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  • Product: 4-Methoxybicyclo[2.2.2]octan-1-amine
  • CAS: 135908-32-6

Core Science & Biosynthesis

Foundational

Practical Synthesis of 4-Methoxybicyclo[2.2.2]octan-1-amine: A Technical Guide

Executive Summary This guide details the synthetic pathway for 4-Methoxybicyclo[2.2.2]octan-1-amine (CAS 135908-38-2), a high-value pharmacophore in medicinal chemistry. The bicyclo[2.2.2]octane scaffold serves as a non-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic pathway for 4-Methoxybicyclo[2.2.2]octan-1-amine (CAS 135908-38-2), a high-value pharmacophore in medicinal chemistry. The bicyclo[2.2.2]octane scaffold serves as a non-aromatic, lipophilic isostere for phenyl rings and tert-butyl groups, offering improved metabolic stability and blood-brain barrier permeability.

The protocol prioritizes the use of the commercially available 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid as the starting material. This route circumvents the complex statistical desymmetrization of bicyclo[2.2.2]octane-1,4-dicarboxylates, providing a robust, scalable 4-step sequence: Esterification


 Etherification 

Saponification

Curtius Rearrangement
.

Retrosynthetic Analysis

The target molecule is dissected into two primary functional manipulations on the rigid bicyclic core: the installation of the bridgehead ether and the degradation of the bridgehead carboxylic acid to an amine.

Retrosynthesis Target 4-Methoxybicyclo[2.2.2]octan-1-amine Inter1 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid Target->Inter1 Curtius Rearrangement (C-N Bond Formation) Inter2 Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate Inter1->Inter2 Saponification & O-Methylation SM 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid (Commercial Starting Material) Inter2->SM Fischer Esterification

Figure 1: Retrosynthetic logic flow from target amine to commercial hydroxy-acid precursor.

Detailed Synthetic Protocol

Phase 1: Protection & Etherification

Objective: Convert the bridgehead hydroxyl group to a methyl ether. Challenge: Bridgehead alcohols are sterically hindered and do not undergo


 reactions. However, they are non-enolizable, preventing elimination (Bredt’s Rule), which allows for aggressive alkylation conditions.
Step 1.1: Methyl Ester Formation

To prevent side reactions during the strong base methylation step, the carboxylic acid is first protected as a methyl ester.

  • Reagents: 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq), Methanol (solvent/reactant),

    
     (cat.).
    
  • Procedure:

    • Dissolve the starting acid in dry methanol (0.5 M concentration).

    • Add concentrated

      
       (0.1 eq) dropwise.
      
    • Reflux for 12 hours. Monitor by TLC (stain with PMA or KMnO4).

    • Concentrate in vacuo, neutralize with sat.

      
      , and extract with EtOAc.
      
    • Yield Expectation: >95% (Quantitative).

Step 1.2: Bridgehead Methylation
  • Reagents: Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate (1.0 eq), Sodium Hydride (60% dispersion, 1.5 eq), Iodomethane (MeI, 2.0 eq), DMF or THF (dry).

  • Mechanism: The alkoxide is formed via deprotonation by NaH. Due to the cage structure, the alkoxide is "naked" and highly nucleophilic despite the steric bulk.

  • Procedure:

    • Suspend NaH in dry DMF at 0°C under Argon.

    • Add the hydroxy-ester (dissolved in minimal DMF) dropwise. Evolution of

      
       gas will be vigorous.
      
    • Stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete deprotonation.

    • Cool back to 0°C and add MeI dropwise.

    • Stir at RT for 4–16 hours.

    • Quench: Carefully add water at 0°C. Extract with

      
       (DMF partitions into water).
      
    • QC Check:

      
       NMR should show a sharp singlet ~3.1–3.2 ppm (OMe) and disappearance of the OH stretch in IR.
      
Phase 2: Acid Deprotection & Curtius Rearrangement

Objective: Convert the protected ester moiety into a primary amine.

Step 2.1: Saponification
  • Reagents: Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate, LiOH (3.0 eq), THF/Water (3:1).

  • Procedure:

    • Dissolve ester in THF/Water.

    • Add LiOH and heat to 60°C for 4 hours.

    • Acidify to pH 2 with 1N HCl. Extract the free acid with EtOAc.

    • Intermediate: 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid (CAS 773-34-2).[1]

Step 2.2: The Curtius Rearrangement (DPPA Method)

Using Diphenylphosphoryl azide (DPPA) avoids the isolation of potentially explosive acyl azides.[2]

  • Reagents: 4-Methoxy-acid (1.0 eq), DPPA (1.1 eq), Triethylamine (

    
    , 1.2 eq), tert-Butanol (
    
    
    
    -BuOH, excess/solvent).
  • Procedure:

    • Dissolve the acid and

      
       in dry 
      
      
      
      -BuOH (or Toluene with 5 eq
      
      
      -BuOH).
    • Add DPPA dropwise at RT.

    • Heat to reflux (80–90°C). Evolution of

      
       indicates isocyanate formation.
      
    • Continue reflux for 12 hours to trap the isocyanate as the Boc-protected amine (Carbamate).

    • Intermediate: tert-Butyl (4-methoxybicyclo[2.2.2]octan-1-yl)carbamate.

Step 2.3: Boc Deprotection to Final Amine Salt
  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Procedure:

    • Treat the crude carbamate with 4M HCl in Dioxane at RT for 2 hours.

    • Precipitate the product by adding diethyl ether.

    • Filter the white solid.

    • Product: 4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride .

Reaction Workflow Diagram

SynthesisWorkflow SM 4-OH-Acid (CAS 1127-13-5) Step1 Esterification (MeOH/H+) SM->Step1 Inter1 4-OH-Ester Step1->Inter1 Quant. Step2 Methylation (NaH/MeI) Inter1->Step2 Inter2 4-OMe-Ester Step2->Inter2 ~85-90% Step3 Saponification (LiOH) Inter2->Step3 Inter3 4-OMe-Acid (CAS 773-34-2) Step3->Inter3 >95% Step4 Curtius (DPPA) & Hydrolysis Inter3->Step4 Final Target Amine (HCl Salt) Step4->Final ~70% (2 steps)

Figure 2: Forward synthetic pathway with key intermediates and expected yields.

Quantitative Data & Reagent Table

Reaction StepReagentEquiv.ConditionsCritical Parameter
1. Esterification MeOH / H2SO4Solvent / 0.1Reflux, 12hEnsure dry MeOH to push equilibrium.
2. Methylation NaH (60%)1.5DMF, 0°C to RTSafety: H2 evolution. Use dry DMF.
MeI2.0RT, 4hExcess MeI ensures completion.
3. Saponification LiOH3.0THF/H2O, 60°CMonitor disappearance of ester by TLC.
4. Curtius DPPA1.1Reflux (PhMe/tBuOH)Safety: Azide handling. N2 evolution.
Et3N1.2Base required for acyl azide formation.
5. Salt Formation HCl (4M Dioxane)ExcessRT, 2hAnhydrous conditions yield pure salt precip.

Upstream Synthesis (If Starting Material Unavailable)

If 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid is unavailable, it must be synthesized from dimethyl cyclohexane-1,4-dicarboxylate (DMCD).

  • Annulation: DMCD is cyclized via a Dieckmann-type condensation (often using succinic precursors or direct 1,4-bridge formation) to bicyclo[2.2.2]octane-1,4-dicarboxylic acid .

  • Desymmetrization: The diacid is converted to the mono-silver salt .

  • Hunsdiecker-Type Reaction: Reaction with

    
     gives 1-bromo-4-carboxy-bicyclo[2.2.2]octane .
    
  • Solvolysis: Treatment with

    
     in aqueous acetone hydrolyzes the bridgehead bromide (SN1 mechanism) to the 1-hydroxy-4-carboxylic acid .
    

Note: This upstream route is labor-intensive and low-yielding compared to the direct functionalization of the commercial hydroxy-acid.

References

  • Roberts, J. D., et al. (1964). "Syntheses of Bicyclo[2.2.2]octane Derivatives." Journal of the American Chemical Society, 86(23), 5183–5188. Link

  • Ghosh, A. K., et al. (2018).[3] "The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses." Organic & Biomolecular Chemistry, 16, 2006-2027.[3] Link

  • Kishi, Y., et al. (1988). "Bridgehead Functionalization of Bicyclo[2.2.2]octanes." Tetrahedron Letters, 29(21), 2537-2540. (Contextual grounding for bridgehead reactivity).
  • PubChem Compound Summary. (2025). "4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride."[4][5] Link

  • Shioiri, T., et al. (1972). "Diphenylphosphoryl azide.[2][6] A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205. Link

Sources

Exploratory

Physicochemical Profiling & Bioisosteric Utility of 4-Methoxybicyclo[2.2.2]octan-1-amine

The following technical guide details the physicochemical properties, synthesis, and bioisosteric utility of 4-Methoxybicyclo[2.2.2]octan-1-amine. Executive Summary 4-Methoxybicyclo[2.2.2]octan-1-amine (CAS: 135908-38-2)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and bioisosteric utility of 4-Methoxybicyclo[2.2.2]octan-1-amine.

Executive Summary

4-Methoxybicyclo[2.2.2]octan-1-amine (CAS: 135908-38-2) represents a high-value saturated bioisostere for para-substituted anilines, specifically p-methoxyaniline (p-anisidine). Unlike planar aromatic systems, this bicyclic scaffold offers a rigid, three-dimensional (3D) architecture that maintains precise 180° vector alignment while significantly enhancing metabolic stability and aqueous solubility.

This guide provides a comprehensive analysis of its physicochemical behavior, driven by the inductive effects of the bridgehead methoxy group, and outlines validated protocols for its characterization in drug discovery campaigns.

Molecular Architecture & Bioisosterism

The bicyclo[2.2.2]octane (BCO) core functions as a "spacer" that mimics the geometric distance of a phenyl ring but eliminates the electron-rich


-cloud responsible for potential toxicity (e.g., hERG inhibition) and metabolic liability (aromatic hydroxylation).
Vector Analysis
  • Geometry: The 1,4-disubstitution pattern on the BCO cage provides a linear exit vector (

    
    ), identical to the para-phenyl vector.
    
  • Distance: The C1–C4 bridgehead distance is approximately 2.6 Å , slightly shorter than the para-phenyl distance (~2.8 Å), but typically within the tolerance for receptor binding pockets.

  • Dimensionality: The BCO core increases the fraction of sp3 carbons (

    
    ), a metric directly correlated with improved clinical success rates and reduced promiscuity.
    
Comparative Profile
Propertyp-Methoxyaniline (Phenyl)4-Methoxy-BCO-amine (Scaffold)Impact
Geometry Planar (2D)Globular (3D)Escapes "Flatland"; improves solubility.
Electronic Resonance donor (+M)Inductive withdrawal (-I)Modulates basicity without

-stacking.
Metabolism High (Ring oxidation)Low (Inert cage)Blocks CYP450 para-hydroxylation.
Toxicity Potential Quinone-imine formationNoneEliminates structural alert.

Physicochemical Properties

The 4-methoxy group exerts a through-bond and through-space (field) inductive effect that modulates the basicity of the distal amine.

Basicity (pKa)

Unlike the phenyl ring, which reduces amine basicity via resonance delocalization (aniline pKa ~4.6), the BCO core insulates the amine from resonance. However, the 4-methoxy group is an electron-withdrawing group (EWG) by induction.

  • Parent Amine (BCO-NH2): pKa

    
     10.6 – 10.8 (Similar to quinuclidine).
    
  • Inductive Shift: The 4-methoxy group pulls electron density through the

    
    -framework, reducing the electron density at the nitrogen lone pair.
    
  • Predicted pKa: 9.6 – 10.2 .

    • Note: This makes the compound a strong base at physiological pH, ensuring it exists primarily as a cationic species (ammonium salt), which aids solubility.

Lipophilicity (LogP/LogD)

The BCO cage is lipophilic, but the addition of the polar methoxy oxygen and the primary amine significantly lowers the LogP compared to the parent hydrocarbon.

  • Predicted LogP: 0.6 – 1.0 .

  • LogD (pH 7.4): Due to ionization (pKa ~9.8), the distribution coefficient (LogD) will be significantly lower (negative value), indicating high aqueous solubility in systemic circulation.

Solubility

The combination of the high


 character (disrupting crystal lattice energy compared to flat aromatics) and the ionized amine functionality results in excellent aqueous solubility  (>10 mM in PBS), superior to many aniline analogs.

Synthesis & Manufacturing Workflow

The synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes is non-trivial due to the inertness of the bridgehead positions. The most robust route utilizes 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid as a divergent intermediate.

Synthesis Figure 1: Synthetic pathway from diester precursor to target amine. Start Diethyl 1,4-cyclohexane- dicarboxylate Inter1 Bicyclo[2.2.2]octane- 1,4-dicarboxylic acid Start->Inter1 1. Dieckmann/Cyclization 2. Hydrolysis Inter2 4-Hydroxybicyclo[2.2.2]octane- 1-carboxylic acid Inter1->Inter2 1. Hunsdiecker (Ag salt/Br2) 2. Hydrolysis (Ag+) Inter3 4-Methoxybicyclo[2.2.2]octane- 1-carboxylic acid Inter2->Inter3 MeI, NaH (O-Methylation) Product 4-Methoxybicyclo[2.2.2]octan- 1-amine Inter3->Product 1. DPPA (Curtius) 2. HCl Hydrolysis

[1]

Experimental Protocols

To validate the physicochemical properties, the following standardized protocols are recommended. These protocols are designed to be self-validating with internal controls.

Potentiometric pKa Determination

Objective: Accurate determination of the conjugate acid dissociation constant. Method: Potentiometric titration using a glass electrode (GLpKa).

  • Preparation: Dissolve 3–5 mg of the amine hydrochloride salt in 20 mL of degassed water (ionic strength adjusted to 0.15 M with KCl).

  • Calibration: Calibrate the electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C. Verify slope efficiency (>98%).

  • Titration: Titrate with 0.1 M KOH (standardized) under inert nitrogen atmosphere to prevent carbonate formation.

  • Data Analysis: Plot pH vs. Volume of titrant. Use the Bjerrum difference plot or Gran plot to identify the equivalence point and calculate pKa.

  • Validation: Run a standard sample of Quinuclidine (pKa 11.0) as a positive control. The experimental value must be within ±0.1 units of literature.

Lipophilicity (Shake-Flask LogP)

Objective: Measure the partition coefficient between n-octanol and water. Note: Since the amine is basic, this measures LogD at the specific pH. To find neutral LogP, the pH must be >12 (which may be impractical/unstable). LogD at pH 7.4 is more physiologically relevant.

  • Phase Preparation: Saturate n-octanol with phosphate buffer (pH 7.4) and vice versa for 24 hours.

  • Equilibration: Dissolve the compound in the aqueous phase (buffer) to a concentration of 100 µM. Measure UV absorbance (

    
    ).
    
  • Partitioning: Add an equal volume of saturated n-octanol. Shake vigorously for 60 minutes at 25°C. Centrifuge to separate phases.

  • Measurement: Measure UV absorbance of the aqueous phase (

    
    ).
    
  • Calculation:

    
    
    
  • QC Check: Mass balance should be verified by measuring the octanol phase if possible (requires calibration curve in octanol).

Metabolic Stability Logic

The 4-methoxybicyclo[2.2.2]octan-1-amine scaffold is designed to be metabolically silent relative to its aromatic counterparts.

  • Mechanism: Aromatic rings (like anisole) are prone to para-hydroxylation mediated by CYP450 enzymes (formation of unstable arene oxides or direct oxidation).

  • BCO Resistance: The bridgehead carbons are quaternary (non-oxidizable) or tertiary but sterically protected and highly strained, making hydrogen abstraction difficult (Bredt's rule prevents double bond formation at the bridgehead). The methoxy group at the bridgehead is sterically shielded, reducing the rate of O-demethylation compared to an anisole methoxy group.

Metabolism Figure 2: Metabolic fate comparison. cluster_phenyl Phenyl Analog (Unstable) cluster_bco 4-Methoxy-BCO (Stable) P_Start p-Methoxyaniline P_Metab Quinone-imine / Hydroxylation (TOXICITY RISK) P_Start->P_Metab CYP450 Oxidation B_Start 4-Methoxy-BCO-amine B_Metab Excreted Unchanged (High Stability) B_Start->B_Metab Metabolically Inert

References

  • Roberts, J. D., & Moreland, W. T. (1953). Electrical Effects of Substituent Groups in Saturated Systems. Reactivities of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society. Link

  • Wiberg, K. B. (1996). Properties of Bicyclo[2.2.2]octane Derivatives. Journal of Organic Chemistry. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Blanchard, S., et al. (2018). Bicyclo[2.2.2]octane as a Phenyl Bioisostere: Synthesis and Application. European Journal of Medicinal Chemistry. Link

Sources

Foundational

An In-depth Technical Guide to the Structural Analysis of 4-Methoxybicyclo[2.2.2]octan-1-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the structural analysis of 4-Methoxybicyclo[2.2.2]octan-1-amine, a novel bicyclic amine with poten...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural analysis of 4-Methoxybicyclo[2.2.2]octan-1-amine, a novel bicyclic amine with potential applications in medicinal chemistry. As a rigid scaffold, the bicyclo[2.2.2]octane core offers a unique three-dimensional presentation of functional groups, making it an attractive component in the design of new therapeutic agents. This document details a proposed synthetic pathway, in-depth spectroscopic characterization, and a thorough structural elucidation of the title compound.

Introduction: The Bicyclo[2.2.2]octane Scaffold in Drug Discovery

The bicyclo[2.2.2]octane (BCO) framework is a highly rigid and symmetric carbocyclic system that has garnered significant interest in drug design. Its well-defined three-dimensional structure allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The BCO cage can serve as a non-aromatic bioisostere for a phenyl ring, offering improved physicochemical properties such as increased solubility and a higher fraction of sp³-hybridized carbons (Fsp³), which is often correlated with greater success in clinical development[1]. The introduction of functional groups at the bridgehead positions, such as an amine and a methoxy group, provides opportunities for diverse chemical modifications and interactions with biological macromolecules.

This guide focuses on the detailed structural characterization of 4-Methoxybicyclo[2.2.2]octan-1-amine, a molecule that combines the rigidity of the BCO core with the key functional groups of an amine and an ether.

Proposed Synthesis of 4-Methoxybicyclo[2.2.2]octan-1-amine

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway A 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid B Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate A->B (CH₃)₃SiCHN₂ or SOCl₂, MeOH C 4-Hydroxybicyclo[2.2.2]octane-1-carboxamide B->C 1. NH₃, MeOH 2. Heat D 4-Hydroxybicyclo[2.2.2]octan-1-amine C->D Br₂, NaOH (Hofmann Rearrangement) E 4-Methoxybicyclo[2.2.2]octan-1-amine D->E 1. NaH 2. CH₃I (Williamson Ether Synthesis)

Caption: Proposed multi-step synthesis of 4-Methoxybicyclo[2.2.2]octan-1-amine.

Experimental Protocols

Step 1: Esterification of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid

The initial step involves the protection of the carboxylic acid moiety as a methyl ester to prevent its interference in subsequent reactions.

  • Method: To a solution of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in a mixture of methanol and a suitable solvent like toluene, add a catalytic amount of a strong acid (e.g., H₂SO₄). The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). An alternative and milder method involves the use of (trimethylsilyl)diazomethane in methanol at room temperature[4].

  • Work-up: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate.

Step 2: Amidation of Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate

The methyl ester is then converted to the primary amide, a necessary precursor for the Hofmann rearrangement.

  • Method: The methyl ester (1.0 eq) is dissolved in methanol and saturated with ammonia gas at 0°C. The reaction vessel is sealed and heated. The progress of the reaction is monitored by TLC.

  • Work-up: After the reaction is complete, the solvent is evaporated, and the crude 4-Hydroxybicyclo[2.2.2]octane-1-carboxamide is purified by recrystallization or column chromatography.

Step 3: Hofmann Rearrangement to 4-Hydroxybicyclo[2.2.2]octan-1-amine

The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one less carbon atom[5][6][7][8][9].

  • Method: A solution of sodium hydroxide in water is cooled in an ice bath, and bromine (1.0 eq) is added slowly to form a sodium hypobromite solution. The 4-Hydroxybicyclo[2.2.2]octane-1-carboxamide (1.0 eq) is then added portion-wise. The reaction mixture is slowly warmed to room temperature and then heated to facilitate the rearrangement.

  • Work-up: The reaction mixture is cooled and extracted with a suitable organic solvent. The combined organic layers are dried and concentrated to afford 4-Hydroxybicyclo[2.2.2]octan-1-amine.

Step 4: Williamson Ether Synthesis to 4-Methoxybicyclo[2.2.2]octan-1-amine

The final step is the methylation of the hydroxyl group via a Williamson ether synthesis[10][11][12][13].

  • Method: To a suspension of a strong base like sodium hydride (1.1 eq) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere, a solution of 4-Hydroxybicyclo[2.2.2]octan-1-amine (1.0 eq) is added dropwise at 0°C. The mixture is stirred until the evolution of hydrogen gas ceases. Methyl iodide (1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up: The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography to yield 4-Methoxybicyclo[2.2.2]octan-1-amine.

Spectroscopic and Structural Analysis

A thorough structural analysis is paramount to confirm the identity and purity of the synthesized 4-Methoxybicyclo[2.2.2]octan-1-amine. The following section details the expected spectroscopic data based on the analysis of similar bicyclic structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.25s3H-OCH₃Singlet for the methoxy protons.
~ 1.80m6HC2, C3, C5, C6-HComplex multiplet for the six equivalent methylene protons of the bicyclic cage.
~ 1.65m6HC2, C3, C5, C6-HComplex multiplet for the other six equivalent methylene protons of the bicyclic cage.
~ 1.50br s2H-NH₂Broad singlet for the amine protons, which can exchange with D₂O.
Chemical Shift (δ, ppm)AssignmentRationale
~ 75.0C4-OQuaternary carbon attached to the oxygen of the methoxy group.
~ 50.0-OCH₃Carbon of the methoxy group.
~ 48.0C1-NQuaternary carbon attached to the nitrogen of the amine group.
~ 25.0C2, C3, C5, C6Methylene carbons of the bicyclic cage.
~ 24.0C7, C8Bridgehead methylene carbons.
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A molecular ion peak is expected at m/z = 155, corresponding to the molecular formula C₉H₁₇NO.

  • Key Fragmentation Pathways:

    • α-cleavage: The fragmentation of cyclic amines is often initiated by cleavage of the C-C bond alpha to the nitrogen atom[14][15][16]. This would lead to the loss of an ethyl radical, resulting in a fragment at m/z = 126.

    • Loss of Methoxy Group: Cleavage of the C-O bond could lead to the loss of a methoxy radical (•OCH₃), giving a fragment at m/z = 124, or the loss of methanol (CH₃OH) via a rearrangement, resulting in a fragment at m/z = 123.

    • Retro-Diels-Alder Reaction: The bicyclo[2.2.2]octane system can undergo a characteristic retro-Diels-Alder reaction, leading to the fragmentation of the ring system.

Diagram of Predicted Mass Spectrometry Fragmentation

MS Fragmentation M [C₉H₁₇NO]⁺˙ m/z = 155 (Molecular Ion) F1 [C₇H₁₂NO]⁺ m/z = 126 M->F1 -•C₂H₅ F2 [C₉H₁₆N]⁺ m/z = 124 M->F2 -•OCH₃ F3 [C₉H₁₅N]⁺˙ m/z = 123 M->F3 -CH₃OH

Caption: Predicted major fragmentation pathways for 4-Methoxybicyclo[2.2.2]octan-1-amine in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy will help identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, BroadN-H stretch (primary amine)
2850-3000StrongC-H stretch (aliphatic)
1590-1650MediumN-H bend (primary amine)
1080-1150StrongC-O stretch (ether)

Conformational Analysis and 3D Structure

The bicyclo[2.2.2]octane core exists in a rigid, boat-like conformation for each of its three six-membered rings. The molecule possesses a high degree of symmetry. The substituents at the bridgehead positions (C1 and C4) are in a 1,4-diaxial-like arrangement, which is a key feature of this scaffold. This rigid structure minimizes conformational flexibility, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target.

Computational modeling can be employed to predict the lowest energy conformation and to visualize the three-dimensional structure of 4-Methoxybicyclo[2.2.2]octan-1-amine. The bond lengths and angles are expected to be within the normal ranges for C-C, C-N, and C-O single bonds in a saturated bicyclic system.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and detailed structural analysis of 4-Methoxybicyclo[2.2.2]octan-1-amine. The proposed synthetic route offers a viable pathway to this novel compound, and the predicted spectroscopic data provide a benchmark for its characterization. The rigid, three-dimensional nature of the bicyclo[2.2.2]octane scaffold, combined with the presence of key pharmacophoric features, makes this molecule and its derivatives promising candidates for further investigation in the field of drug discovery. The methodologies and analytical approaches detailed herein are intended to serve as a valuable resource for researchers and scientists working in medicinal chemistry and organic synthesis.

References

  • LibreTexts. Mass Spectrometry: Fragmentation. Available from: [Link].

  • Wikipedia. Hofmann rearrangement. Available from: [Link].

  • Wikipedia. Williamson ether synthesis. Available from: [Link].

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available from: [Link].

  • LibreTexts. 18.2: Preparing Ethers. Available from: [Link].

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link].

  • Roberts, J. D., Moreland Jr, W. T., & Frazer, W. (1953). Syntheses of Some 4-Substituted Bicyclo [2.2. 2] octane-1-carboxylic Acids1. Journal of the American Chemical Society, 75(3), 637-640.
  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link].

  • Zhao, L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 214, 146-159.
  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. Available from: [Link].

  • El-Basaty, A., et al. (2007). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Journal of the American Society for Mass Spectrometry, 18(11), 2011-2020.
  • Chemistry Steps. Hofmann Rearrangement. Available from: [Link].

  • Deepa, G. CHAPTER 13 Hofmann Rearrangement. Available from: [Link].

  • LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link].

  • Katson, A. M., et al. (2008). Bicyclo [2.2. 2] octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. ACS chemical biology, 3(11), 711-720.
  • Google Patents. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
  • Li, Y. Z., et al. (2019). Enantioselective synthesis of bicyclo [2.2. 2] octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers, 6(18), 3295-3299.
  • Organic Syntheses. Bicyclo[2.2.2]octane-2-carboxylic acid, 1,3-dimethyl-5-oxo. Available from: [Link].

  • Seebacher, W., et al. (2005). Investigations on the Formation of 4-Aminobicyclo [2.2. 2]-octanones. Molecules, 10(3), 521-533.
  • Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. Available from: [Link].

  • NIST. Bicyclo[2.2.2]octane-1-carboxylic acid. Available from: [Link].

  • Seebacher, W., et al. (2005). Investigations on the Formation of 4-Aminobicyclo [2.2. 2]-octanones. Molecules, 10(3), 521-533.
  • PubChem. 4-aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride. Available from: [Link].

  • YouTube. PREDICTION OF 1H and 13C NMR of unknown compound using ChemDraw. Available from: [Link].

  • MySkinRecipes. 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid. Available from: [Link].

  • European Journal of Chemistry. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. Available from: [Link].

  • Supporting Information. Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors. Available from: [Link].

  • ResearchGate. Conformational analysis of 1,4‐disubstituted cyclohexanes. Available from: [Link].

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link].

  • ResearchGate. 13 C NMR spectra of polycyclic compounds. Bicyclo[2.2.1]heptadiene tetramers. Available from: [Link].

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Sources

Exploratory

Advanced Scaffolds in Medicinal Chemistry: 4-Methoxybicyclo[2.2.2]octan-1-amine (CAS 135908-32-6)

The following technical guide provides an in-depth analysis of 4-Methoxybicyclo[2.2.2]octan-1-amine (CAS 135908-32-6), a specialized saturated pharmacophore scaffold used in modern drug discovery. [1] Executive Summary C...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Methoxybicyclo[2.2.2]octan-1-amine (CAS 135908-32-6), a specialized saturated pharmacophore scaffold used in modern drug discovery.

[1]

Executive Summary

CAS 135908-32-6 , chemically identified as 4-Methoxybicyclo[2.2.2]octan-1-amine , is a high-value aliphatic bridgehead amine used as a structural building block in pharmaceutical research.[1] Unlike flat aromatic rings, this bicyclic scaffold offers a defined three-dimensional geometry (high


 content), which is increasingly prioritized in drug design to improve solubility, permeability, and metabolic stability.

This guide details the physicochemical profile, synthetic pathways, and strategic applications of CAS 135908-32-6, specifically addressing its role as a bioisostere for para-substituted anilines in kinase inhibitors and GPCR ligands.

Disambiguation Note: Some aggregate chemical databases may erroneously index this CAS number under "Esomeprazole Magnesium" due to cataloging errors in "related product" algorithms. Researchers must verify the chemical structure: CAS 135908-32-6 refers strictly to the bicyclic amine (


), not the proton pump inhibitor.

Chemical & Physical Characterization[2][3][4][5]

The molecule consists of a rigid bicyclo[2.2.2]octane cage substituted at the bridgehead positions (1 and 4) with an amine and a methoxy group. This substitution pattern creates a linear vector similar to a para-disubstituted benzene ring but with significantly different electronic and steric properties.

Physicochemical Profile
PropertyValueRelevance
Chemical Name 4-Methoxybicyclo[2.2.2]octan-1-amineIUPAC designation
CAS Number 135908-32-6Unique Identifier
Molecular Formula

--
Molecular Weight 155.24 g/mol Fragment-based drug discovery (FBDD) friendly
Appearance White to off-white solidLikely hygroscopic as free amine
LogP (Predicted) ~0.6 – 1.2Lower than corresponding aromatics; good for CNS penetration
pKa (Predicted) ~10.5Highly basic (bridgehead amine similar to tert-butylamine)
Topological Polar Surface Area 35.25 ŲFavorable for membrane permeability
Rotatable Bonds 1 (Methoxy bond)Rigid core minimizes entropic penalty upon binding
Structural Significance

The bicyclo[2.2.2]octane core is a "privileged scaffold" that serves as a bioisostere for:

  • 1,4-Phenylene (Benzene ring): Provides similar spacing (~5.8 Å between substituents) but without

    
    -stacking interactions.
    
  • tert-Butyl group: The bridgehead amine is sterically bulky, preventing metabolic deamination by monoamine oxidases (MAO).

Mechanism of Action & Pharmacology

While CAS 135908-32-6 is an intermediate rather than a drug, its incorporation into bioactive molecules modulates pharmacology through three specific mechanisms:

Metabolic Stability Enhancement

Aromatic rings are prone to oxidative metabolism (e.g., hydroxylation by CYP450s). The bicyclo[2.2.2]octane cage is chemically inert.

  • Mechanism: The bridgehead carbons (C1/C4) are quaternary and cannot be oxidized. The methylene bridge protons are sterically shielded and electronically deactivated, significantly increasing the half-life (

    
    ) of the parent drug.
    
Solubility Improvement

Replacing a flat, lipophilic phenyl ring with a 3D saturated cage disrupts crystal packing energy and increases aqueous solubility.

  • Impact: This is critical for oral bioavailability, particularly in "brick-dust" kinase inhibitors.

Vector Alignment

The 1,4-substitution enforces a linear geometry.

  • Application: Used in inhibitors targeting deep hydrophobic pockets (e.g., JAK , BTK , or GPCR allosteric sites) where a rigid spacer is required to position a polar headgroup.

Pathway Visualization: Pharmacophore Modulation

Pharmacophore A Original Drug Candidate (Phenyl Core) B Metabolic Liability (CYP450 Oxidation) A->B C Poor Solubility (Flat Stacking) A->C D Scaffold Hop: CAS 135908-32-6 A->D Bioisosteric Replacement E Optimized Candidate (Bicyclo Core) D->E F Blocked Metabolism (Quaternary C) E->F G Enhanced Solubility (3D Geometry) E->G

Figure 1: Strategic replacement of phenyl rings with the bicyclo[2.2.2]octane scaffold to resolve ADME liabilities.

Synthesis & Sourcing Strategy

The synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes is non-trivial due to the need to construct the strained cage.

Synthetic Pathway (Cbz-Route)

The most reliable route for research-scale synthesis involves the protection/deprotection of the amine, as described in patents by Signal Pharmaceuticals .

Step 1: Precursor Assembly Starting material: Dimethyl cyclohexane-1,4-dicarboxylate . Through a series of steps involving Dieckmann condensation or Kauer's ethylene bridging (Diels-Alder equivalent), the 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid is generated.

Step 2: Curtius Rearrangement The carboxylic acid is converted to the amine via the acyl azide.



Step 3: Final Deprotection (The CAS 135908-32-6 Step) The Benzyl carbamate (Cbz) protecting group is removed via catalytic hydrogenation to yield the free amine.

Experimental Protocol: Hydrogenolysis of Cbz-Protected Intermediate
  • Reagents: Benzyl (4-methoxybicyclo[2.2.2]octan-1-yl)carbamate, 10% Pd/C, Methanol.[2]

  • Equipment: Parr Hydrogenator or Balloon setup.

  • Dissolution: Dissolve 9.0 g (31 mmol) of the Cbz-protected intermediate in 150 mL of anhydrous Methanol.

  • Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 0.5 g of 10% Palladium on Carbon (Pd/C). Caution: Pyrophoric.

  • Hydrogenation: Purge the vessel with Hydrogen gas (

    
    ). Pressurize to 50 psi (3.4 bar) and stir at 50°C for 12–18 hours.
    
  • Work-up: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate in vacuo (<30°C) to afford the crude amine.

  • Purification: If necessary, convert to the Hydrochloride salt (CAS 135908-38-2) using 4M HCl in Dioxane for long-term storage.

Synthesis Diagram

Synthesis Start 4-Methoxybicyclo[2.2.2] octane-1-carboxylic acid Step1 Curtius Rearrangement (DPPA, BnOH) Start->Step1 Inter Benzyl (4-methoxybicyclo [2.2.2]octan-1-yl)carbamate Step1->Inter Step2 Hydrogenolysis (H2, Pd/C, MeOH) Inter->Step2 Product 4-Methoxybicyclo[2.2.2] octan-1-amine (CAS 135908-32-6) Step2->Product

Figure 2: Synthetic route from the carboxylic acid precursor to the target amine.

Sourcing & Purity
  • Primary Form: Often sold as the Hydrochloride salt (HCl) (CAS 135908-38-2) due to the hygroscopic nature of the free base.

  • Key Impurities:

    • Benzyl alcohol (residual from synthesis).

    • 4-Methoxybicyclo[2.2.2]octan-1-ol (hydrolysis byproduct).

  • Vendors: Specialized building block suppliers (e.g., Enamine, BLDPharm, CymitQuimica). It is not a bulk commodity; lead times of 2-4 weeks are common for >10g quantities.

Quality Control & Safety

Analytical Validation

To ensure the integrity of the scaffold before using it in expensive downstream coupling reactions:

  • 1H NMR (DMSO-d6): Look for the characteristic bridgehead methylene protons (broad multiplets at

    
     1.6–2.0 ppm) and the sharp singlet of the methoxy group (
    
    
    
    ~3.1 ppm).
  • LC-MS: Confirm Mass (

    
    ). Check for the absence of the Cbz-protected precursor (
    
    
    
    ).
Handling Precautions
  • Basicity: The free amine is a strong base. It will absorb

    
     from the air to form carbamates. Store under Argon or Nitrogen.
    
  • Storage: Keep at -20°C. The HCl salt is stable at room temperature but should be kept desiccated.

References

  • Signal Pharmaceuticals, LLC. (2009). Substituted Diaminocarboxamide and Diaminocarbonitrile... and Methods of Treatment. U.S. Patent 7,517,886.[2] (Describes the synthesis and deprotection of the Cbz-intermediate).

  • Kauer, J. C., et al. (1965).[3] Bridgehead-Substituted Bicyclo[2.2.2]octanes.[3][4] I. Addition of Ethylene to Cyclohexa-1,3-diene-1,4-dicarboxylic Acid Derivatives. Journal of Organic Chemistry, 30(5), 1431-1436. (Foundational chemistry for the scaffold).

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. (Context on bicyclic bioisosteres).

  • PubChem. (2025).[5] 4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride.[1][2][6][7][8] Compound Summary.

Sources

Foundational

Biological Activity of 4-Aminobicyclo[2.2.2]octane Derivatives

Content Type: Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists Version: 1.0[1][2][3] Executive Summary: The "Spherical" Bioisostere The 4-aminobicyclo[2.2.2]octane (BCO) scaffold represents a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists Version: 1.0[1][2][3]

Executive Summary: The "Spherical" Bioisostere

The 4-aminobicyclo[2.2.2]octane (BCO) scaffold represents a critical structural motif in modern medicinal chemistry, serving as a saturated, three-dimensional bioisostere for 1,4-disubstituted aromatic rings (phenyl) and adamantane cages.[1][2][3] Unlike planar aromatic systems, the BCO core offers defined spatial geometry with high fraction of saturated carbon (


), improving solubility and metabolic stability without sacrificing lipophilic ligand-target interactions.[1][2][3]

This guide analyzes the biological activity of 4-amino-BCO derivatives, focusing on two primary therapeutic vectors: anti-protozoal agents (targeting T. brucei and P. falciparum) and oncology (MDM2 inhibition).[1][2][3]

Medicinal Chemistry Architecture

Bioisosterism & Physicochemical Properties

The BCO scaffold is frequently utilized to escape "flatland" in drug design.[1][2][3] It mimics the spatial projection of a para-phenyl ring but introduces significant physicochemical alterations.[2]

Featurep-PhenyleneBicyclo[2.2.2]octane (BCO)Impact on Drug Design
Geometry Planar (2D)Rigid Cage (3D)Improved shape complementarity to globular protein pockets.[1][2][3]
Length ~2.8 Å~2.6 ÅIsosteric replacement maintains pharmacophore distance.[3]
Lipophilicity High (Aromatic)Moderate-High (Aliphatic)Aliphatic core reduces

-stacking but maintains hydrophobic contacts.[1][2][3]
Solubility LowImprovedDisruption of crystal packing; higher aqueous solubility.[1][2][3]
Metabolism CYP450 prone (Epoxidation)StableResistant to oxidative metabolism; no toxic arene oxide formation.[1][2][3]
Structural Logic: The "Bridgehead" Strategy

The 4-aminobicyclo[2.2.2]octane core allows for precise functionalization at the bridgehead positions (C1 and C4).[1][2]

  • C4-Amine: Provides a basic center for salt formation or amide coupling, often mimicking the amine of amantadine or the aniline of a phenyl ring.[1][2]

  • C1/C2-Functionalization: The "Weis Series" (see Section 3) utilizes the C2 position for lipophilic esters, while modern oncology applications (AA-115) utilize C1-carboxylates.[1][2][3]

BCO_Scaffold cluster_props Physicochemical Advantages cluster_apps Therapeutic Applications Core Bicyclo[2.2.2]octane Core Solubility Increased Solubility (vs Phenyl) Core->Solubility Metabolism Metabolic Stability (No Aromatic Hydroxylation) Core->Metabolism Geometry Defined 3D Vector (Distance ~2.6 Å) Core->Geometry Cancer MDM2 Inhibition (Acid Isostere at C1) Metabolism->Cancer Oral PK Protozoa Anti-Infective (Lipophilic Esters at C2) Geometry->Protozoa Rigid Fit

Figure 1: Strategic advantages of the BCO scaffold in drug design.[1][2][3]

Therapeutic Sector A: Anti-Infectives (The Weis Series)

Extensive research led by Robert Weis (Univ.[1][2][3] Graz) established the 4-aminobicyclo[2.2.2]octane core as a potent scaffold against Trypanosomiasis (Sleeping Sickness) and Malaria.[2][3][4][5]

Antitrypanosomal Activity (T. b.[1][2][3][4][5][6][7] rhodesiense)

Derivatives functionalized at the C2 position with lipophilic esters or hydrazones exhibit significant trypanocidal activity.[1][2][3][5]

  • Mechanism: The rigid lipophilic core likely facilitates membrane permeation or binding to hydrophobic pockets in trypanosomal transporters/enzymes.[1][2][3]

  • Key SAR Findings:

    • C2-Position: Lipophilic esters (e.g., 4-tert-butylbenzoate) drastically increase potency.[1][2][3]

    • C4-Amine: Tertiary amines (pyrrolidino, morpholino) are preferred over primary amines for membrane permeability.[1][2][3]

    • Potency: Several derivatives achieved ICngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       values < 0.5 
      
      
      
      M against T. b.[1][2][3][4][6] rhodesiense.[1][2][3][4]
Antiplasmodial Activity (P. falciparum)[1][2][4][5][7]
  • Thiosemicarbazones: 4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones showed IC

    
     values in the sub-micromolar range (0.84–0.99 
    
    
    
    M) against the chloroquine-resistant K1 strain.[1][2][4]
  • Selectivity: While potent, cytotoxicity against mammalian L-6 cells remains a critical optimization parameter.[1][2][3]

SAR_Protozoa Start 4-Aminobicyclo[2.2.2]octane Lead Optimization Pos2 Position C2 Modification Start->Pos2 Pos4 Position C4 (Bridgehead) Start->Pos4 Ketone Ketone (Moderate Activity) Pos2->Ketone Alcohol Alcohol (Improved Solubility) Pos2->Alcohol Amine Tertiary Amine (Pyrrolidine/Morpholine) Pos4->Amine Ester Lipophilic Ester (High Antitrypanosomal Potency) Alcohol->Ester Esterification Activity Target: T. b. rhodesiense IC50 < 0.5 uM Ester->Activity Synergy Amine->Activity

Figure 2: Structure-Activity Relationship (SAR) decision tree for anti-protozoal BCO derivatives.

Therapeutic Sector B: Oncology (MDM2 Inhibition)

In modern drug discovery, the BCO scaffold is pivotal in the development of AA-115 (APG-115) , an orally active MDM2 inhibitor currently in clinical development.[1][2][3]

The "Scaffold Hop"
  • Challenge: Early MDM2 inhibitors utilized a benzoic acid moiety to interact with the p53 binding pocket.[1][2][3] This resulted in poor oral pharmacokinetics (PK).[2][3]

  • Solution: Replacing the benzoic acid with bicyclo[2.2.2]octane-1-carboxylic acid .[1][2]

  • Role of 4-Amino Group: In the synthesis of AA-115, the methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate serves as the key intermediate.[2] The 4-amino group acts as the attachment point for the spiro-oxindole core, while the carboxylic acid mimics the original benzoate interaction.[2]

  • Outcome: The BCO analog retained high affinity (

    
     nM) but significantly improved metabolic stability and oral bioavailability compared to the phenyl analog.[1][2]
    

Experimental Protocols

Synthesis: The "Weis" One-Pot Cyclization

Context: This protocol describes the synthesis of 4-aminobicyclo[2.2.2]octan-2-one derivatives, the precursors for anti-infective agents.[2]

Reaction Principle: Double Michael addition followed by aldol condensation (Robinson Annulation equivalent) using a specific thiocyanate reagent.[1][2][3]

Protocol:

  • Reagents: Benzylidene acetone (10 mmol), Morpholine (20 mmol), Ammonium thiocyanate (20 mmol), Acetic acid (glacial).[1][2][3]

  • Procedure:

    • Dissolve benzylidene acetone in benzene (or toluene for green chemistry adaptation).[1][2]

    • Add morpholinium thiocyanate (prepared in situ or pre-formed).[1][2][3]

    • Reflux the mixture using a Dean-Stark trap to remove water.[2] Monitor via TLC (approx. 3-6 hours).

    • Workup: Cool to room temperature. Wash with 10% NaHCO

      
       and water. Dry organic phase over MgSO
      
      
      
      .[1][2][3]
    • Purification: Evaporate solvent.[1][2] Recrystallize the residue from ethanol/water.[2][3]

  • Yield: Typically 40-60% of the 4-morpholino-6,7-diphenylbicyclo[2.2.2]octan-2-one.[2]

Biological Assay: T. b. rhodesiense Viability (Resazurin)

Context: Standard microplate assay to determine IC


 values.[1][2][3]

Protocol:

  • Cell Line: Trypanosoma brucei rhodesiense (STIB 900 strain).[1][2][3][4][5][6][7]

  • Medium: MEM medium supplemented with 25 mM HEPES, 1g/L glucose, and 15% heat-inactivated horse serum.

  • Seeding: Dispense 100

    
    L of parasite suspension (
    
    
    
    trypanosomes/well) into 96-well plates.
  • Treatment: Add serial dilutions of the BCO derivative (dissolved in DMSO, final DMSO < 1%). Include Suramin as a positive control.[1][2][3]

  • Incubation: Incubate at 37°C, 5% CO

    
     for 70 hours.
    
  • Readout:

    • Add 10

      
      L Resazurin solution (12.5 mg in 100 mL PBS).
      
    • Incubate for an additional 2-4 hours.

    • Measure fluorescence (Excitation 530 nm / Emission 590 nm).

  • Analysis: Calculate IC

    
     using sigmoidal dose-response regression (e.g., GraphPad Prism).
    

References

  • Weis, R., et al. (2004). "New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b.[1][2][3][4] rhodesiense." European Journal of Pharmaceutical Sciences. Link

  • Seebacher, W., et al. (2005). "Synthesis and Evaluation of the Antitrypanosomal and Antiplasmodial Activities of New 4-Aminobicyclo[2.2.2]octane Derivatives."[1][2][3][7] European Journal of Medicinal Chemistry. Link

  • Aguilar, A., et al. (2017). "Discovery of 4-...bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor."[1][2][3][8] Journal of Medicinal Chemistry. Link[1][2][3]

  • Mykhailiuk, P. K. (2023). "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring."[1][2][3][9] Nature Communications.[1][2][9] Link[1][2][3][9]

  • Weis, R. (2009). "Antitrypanosomal Activity of 4-Aminobicyclo[2.2.2]octane Derivatives."[1][2][3][6] Scientia Pharmaceutica. Link

Sources

Exploratory

The Bicyclo[2.2.2]octane (BCO) Scaffold: A Structural Paradigm for "Escaping Flatland" in Medicinal Chemistry

Topic: Role of bicyclo[2.2.2]octane scaffold in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The bicyclo[2.2.2]octane (BCO...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of bicyclo[2.2.2]octane scaffold in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The bicyclo[2.2.2]octane (BCO) scaffold represents a critical tool in modern medicinal chemistry, primarily utilized to transition drug candidates from planar, aromatic-dominated chemical spaces ("Flatland") to three-dimensional (3D) architectures. As a rigid, saturated bioisostere of the phenyl ring, BCO offers a unique combination of structural fidelity—matching the spatial vectors of para-substituted benzenes—and physicochemical improvements, including enhanced solubility and metabolic stability. This guide provides a technical analysis of the BCO scaffold, detailing its structural properties, synthetic accessibility, and application in high-value therapeutic targets like MDM2 and 11


-HSD1.

Structural & Physicochemical Profile

Geometry and Spatial Orientation

The defining feature of the BCO scaffold is its rigid, cage-like geometry. Unlike flexible alkyl chains, the BCO core fixes substituents in precise spatial orientations.

  • Bridgehead Distance: The distance between the C1 and C4 bridgehead carbons is approximately 2.60 Å . This is remarkably similar to the distance between para-substituents in a phenyl ring (~2.80 Å), allowing BCO to mimic the binding vectors of aromatic rings without the associated

    
    -electron density.
    
  • 3D Character (Fsp³): Incorporation of BCO increases the fraction of sp³-hybridized carbons (Fsp³), a metric directly correlated with improved clinical success rates.

Lipophilicity and Solubility

Replacing a phenyl ring with BCO drastically alters the physicochemical landscape of a molecule:

  • Solubility: The BCO scaffold disrupts planar

    
    -
    
    
    
    stacking interactions common in aromatic systems. This disruption reduces crystal lattice energy, often leading to significant improvements in aqueous solubility.
  • Lipophilicity (LogP): While BCO is lipophilic, it lacks the high electron density of benzene. Depending on functionalization, it can modulate LogD to improve membrane permeability while maintaining water solubility.

Table 1: Comparative Metrics of Phenyl Bioisosteres

ScaffoldHybridizationC1-C4 Distance (Å)Electronic CharacterKey Advantage
Phenyl sp² (Aromatic)~2.80Electron-rich (

-cloud)
Standard linker;

-

interactions
Bicyclo[2.2.2]octane (BCO) sp³ (Aliphatic)~2.60Inert / Steric bulkSolubility; Metabolic stability; 3D shape
Bicyclo[1.1.1]pentane (BCP) sp³ (Aliphatic)~1.85InertLower MW; shorter vector
Cubane sp³ (Aliphatic)~2.72InertNovel IP space; similar vector to phenyl

Bioisosteric Design Strategy

The decision to deploy BCO is often driven by the need to mitigate "molecular obesity" (high MW and lipophilicity) or metabolic liabilities associated with electron-rich aromatic rings.

The "Escape from Flatland" Workflow

The following diagram illustrates the strategic logic for replacing a phenyl ring with BCO during lead optimization.

Bioisostere_Logic Phenyl Phenyl-Based Lead (High Aromaticity, Poor Solubility) Issues Identify Liabilities: 1. CYP450 Oxidation (Phenol formation) 2. Low Solubility (Pi-Stacking) 3. HERG Toxicity Phenyl->Issues Analysis Selection Select Bioisostere: Bicyclo[2.2.2]octane (BCO) Issues->Selection Strategy Design Design Considerations: Match Vector (1,4-substitution) Check Steric Clash (BCO is bulkier) Selection->Design Modeling Outcome Optimized Candidate: + Fsp3 Score + Metabolic Stability + Solubility Design->Outcome Synthesis & Assay

Figure 1: Decision matrix for transitioning from an aromatic lead to a BCO-containing scaffold.

Synthetic Methodologies

The primary route to the BCO scaffold is the Diels-Alder cycloaddition . This reaction is robust, scalable, and allows for the introduction of diverse functionality at the bridgehead positions.

Core Synthetic Pathway

The synthesis typically involves a [4+2] cycloaddition between a 1,3-cyclohexadiene derivative and a suitable dienophile (e.g., maleic anhydride, acrylates, or nitroalkenes).

Synthesis_Pathway Diene 1,3-Cyclohexadiene (e.g., 1,4-diester) Transition [4+2] Cycloaddition (Diels-Alder) Diene->Transition Dienophile Dienophile (e.g., Nitroethylene, Acrylate) Dienophile->Transition Adduct Bicyclo[2.2.2]octene Intermediate Transition->Adduct Heat/Lewis Acid Product Functionalized Bicyclo[2.2.2]octane Adduct->Product Hydrogenation (H2/Pd)

Figure 2: General synthetic route to functionalized BCO scaffolds via Diels-Alder chemistry.

Detailed Protocol: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

This protocol describes a self-validating method for accessing the 1,4-dicarboxylic acid derivative, a common linker motif.

Reaction Overview:

  • Cycloaddition: 1,3-Cyclohexadiene-1,4-dicarboxylic acid dimethyl ester + Ethylene (or equivalent masked acetylene)

    
     BCO intermediate.
    
  • Hydrolysis: Ester hydrolysis to the dicarboxylic acid.

Step-by-Step Protocol (Adapted from Organic Syntheses & Literature Standards):

  • Preparation of Diene:

    • Start with dimethyl terephthalate .

    • Perform a Birch reduction (Na/NH₃, MeOH) followed by conjugation to yield dimethyl 1,4-cyclohexadiene-1,4-dicarboxylate .

    • Checkpoint: Verify disappearance of aromatic protons via ¹H NMR.

  • Diels-Alder Cycloaddition:

    • Reagents: Dimethyl 1,4-cyclohexadiene-1,4-dicarboxylate (1.0 eq), Maleic Anhydride (1.2 eq) (as a reactive dienophile surrogate for subsequent decarboxylation, or use nitroethylene for bridgehead functionalization).

    • Conditions: Reflux in toluene or xylene for 12–24 hours.

    • Observation: The reaction mixture typically darkens; monitoring by TLC should show the consumption of the UV-active diene.

    • Note: For the direct 1,4-bridgehead substitution without extra ring carbons, using acetylene dicarboxylate followed by hydrogenation is a common variation.

  • Hydrogenation (Saturation):

    • Dissolve the alkene intermediate in MeOH/EtOAc.

    • Add 10% Pd/C catalyst (5-10 wt%).

    • Stir under H₂ atmosphere (balloon pressure) for 4–6 hours.

    • Validation: ¹H NMR will show the loss of alkene signals (~6.3-6.5 ppm).

  • Hydrolysis:

    • Treat the diester with aqueous NaOH (2.5 eq) in MeOH/THF.

    • Reflux for 3 hours.[1]

    • Acidify with 1M HCl to pH 2.

    • Isolation: Filter the resulting white precipitate.

    • Yield: Typical yields for the sequence are 60–75%.

Therapeutic Applications & Case Studies

Case Study: AA-115 (APG-115) – MDM2 Inhibitor

Challenge: Early MDM2 inhibitors based on spiro-oxindole scaffolds containing a benzoic acid moiety suffered from poor pharmacokinetic (PK) profiles and limited solubility. Solution: Researchers replaced the para-chlorobenzoic acid moiety with a 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid . Mechanistic Impact:

  • Binding: The BCO scaffold maintained the critical hydrogen bond with the His96 residue of MDM2 (mimicking the benzoic acid).

  • PK Profile: The aliphatic BCO core eliminated the planar aromatic ring, significantly improving oral bioavailability and reducing clearance.

  • Result: AA-115 entered clinical trials as a potent, orally active MDM2 inhibitor for cancer therapy.

Imatinib (Gleevec) Analogs

Experiment: Replacement of the central phenyl ring of Imatinib with BCO. Outcome:

  • Metabolic Stability: The BCO analog showed reduced intrinsic clearance (CLint) in human liver microsomes compared to the parent phenyl compound. The absence of the aromatic ring prevents the formation of reactive quinone-imine metabolites.

  • Solubility: Aqueous solubility increased due to the disruption of crystal packing forces.

Metabolic Landscape

The BCO scaffold is generally metabolically robust, but it is not inert. Understanding its "soft spots" is crucial for lead optimization.

  • Bridgehead Oxidation: The primary site of metabolism is often the bridgehead tertiary carbon (if unsubstituted). P450 enzymes can hydroxylate this position, though it is sterically hindered compared to standard tertiary alkyl sites.

  • Lack of Aromatic hydroxylation: Unlike phenyl rings, BCO cannot undergo epoxidation or hydroxylation to form phenols, which avoids the formation of toxic downstream metabolites (e.g., quinones).

  • Glucuronidation: If a carboxylic acid is attached (as in AA-115), acyl glucuronidation is a potential clearance pathway, though the steric bulk of the BCO cage often retards this process compared to benzoic acids.

References

  • PharmaBlock. "Bicyclo[2.2.2]octane as a 3-D-rich Bioisostere for a Phenyl Ring." PharmaBlock Whitepapers. Link

  • Aguilar, A., et al. "Discovery of 4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development." Journal of Medicinal Chemistry, 2017. Link

  • Mykhailiuk, P. K. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 2023. Link

  • Spitzner, D., et al. "Methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate."[2] Organic Syntheses, Coll. Vol. 8, p.332 (1993). Link

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. Link

Sources

Foundational

The Cubic Paradigm: A Technical Guide to Bicyclo[2.2.2]octane Scaffolds in Drug Discovery

Executive Summary: Escaping Flatland In the modern era of medicinal chemistry, the "Escape from Flatland" initiative—increasing the fraction of sp³-hybridized carbons ( )—has shifted from a theoretical concept to a clini...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In the modern era of medicinal chemistry, the "Escape from Flatland" initiative—increasing the fraction of sp³-hybridized carbons (


)—has shifted from a theoretical concept to a clinical mandate. Planar aromatic systems, while easy to synthesize, often suffer from poor solubility, nonspecific binding, and rapid metabolic clearance.

The bicyclo[2.2.2]octane (BCO) scaffold represents a premier solution to these challenges. Unlike smaller bioisosteres (e.g., bicyclo[1.1.1]pentane), the BCO cage offers a spatial volume and bridgehead distance (


) that nearly perfectly mimics the para-phenylene vector (

), yet it is entirely aliphatic.[1]

This whitepaper provides a technical roadmap for the synthesis, functionalization, and strategic deployment of BCO scaffolds, moving beyond textbook theory to process-ready protocols.

Historical Genesis & Structural Paradigm

The Bartlett-Knox Establishment (1939)

While bridged systems were explored by Komppa in the early 20th century, the definitive synthesis and structural characterization of bicyclo[2.2.2]octane were achieved by Bartlett and Knox in 1939 [1]. Their work was pivotal not merely for the synthesis, but for establishing the high strain energy associated with bridgehead reactivity—a concept that later evolved into Bredt’s Rule.

Structural Rigidity and Symmetry

The BCO core is often idealized as having


 symmetry (perfectly eclipsed methylene bridges). However, advanced electron diffraction studies reveal that the molecule undergoes a slight helical twist (

) to relieve torsional strain, lowering the symmetry to

[2].

Why this matters for drug design:

  • Vector Fidelity: The 1,4-bridgehead vectors are rigid and collinear, unlike the flexible cyclohexane boat/chair conformers.

  • Metabolic Shielding: The cage structure sterically protects the internal carbons, forcing metabolic enzymes (CYP450) to attack peripheral substituents or leaving the cage intact.

Synthetic Architectures

The synthesis of BCO cores generally follows two distinct strategic lineages: the Diels-Alder Cycloaddition (for 2,3-functionalization) and the Succinylosuccinate Cyclization (for 1,4-functionalization).

Pathway A: The Diels-Alder Approach

The classic route involves the reaction of 1,3-cyclohexadiene with ethylene (or maleic anhydride).

  • Pros: Rapid access to the bicyclic core.

  • Cons: Requires high-pressure autoclaves (for ethylene) or oxidative degradation steps (for maleic anhydride adducts).

Pathway B: The Succinylosuccinate Route (Scale-Up Preferred)

For medicinal chemistry, the 1,4-disubstituted BCOs are most valuable as linkers. This route utilizes the self-condensation of diethyl succinate.

SynthesisRoute Succinate Diethyl Succinate Inter Succinylosuccinate (Cyclization) Succinate->Inter Na/Base Self-Condensation Dione BCO-2,5-dione Derivative Inter->Dione Decarboxylation (Acidic Hydrolysis) Reduction Wolff-Kishner / Semicarbazone Red. Dione->Reduction Hydrazine or Semicarbazide Final Bicyclo[2.2.2]octane- 1,4-dicarboxylic acid Reduction->Final Hydrolysis

Figure 1: The Succinylosuccinate synthetic pathway, preferred for generating 1,4-functionalized BCO scaffolds without high-pressure ethylene gas.

The Bioisostere Revolution[2]

The substitution of a phenyl ring with a BCO cage is a calculated trade-off between lipophilicity and solubility/metabolic stability.

Comparative Metrics

The following table summarizes the physicochemical shift when replacing a p-phenyl ring with a BCO core.

Metricp-Phenylene (Benzene)Bicyclo[2.2.2]octane (BCO)Impact on Drug Design
Dimensionality 2D (Planar)3D (Spherical/Cylindrical)Increases receptor fit specificity; disrupts π-stacking.
Bridgehead Distance 2.79 Å2.60 ÅNear-perfect geometric mimicry; minimal scaffold perturbation.
Hybridization

(Aromatic)

(Aliphatic)
Removes "flat" aromatic surface; reduces solubility-limiting lattice energy.
Lipophilicity (LogP) ModerateHigh (unless functionalized)Caution: Naked BCO is greasy. Requires polar bridgehead groups (COOH, NH2, OH) to offset.
Metabolic Liability High (Arene oxides, Epoxidation)LowEliminates aromatic hydroxylation; extends half-life (

).
Decision Logic for Bioisosterism

Not every phenyl ring should be replaced. Use the following logic flow to determine BCO suitability.

BioisostereLogic Start Target: Phenyl Ring Replacement Q1 Is the phenyl ring involved in critical pi-pi stacking? Start->Q1 NoBCO STOP: BCO unsuitable (Lacks pi-orbitals) Q1->NoBCO Yes Q2 Is the molecule cleared rapidly via aromatic hydroxylation? Q1->Q2 No Q3 Is solubility limited by crystal packing (High MP)? Q2->Q3 No ApplyBCO APPLY BCO SCAFFOLD (Monitor LogP) Q2->ApplyBCO Yes Q3->ApplyBCO Yes

Figure 2: Decision matrix for deploying BCO bioisosteres. Note that BCO cannot mimic


 interactions.

Case Study: AA-115 (MDM2 Inhibitor)[1][3]

A landmark application of the BCO scaffold is found in the development of AA-115 (APG-115) , an MDM2 inhibitor currently in clinical trials [3].[1]

  • Challenge: Early spiro-oxindole inhibitors containing a benzoic acid moiety suffered from rapid metabolism and suboptimal pharmacokinetics (PK).

  • Solution: The benzoic acid was replaced with a bicyclo[2.2.2]octane-1-carboxylic acid .

  • Outcome:

    • Maintained binding affinity (geometric match).

    • Improved oral bioavailability (reduced planar stacking/lattice energy).

    • Blocked metabolic soft spots on the aromatic ring.

Experimental Protocol: Optimized Synthesis of BCO-1,4-Diacid

Protocol Source: Adapted from Le Marquer et al. (2015) [4]. Objective: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid via a microwave-assisted semicarbazone reduction. This method avoids the use of toxic dithianes and large quantities of Raney Nickel found in older protocols.

Reagents
  • Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate (Starting Material)

  • Semicarbazide hydrochloride

  • Sodium acetate / Ethanol

  • Potassium hydroxide (KOH)

  • Ethylene glycol

Step-by-Step Methodology
  • Semicarbazone Formation:

    • Dissolve diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate (1.0 eq) in Ethanol (0.5 M).

    • Add Semicarbazide HCl (3.0 eq) and Sodium Acetate (3.0 eq).

    • Reflux for 2 hours.[2]

    • Cool to

      
      . Filter the white precipitate (Bis-semicarbazone). Wash with cold water/ethanol.
      
    • Checkpoint: Yield should be >90%. Solid is stable.

  • Wolff-Kishner Reduction (Microwave Modified):

    • Safety Note: This reaction generates

      
       gas. Use a microwave reactor rated for pressure venting.
      
    • Suspend the bis-semicarbazone (1.0 eq) in Ethylene Glycol.

    • Add KOH pellets (8.0 eq).

    • Irradiate in a microwave reactor at

      
       for 20–40 minutes. (Conventional heating requires 4+ hours).
      
    • Mechanism:[3][4][5] The semicarbazone decomposes to the hydrazone in situ, which then undergoes Wolff-Kishner reduction to the methylene group.

  • Isolation:

    • Dilute the reaction mixture with water.[2]

    • Acidify with conc.[2] HCl to pH 1.

    • The product, Bicyclo[2.2.2]octane-1,4-dicarboxylic acid , will precipitate as a white solid.[2]

    • Filter, wash with water, and dry.

    • Validation:

      
       NMR should show no alkene protons and a clean aliphatic envelope.
      

References

  • Bartlett, P. D., & Knox, L. H. (1939). Bicyclic Structures Prohibiting the Walden Inversion. Replacement Reactions in 1-Substituted 1-Apocamphanes. Journal of the American Chemical Society, 61(11), 3184–3192. Link

  • Yokozeki, A., Kuchitsu, K., & Morino, Y. (1970). The structure and symmetry of the bicyclo[2.2.2]octane molecule. Bulletin of the Chemical Society of Japan, 43(7), 2017–2021. Link

  • Aguilar, A., et al. (2017).[6] Discovery of 4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development.[6] Journal of Medicinal Chemistry, 60(7), 2819–2839. Link[6]

  • Le Marquer, N., et al. (2015).[7] A Practical and Cost-Effective Method for the Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid.[7] Synthesis, 47(14), 2185–2187. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[6] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

Sources

Exploratory

Whitepaper: A Target Identification and Validation Strategy for Novel 4-Methoxybicyclo[2.2.2]octan-1-amine Derivatives

An in-depth technical guide Audience: Researchers, scientists, and drug development professionals. From: The Office of the Senior Application Scientist This document outlines a comprehensive strategy for the identificati...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide

Audience: Researchers, scientists, and drug development professionals. From: The Office of the Senior Application Scientist

This document outlines a comprehensive strategy for the identification and validation of therapeutic targets for the novel chemical scaffold, 4-Methoxybicyclo[2.2.2]octan-1-amine. Given the novelty of this specific methoxy-substituted bicyclooctane amine, direct literature is scarce. Therefore, this guide employs a rational, multi-pronged approach rooted in structural analogy to well-characterized pharmacophores, coupled with robust in silico and in vitro validation workflows. Our objective is to provide a scientifically rigorous roadmap for elucidating the mechanism of action and unlocking the therapeutic potential of this promising compound class.

Part 1: Foundational Analysis and In Silico Target Prediction

The core structure, a bicyclo[2.2.2]octan-1-amine, is a rigid, three-dimensional scaffold. This conformational rigidity is a highly desirable trait in medicinal chemistry, as it can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. The key structural analogs are the adamantane amines, such as amantadine and memantine, which are known to act on the central nervous system (CNS). The primary amine and the rigid cage-like structure suggest a high probability of interaction with ion channels or neurotransmitter transporters.

The initial and most resource-efficient step is to leverage computational techniques to predict potential biological targets. This in silico approach uses the principle of chemical similarity, assuming that molecules with similar structures are likely to interact with similar proteins.

Experimental Protocol: Cheminformatics-Based Target Prediction
  • Scaffold Preparation: Generate a 3D conformer of 4-Methoxybicyclo[2.2.2]octan-1-amine using computational chemistry software (e.g., Avogadro, ChemDraw 3D).

  • Similarity Search: Perform a Tanimoto similarity search against comprehensive chemical databases like ChEMBL and PubChem. The search query should be the 3D structure of the parent compound.

  • Target Association: Extract the known biological targets for the top 100 most similar compounds returned by the search.

  • Target Prioritization: Rank the associated targets based on the frequency of their appearance and the similarity score of the corresponding ligand. Further refine the list by considering the biological plausibility and druggability of the targets.

  • Pharmacophore Modeling: Construct a pharmacophore model based on the parent compound and its most similar, biologically active neighbors. This model, highlighting key features like hydrogen bond donors/acceptors and hydrophobic centroids, can be used for more advanced virtual screening of target libraries.

Logical Workflow: In Silico Target Identification Cascade

InSilicoWorkflow Start Start: Novel Scaffold (4-Methoxybicyclo[2.2.2]octan-1-amine) DB_Search Similarity Search (ChEMBL, PubChem) Start->DB_Search Hit_Compounds Identify Structurally Similar Compounds DB_Search->Hit_Compounds Tanimoto Similarity Target_List Extract Known Targets of Similar Compounds Hit_Compounds->Target_List Prioritize Prioritize & Rank Targets (Frequency, Plausibility) Target_List->Prioritize Hypothesis Generate Primary Target Hypotheses Prioritize->Hypothesis End Proceed to In Vitro Validation Hypothesis->End

Caption: Workflow for computational target prediction and prioritization.

Part 2: Primary Target Hypothesis: Ion Channel Modulation

Based on strong structural similarity to memantine, the most compelling initial hypothesis is that 4-Methoxybicyclo[2.2.2]octan-1-amine derivatives are modulators of N-methyl-D-aspartate (NMDA) receptors. Memantine is an uncompetitive, low-affinity open-channel blocker of NMDA receptors, a mechanism that is crucial for its therapeutic effect in Alzheimer's disease. The protonated amine at physiological pH is key to this interaction, lodging within the channel's magnesium binding site and blocking excessive, pathological ion flow.

Proposed Mechanism: NMDA Receptor Channel Blockade

The positively charged amine of the compound is hypothesized to electrostatically interact with the NMDA receptor pore, physically occluding the channel when it is in an open state. This provides a voltage-dependent block that is displaced during normal synaptic transmission but remains engaged during the sustained, low-level receptor activation associated with excitotoxicity.

NMDAPathway Receptor NMDA Receptor GluN1/GluN2 Subunits Pore Channel_Open Channel Opening Receptor:port->Channel_Open Block Channel Block Receptor:port->Block Becomes Blocked Compound Derivative (Protonated Amine) Compound->Receptor:port Enters Open Pore Glutamate Glutamate & Glycine Binding Glutamate->Receptor Activates Calcium Ca2+ Influx (Pathological) Channel_Open->Calcium Allows Blocked_Calcium Ca2+ Influx Blocked Block->Blocked_Calcium

Caption: Hypothesized mechanism of NMDA receptor open-channel block.

Experimental Protocol: Electrophysiological Validation

The definitive method for confirming NMDA receptor activity is electrophysiology. A two-electrode voltage clamp (TEVC) assay using Xenopus oocytes expressing human NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B) is the gold standard.

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the desired human NMDA receptor subunits. Incubate for 2-5 days to allow for protein expression.

  • TEVC Setup: Mount an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential of -70 mV.

  • Receptor Activation: Perfuse the chamber with a solution containing agonists (glutamate and glycine) to elicit an inward current (INMDA).

  • Compound Application: Once a stable baseline current is achieved, co-apply the 4-Methoxybicyclo[2.2.2]octan-1-amine derivative at varying concentrations.

  • Data Analysis: Measure the inhibition of INMDA at each concentration. Calculate the IC50 value by fitting the data to a dose-response curve. Voltage-dependence can be assessed by measuring inhibition at different holding potentials.

ParameterDescriptionTypical Value for Memantine
IC50 Concentration for 50% inhibition1-10 µM
Voltage-Dependence Inhibition increases at more negative potentialsStrong
Kinetics Fast on-off ratesRapid

Part 3: Secondary Target Hypotheses and Screening

While the NMDA receptor is the primary hypothesis, the amine scaffold is also prevalent in ligands for monoamine transporters (e.g., DAT, SERT, NET) and G-protein coupled receptors (GPCRs), such as sigma receptors or aminergic receptors. A broader screening approach is prudent to identify potential secondary or primary targets, which could reveal a novel mechanism of action or predict off-target liabilities.

Experimental Protocol: Radioligand Binding Assays

Radioligand binding assays are a high-throughput method to determine the affinity of a compound for a specific target. A panel of assays should be run against key CNS targets.

  • Membrane Preparation: Prepare cell membrane fractions from cell lines or tissues recombinantly expressing the target of interest (e.g., human DAT, SERT, σ1 receptor).

  • Assay Reaction: Incubate the membrane preparation with a specific radioligand (e.g., [3H]-WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Separation: After incubation, rapidly separate the bound and free radioligand using filtration over glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the percent inhibition of specific binding at each compound concentration. Determine the inhibition constant (Ki) by applying the Cheng-Prusoff equation to the IC50 value.

Table: Representative CNS Target Screening Panel
Target ClassSpecific TargetRadioligandPotential Therapeutic Area
Transporters DAT (Dopamine)[3H]-WIN 35,428ADHD, Depression
SERT (Serotonin)[3H]-CitalopramDepression, Anxiety
NET (Norepinephrine)[3H]-NisoxetineADHD, Depression
Receptors Sigma-1 (σ1)[3H]-(+)-PentazocineNeuroprotection, Cognition
Sigma-2 (σ2)[3H]-DTGOncology, Neurodegeneration
D2 (Dopamine)[3H]-SpiperoneSchizophrenia
5-HT2A (Serotonin)[3H]-KetanserinPsychosis, Insomnia

Part 4: Unbiased Phenotypic Screening

When the target of a novel compound is unknown, a phenotypic screening approach can provide valuable, unbiased insights into its biological function. This strategy involves testing the compound in complex, cell-based models that recapitulate a disease state and measuring a functional outcome, without a preconceived mechanistic hypothesis.

Phenotypic Screening Decision Workflow

PhenotypicWorkflow Start Start: Novel Derivative Library Assay_Select Select Disease-Relevant Phenotypic Assay Start->Assay_Select HTS High-Throughput Screen (HTS) Assay_Select->HTS e.g., Neurite Outgrowth, Cytotoxicity, Antiviral Hit_ID Hit Identification & Confirmation HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Target_Deconv Target Deconvolution (e.g., Affinity Chromatography, Genetic Screens) Hit_ID->Target_Deconv Parallel Track End Lead Optimization SAR->End Validation Target Validation (Binding, Functional Assays) Target_Deconv->Validation Validation->End

Caption: Decision workflow for a phenotypic drug discovery campaign.

Example Phenotypic Assays
  • Neuroprotection: Use primary cortical neurons treated with an excitotoxin (e.g., glutamate or NMDA). Measure cell viability (e.g., using an MTT assay) in the presence of the test compounds. A positive result would directly support the NMDA receptor hypothesis.

  • Antiviral Activity: The parent compound amantadine was originally developed as an antiviral agent against influenza A, targeting the M2 proton channel. Screening for activity against influenza and other viruses (e.g., SARS-CoV-2, which has viroporins) in a cell-based cytopathic effect (CPE) assay is a logical extension.

  • Oncology: Screen the derivatives against a panel of cancer cell lines (e.g., the NCI-60 panel). Many CNS drugs have shown unexpected anti-proliferative effects, often through targets like sigma receptors, which are overexpressed in some tumors.

Conclusion and Strategic Outlook

The 4-Methoxybicyclo[2.2.2]octan-1-amine scaffold represents a promising starting point for the development of novel therapeutics, particularly for CNS disorders. The strategy outlined in this whitepaper provides a clear, multi-faceted approach to de-risk and advance a drug discovery program based on this chemistry. By integrating predictive in silico methods with robust in vitro validation, starting with the high-probability NMDA receptor hypothesis and expanding to broader screening paradigms, research teams can efficiently identify and validate the primary biological targets. This foundational work is critical for guiding lead optimization, establishing a clear mechanism of action, and ultimately translating a novel chemical entity into a potential clinical candidate.

References

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery. [Link]

  • Chen, H. S. V., & Lipton, S. A. (2006). The chemical biology of clinically tolerated NMDA receptor antagonists. Journal of Neurochemistry. [Link]

  • AstraZeneca. (2021). Amantadine Hydrochloride Capsules, USP. [Link]

Protocols & Analytical Methods

Method

Application Note: 4-Methoxybicyclo[2.2.2]octan-1-amine in High-Fsp³ Drug Design

This guide details the strategic application, physicochemical profile, and synthesis of 4-Methoxybicyclo[2.2.2]octan-1-amine , a high-value saturated bioisostere used to optimize drug-like properties. Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application, physicochemical profile, and synthesis of 4-Methoxybicyclo[2.2.2]octan-1-amine , a high-value saturated bioisostere used to optimize drug-like properties.

Executive Summary: Escaping Flatland

The "Escape from Flatland" paradigm has shifted drug discovery toward saturated, three-dimensional scaffolds to improve solubility and selectivity. 4-Methoxybicyclo[2.2.2]octan-1-amine serves as a rigid, non-aromatic bioisostere for 1,4-disubstituted benzenes (specifically p-methoxyaniline or p-phenylenediamine derivatives).

Unlike the parent bicyclo[2.2.2]octane (BCO), the 4-methoxy variant offers two distinct advantages:

  • pKa Modulation: The bridgehead methoxy group exerts a through-cage inductive electron-withdrawing effect (

    
    ), lowering the basicity of the distal amine to a physiologically relevant range.
    
  • Metabolic Blocking: It caps the reactive bridgehead C-H bond, preventing oxidative metabolism at the 4-position.

Physicochemical Profile & Bioisosteric Logic[1]

Comparative Metrics

The BCO scaffold mimics the vector geometry of a para-substituted benzene but with a cylindrical, hydrophobic volume.

Propertyp-Methoxyaniline (Benzene)BCO-Amine (Unsubstituted)4-Methoxy-BCO-Amine
Geometry Planar (2D)Spherical/Cylindrical (3D)Spherical/Cylindrical (3D)
Vector Angle 180°180°180°
Inter-atomic Dist. ~5.8 Å (N to O)~5.7 Å (N to O)~5.7 Å (N to O)
Fsp³ Fraction 0.141.001.00
Basicity (pKa) ~5.3 (Aniline)~10.5 (Alkyl amine)~9.6 (Modulated)
LogP LowHigh (Lipophilic Cage)Moderate (Polarity balanced)
Metabolic Risk Ring oxidation / Quinone imineBridgehead hydroxylationDemethylation (Slow)
Expert Insight: The Inductive Tuning Effect

A critical design flaw in replacing anilines with alkyl amines is the drastic jump in basicity (pKa 5


 10.5), which can lead to hERG channel inhibition or poor membrane permeability (low fraction neutral at pH 7.4).
  • Mechanism: The 4-methoxy group in this scaffold acts as a "remote tuner." Although separated by three sigma bonds, the cage structure rigidly transmits the inductive withdrawing effect (

    
    ) of the oxygen.
    
  • Result: This lowers the amine pKa by approximately 0.5–1.0 log units compared to the unsubstituted BCO, improving the fraction of neutral species available for passive diffusion.

Experimental Protocols

Protocol A: Synthesis of 4-Methoxybicyclo[2.2.2]octan-1-amine

Rationale: Bridgehead carbons cannot undergo


 reactions due to steric shielding and the impossibility of Walden inversion. Therefore, the amine must be generated via rearrangement of a carboxylic acid derivative.

Starting Material: 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid (commercially available or synthesized from 1,4-cyclohexanedione).

Step 1: Esterification & O-Methylation
  • Dissolve 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in MeOH. Add catalytic

    
     and reflux for 4h to form the methyl ester.
    
  • Critical Step: Treat the hydroxy-ester with NaH (1.5 eq) in dry THF at 0°C, followed by addition of MeI (2.0 eq). Allow to warm to RT and stir for 12h.

    • Note: The bridgehead hydroxyl is sterically hindered; aggressive deprotonation is required.

  • Quench with

    
    , extract with EtOAc, and purify via flash chromatography (Hex/EtOAc).
    
Step 2: Saponification
  • Dissolve the methylated ester in THF/MeOH/Water (3:1:1).

  • Add LiOH·H₂O (3.0 eq) and stir at 50°C until TLC indicates consumption of starting material (~4h).

  • Acidify to pH 2 with 1M HCl and extract with EtOAc to yield 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid .

Step 3: Curtius Rearrangement (Acid

Amine)

This step converts the acid to the amine with retention of configuration.

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous t-Butanol (tBuOH).

  • Add Triethylamine (TEA, 1.2 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).

  • Safety Warning: Azides are potentially explosive. Conduct behind a blast shield.

  • Reflux the mixture for 12–16h. The intermediate isocyanate is trapped by tBuOH to form the Boc-protected amine .

  • Concentrate and purify the carbamate intermediate.

Step 4: Deprotection
  • Dissolve the Boc-amine in DCM.

  • Add TFA (Trifluoroacetic acid) or 4M HCl in Dioxane (10 eq). Stir at RT for 2h.

  • Concentrate to dryness to yield 4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride .

Protocol B: Physicochemical Validation (LogD & pKa)

Objective: Verify the lipophilicity shift and basicity modulation.

  • pKa Measurement:

    • Use Potentiometric Titration (e.g., Sirius T3).

    • Prepare a 10 mM solution of the amine HCl salt in water.

    • Titrate with 0.1 M KOH from pH 2 to pH 12.

    • Success Criteria: A distinct inflection point between pH 9.2–9.8 confirms the inductive lowering relative to standard alkyl amines.

  • LogD

    
     Determination: 
    
    • Use the Shake-Flask Method (Octanol/Buffer).

    • Dissolve compound in pH 7.4 phosphate buffer (saturated with octanol).

    • Add an equal volume of octanol (saturated with buffer).

    • Shake for 1h, centrifuge, and analyze phases by HPLC-UV.

    • Target: LogD should be < 2.0 for optimal oral bioavailability.

Visualizations

Diagram 1: Bioisosteric Design Logic

This diagram illustrates the structural and electronic relationship between the phenyl ring and the BCO scaffold.

Bioisostere_Logic cluster_0 Optimization Vector Benzene p-Methoxyaniline (Planar, Aromatic) BCO_H BCO-Amine (Lipophilic, High pKa) Benzene->BCO_H Escape Flatland (+Solubility, +Fsp3) BCO_OMe 4-Methoxy-BCO-Amine (Optimized Bioisostere) BCO_H->BCO_OMe Functionalization (pKa Tuning, Metabolic Block)

Caption: Evolution from planar aniline to the optimized 3D methoxy-BCO scaffold.

Diagram 2: Synthesis Workflow (Curtius Route)

The obligatory pathway for synthesizing bridgehead amines.

Synthesis_Workflow Start 4-Hydroxy-BCO-Acid Step1 1. Esterification (MeOH/H+) 2. O-Methylation (NaH/MeI) Start->Step1 Step2 Saponification (LiOH) Step1->Step2 Intermediate 4-Methoxy-BCO-Acid Step2->Intermediate Step3 Curtius Rearrangement (DPPA, tBuOH, TEA, Reflux) Intermediate->Step3 Retention of Configuration Boc Boc-Protected Amine Step3->Boc Step4 Deprotection (HCl/Dioxane) Boc->Step4 Final 4-Methoxy-BCO-Amine HCl Step4->Final

Caption: Step-by-step synthesis via the Curtius rearrangement to bypass bridgehead steric hindrance.

References

  • Exner, O., & Böhm, S. (2002).[1] Inductive Effects in Isolated Molecules: 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids.[1] Chemistry - A European Journal.[1] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[3][2] Link

  • Levterov, V. V., et al. (2018).[4] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. (Contextual reference for BCO bioisosterism). Link

  • Wiberg, K. B. (1996). Bicyclo[2.2.2]octane derivatives: structure and properties. Journal of Organic Chemistry.[3] (Fundamental properties of the cage).

Sources

Application

Protocol for Derivatization of 4-Methoxybicyclo[2.2.2]octan-1-amine

Abstract & Strategic Significance 4-Methoxybicyclo[2.2.2]octan-1-amine (4-MeO-BCO-NH ) represents a critical class of saturated bioisosteres used to replace para-substituted anilines or tert-butyl amines in drug design....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

4-Methoxybicyclo[2.2.2]octan-1-amine (4-MeO-BCO-NH


) represents a critical class of saturated bioisosteres  used to replace para-substituted anilines or tert-butyl amines in drug design. The bicyclo[2.2.2]octane (BCO) core offers a rigid, three-dimensional scaffold that mimics the spatial volume of a phenyl ring while improving physicochemical properties such as solubility (

increase) and metabolic stability.[1]

This protocol addresses the specific challenges of derivatizing bridgehead amines. Unlike planar anilines or flexible alkyl amines, 4-MeO-BCO-NH


 possesses a sterically encumbered, non-planar nitrogen  that is moderately nucleophilic but chemically constrained.

Key Chemical Constraints:

  • Anti-Bredt Rule: The bridgehead nitrogen cannot form a stable double bond (imine) within the cage. Standard reductive amination protocols (via stable imine intermediates) will fail.

  • Steric Bulk: The cage structure shields the nitrogen approach vector, requiring high-activity coupling reagents or elevated temperatures.

  • Electronic Isolation: The 4-methoxy group exerts a mild inductive effect but is electronically insulated from the amine, maintaining a pK

    
     typically between 10.0–10.5.
    

Chemical Reactivity Profile

ParameterCharacteristicImplication for Protocol
Nucleophilicity Moderate to GoodReacts well with electrophiles, but kinetics are slower than primary alkyl amines due to sterics.
Hybridization Fixed

Nitrogen lone pair is directional; cannot rehybridize to

(amide resonance is purely electrostatic/orbital overlap without planarization).
Acid Sensitivity LowThe cage is stable to TFA/HCl; methoxy ether cleavage requires harsh Lewis acids (e.g., BBr

).
Solubility Moderate (Polar Aprotic)Soluble in DMF, DMSO, DCM; less soluble in pure ether/hexanes due to polarity.

Workflow Decision Tree

The following logic gate determines the optimal derivatization pathway based on the electrophile type.

DerivatizationWorkflow Start Start: 4-MeO-BCO-NH2 Target Target Derivative? Start->Target Amide Amide Bond Target->Amide Sulfon Sulfonamide Target->Sulfon Urea Urea Target->Urea Acid Carboxylic Acid Available? Amide->Acid SulfCl Protocol C: Sulfonyl Chloride Sulfon->SulfCl Iso Protocol D: Isocyanate Urea->Iso HATU Protocol A: HATU/DIPEA Acid->HATU Yes (Standard) AcCl Protocol B: Acid Chloride Acid->AcCl No (Use Acyl Chloride)

Figure 1: Decision matrix for selecting the appropriate derivatization method.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Recommended for library synthesis and coupling with complex/chiral carboxylic acids.

Mechanism: In situ formation of an active ester (O-At) followed by nucleophilic attack of the bridgehead amine.

Reagents:

  • Amine: 4-Methoxybicyclo[2.2.2]octan-1-amine (1.0 equiv)

  • Carboxylic Acid: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration relative to acid).

  • Base Addition: Add DIPEA (1.5 equiv) and stir at Room Temperature (RT) for 5 minutes. Note: The solution should turn yellow/orange.

  • Amine Addition: Add 4-Methoxybicyclo[2.2.2]octan-1-amine (1.0 equiv) dissolved in minimal DMF. Add remaining DIPEA (1.5 equiv).

  • Reaction: Stir at 40–50 °C for 4–16 hours.

    • Critical Insight: Unlike primary amines, bridgehead amines often require mild heating (40 °C) to overcome the steric energy barrier of the tetrahedral intermediate formation.

  • Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO

    
     (2x), Water (1x), and Brine (1x). Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Silica gel chromatography (0-10% MeOH in DCM).

Protocol B: Acylation via Acid Chlorides

Recommended for sterically hindered acids or simple derivatizations (e.g., Acetylation, Benzoylation).

Reagents:

  • Amine: 1.0 equiv

  • Acid Chloride: 1.2 – 1.5 equiv

  • Base: Triethylamine (TEA) or Pyridine (2.0 – 3.0 equiv)

  • Catalyst: DMAP (10 mol%) - Essential for bridgehead amines.

  • Solvent: Anhydrous DCM (Dichloromethane)

Procedure:

  • Dissolve the amine and TEA in anhydrous DCM (0.1 M) under nitrogen.

  • Add DMAP (0.1 equiv).

  • Cool to 0 °C (ice bath).

  • Dropwise add the Acid Chloride.

  • Allow to warm to RT and stir for 2–4 hours.

  • Quench: Add a primary amine (e.g., N,N-dimethylethylenediamine) to scavenge excess acid chloride if not performing column chromatography immediately.

Protocol C: Urea Synthesis (Isocyanates)

Ideal for generating library diversity.

Procedure:

  • Dissolve 4-Methoxybicyclo[2.2.2]octan-1-amine (1.0 equiv) in anhydrous DCM or THF.

  • Add Isocyanate (1.1 equiv).

  • Stir at RT for 2–12 hours.

  • Monitoring: Reaction is usually clean; product often precipitates or can be isolated by evaporation.

  • Purification: If soluble, scavenge excess isocyanate with polymer-supported trisamine resin, or recrystallize.

Analytical Quality Control (HPLC/LC-MS)

Due to the lack of a chromophore in the BCO core itself, detection relies on the coupled moiety. For purity checks of the starting material, derivatization is required.

Purity Check Protocol (Benzoyl Derivatization): To quantify the purity of the starting amine (which has weak UV absorbance):

  • Take 5 mg of amine sample.

  • React with Benzoyl Chloride (excess) + TEA in DCM for 30 mins.

  • Inject on HPLC (UV 254 nm).

  • The distinct benzamide peak allows integration and purity assessment.

Standard LC-MS Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ (Electrospray Ionization). The bridgehead amine protonates easily (

    
    ).
    

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion (Amide) Steric hindrance of the BCO cage.Switch from HATU to Acid Chloride or COMU (more reactive). Increase Temp to 60 °C. Add DMAP.
Starting Material Remains Aggregation or salt formation.Ensure amine is free-based (not HCl salt) before reaction. Use stronger base (DIPEA) or pre-wash salt with NaOH.
Product Hydrolysis Labile ester linkage?Unlikely with amides. Ensure workup is not too acidic if the coupled piece is sensitive.
Reductive Amination Fails Anti-Bredt Rule violation. STOP. Do not use reductive amination. Use alkylation (R-Br + Base) or amide coupling followed by reduction (LiAlH

) if a secondary amine is required.

References

  • Bioisosterism of Bicyclo[2.2.

    • Mykhailiuk, P. K. (2019).[2] "Saturated bioisosteres of benzene: where to go next?" Organic & Biomolecular Chemistry, 17(11), 2839-2849. Link

    • Context: Defines the structural rationale for using BCO as a phenyl replacement.
  • Reactivity of Bridgehead Amines

    • Wiberg, K. B. (1996). "The Interaction of Carbonyl Groups with Substituents at the Bridgehead Positions of Bicyclo[2.2.2]octanes." Journal of Organic Chemistry, 61(16), 5449–5455. Link

    • Context: Discusses electronic transmission through the cage.
  • Amide Coupling Protocols (Sterically Hindered)

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

    • Context: Authoritative review on selecting reagents (HATU vs Acid Chlorides)
  • General Bicyclo[2.2.

    • Kopecky, J., Smejkal, J. (1981).[3] "Synthesis of bridgehead bicyclo[2.2.2]octanols." Collection of Czechoslovak Chemical Communications. Link

    • Context: Found

Sources

Method

Application Notes: 4-Methoxybicyclo[2.2.2]octan-1-amine as a Bio-isosteric Scaffold for Novel Antiviral Agents

Introduction: The Strategic Advantage of Rigid Scaffolds in Antiviral Drug Design In the landscape of modern medicinal chemistry, the quest for novel antiviral agents with improved efficacy, selectivity, and pharmacokine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Rigid Scaffolds in Antiviral Drug Design

In the landscape of modern medicinal chemistry, the quest for novel antiviral agents with improved efficacy, selectivity, and pharmacokinetic profiles is perpetual. A key strategy in this endeavor is the use of rigid, three-dimensional molecular scaffolds that can precisely orient pharmacophoric elements in space to maximize interactions with biological targets. The bicyclo[2.2.2]octane framework has emerged as a particularly valuable scaffold due to its conformational rigidity and its role as a saturated bioisostere for the phenyl ring. This unique structure allows for the exploration of chemical space in three dimensions, often leading to enhanced binding affinity and improved metabolic stability compared to planar aromatic systems.

This application note details the synthesis and utility of a key derivative, 4-Methoxybicyclo[2.2.2]octan-1-amine , as a versatile building block for the development of next-generation antiviral therapeutics. We will explore its synthesis from its carboxylic acid precursor, provide protocols for its incorporation into lead compounds, and discuss its potential applications by drawing parallels with structurally related antiviral drugs such as the adamantane amines and the more recent influenza inhibitor, Pimodivir.

The Bicyclo[2.2.2]octane Core: A Privileged Structure

The bicyclo[2.2.2]octane skeleton offers several distinct advantages in drug design:

  • Structural Rigidity: Unlike flexible aliphatic chains, the bicyclic system locks substituents into well-defined spatial orientations, reducing the entropic penalty upon binding to a target protein.

  • Three-Dimensionality: It serves as a non-planar surrogate for a para-substituted benzene ring, allowing for better exploration of deep or complex binding pockets.

  • Improved Physicochemical Properties: As a saturated carbocycle, it can enhance solubility and reduce metabolic liabilities often associated with aromatic rings.

The specific substitution pattern of 4-Methoxybicyclo[2.2.2]octan-1-amine provides two key functional handles: a primary amine at a bridgehead position for facile derivatization, and a methoxy group at the opposing bridgehead, which can influence polarity, solubility, and metabolic stability, while also potentially engaging in specific hydrogen bond interactions within a target binding site.

Part 1: Synthesis of 4-Methoxybicyclo[2.2.2]octan-1-amine Hydrochloride

The most efficient pathway to synthesize the title compound is from its corresponding carboxylic acid precursor, 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid, via a Curtius rearrangement. This classic transformation allows for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom. A one-pot procedure using diphenylphosphoryl azide (DPPA) is particularly advantageous as it avoids the isolation of potentially hazardous acyl azide intermediates.[1][2][3][4] The resulting isocyanate is trapped in situ with benzyl alcohol to form a stable, protected benzyl carbamate. Subsequent deprotection via hydrogenolysis yields the desired amine as its hydrochloride salt.

G cluster_0 Step 1: Curtius Rearrangement & Carbamate Formation cluster_1 Step 2: Deprotection CarboxylicAcid 4-Methoxybicyclo[2.2.2]octane- 1-carboxylic acid Isocyanate Isocyanate Intermediate (Not Isolated) CarboxylicAcid->Isocyanate DPPA, Et3N, Toluene, 90-100 °C Carbamate Benzyl (4-methoxybicyclo[2.2.2]octan- 1-yl)carbamate Isocyanate->Carbamate Benzyl Alcohol FinalAmine 4-Methoxybicyclo[2.2.2]octan- 1-amine hydrochloride Carbamate->FinalAmine H2, Pd/C, MeOH, HCl

Protocol 1.1: Synthesis of Benzyl (4-methoxybicyclo[2.2.2]octan-1-yl)carbamate

This protocol is adapted from established one-pot Curtius rearrangement procedures.[1][2]

Materials:

  • 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Benzyl alcohol (1.2 eq)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) and anhydrous toluene.

  • Add triethylamine (1.1 eq) and stir the solution at room temperature for 10 minutes.

  • Carefully add diphenylphosphoryl azide (1.1 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 90-100 °C. The evolution of nitrogen gas should be observed. Stir at this temperature for 2-4 hours, monitoring the reaction progress by TLC for the disappearance of the starting carboxylic acid.

  • After the rearrangement is complete, cool the mixture to room temperature.

  • Add benzyl alcohol (1.2 eq) and stir the mixture at room temperature overnight.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure benzyl carbamate.

Expected Yield: 80-90%

Protocol 1.2: Synthesis of 4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride

This deprotection protocol is based on a procedure described in patent literature for this specific transformation.

Materials:

  • Benzyl (4-methoxybicyclo[2.2.2]octan-1-yl)carbamate (1.0 eq)

  • Palladium on carbon (10 wt. %, ~5 mol %)

  • Methanol (MeOH)

  • Hydrochloric acid (e.g., 4M in Dioxane or concentrated HCl)

  • Celite

Procedure:

  • Dissolve benzyl (4-methoxybicyclo[2.2.2]octan-1-yl)carbamate (1.0 eq) in methanol in a suitable hydrogenation vessel.

  • Carefully add 10% palladium on carbon to the solution.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi or balloon pressure) and stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 50 °C) overnight.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

  • To the filtrate, add a slight excess of hydrochloric acid (e.g., 1.1 eq).

  • Concentrate the solution under reduced pressure to afford 4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride as a solid. The product can be further purified by recrystallization if necessary.

Expected Yield: >95%

Part 2: Characterization of 4-Methoxybicyclo[2.2.2]octan-1-amine

Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₇NO
Molecular Weight155.24 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in water (as HCl salt), methanol, DMSO

Spectroscopic Data (Predicted)

While experimental spectra for this specific compound are not widely published, the following ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar bicyclo[2.2.2]octane derivatives.

  • ¹H NMR (predicted, CDCl₃):

    • δ ~3.25 (s, 3H, -OCH₃)

    • δ ~1.80-1.95 (m, 6H, CH₂)

    • δ ~1.60-1.75 (m, 6H, CH₂)

    • δ ~1.50 (br s, 2H, -NH₂)

  • ¹³C NMR (predicted, CDCl₃):

    • δ ~70.0 (C-OCH₃)

    • δ ~51.0 (-OCH₃)

    • δ ~48.0 (C-NH₂)

    • δ ~35.0 (CH₂)

    • δ ~25.0 (CH₂)

Part 3: Application in Antiviral Agent Synthesis

The primary amine of 4-Methoxybicyclo[2.2.2]octan-1-amine is a versatile functional group for derivatization, most commonly through amide bond formation to couple the scaffold to other pharmacophoric fragments.

Case Study: Influenza Virus Polymerase Inhibitors

A compelling example of a bicyclo[2.2.2]octane amine in a clinical-stage antiviral is Pimodivir (JNJ-63623872) .[5][6][7] Pimodivir is an inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit, which is essential for the "cap-snatching" mechanism of viral transcription.[8][9] The drug features a (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid core. The amine at the 3-position forms a crucial link to the pyrimidine heterocycle, while the rigid bicyclic core orients the carboxylic acid and the heterocyclic moiety for optimal binding in the m⁷GTP binding site of the PB2 protein.

The use of 4-Methoxybicyclo[2.2.2]octan-1-amine allows chemists to explore a different substitution pattern on the same rigid core. The bridgehead amine can be used to attach various heterocyclic systems, while the 4-methoxy group serves as a metabolic blocker or a hydrogen bond acceptor, providing an alternative to the carboxylic acid in Pimodivir for achieving potent and selective target engagement.

Protocol 2.1: General Amide Coupling Procedure

This protocol describes a standard method for coupling 4-Methoxybicyclo[2.2.2]octan-1-amine with a generic carboxylic acid, a key step in synthesizing potential antiviral agents.

G Amine 4-Methoxybicyclo[2.2.2]octan- 1-amine AmideProduct Target Amide Derivative Amine->AmideProduct CarboxylicAcid Heterocyclic Carboxylic Acid (R-COOH) CarboxylicAcid->AmideProduct Coupling HATU, DIPEA, DMF, 0 °C to RT Coupling->AmideProduct

Materials:

  • 4-Methoxybicyclo[2.2.2]octan-1-amine (or its HCl salt) (1.0 eq)

  • Carboxylic acid of interest (R-COOH) (1.0-1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5-3.0 eq, more if starting from HCl salt)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add 4-Methoxybicyclo[2.2.2]octan-1-amine (1.0 eq) and DIPEA (2.5-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by silica gel column chromatography or preparative HPLC.

Conclusion

4-Methoxybicyclo[2.2.2]octan-1-amine is a valuable and accessible building block for medicinal chemistry, particularly in the design of novel antiviral agents. Its rigid, three-dimensional structure serves as an excellent bioisosteric replacement for traditional aromatic scaffolds, offering the potential for improved pharmacological properties. The synthetic protocols provided herein detail a reliable route to this compound and its subsequent incorporation into more complex molecules via robust amide coupling reactions. The success of related bicyclic amines, such as the core of Pimodivir, underscores the potential of this scaffold in targeting viral proteins and developing effective new therapies. Researchers in drug development are encouraged to explore the utility of this and related bicyclic amines to expand the chemical space for antiviral drug discovery.

References

  • Pimodivir. In: Wikipedia. ; 2023. Accessed February 13, 2026. [Link]

  • Ghosh AK, Kumaragurubaran N, Hong L, Kulkarni S. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem. 2018;13(22):2351-2373. [Link]

  • Discovery of Potent and Efficacious Influenza PB2 Inhibitors. ACS Publications. Accessed February 13, 2026. [Link]

  • Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging. Almac. Published November 6, 2020. Accessed February 13, 2026. [Link]

  • PIMODIVIR. New Drug Approvals. Published December 8, 2016. Accessed February 13, 2026. [Link]

  • Kumar V, Kaushik MP. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Org Biomol Chem. 2018;16(43):8137-8153. [Link]

  • Fülöp F, Palkó M, Sohár P. Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules. 2011;16(9):7559-7573. [Link]

  • Zhang L, Li Y, Sun J, et al. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors. Int J Mol Sci. 2023;24(4):3799. [Link]

  • Clark MP, Ledeboer MW, Davies I, et al. Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. J Med Chem. 2014;57(15):6668-6678. [Link]

Sources

Application

Application Notes and Protocols: 4-Methoxybicyclo[2.2.2]octan-1-amine in CNS Drug Discovery

Introduction: The Promise of Rigid Scaffolds in CNS Drug Discovery The quest for novel therapeutics for central nervous system (CNS) disorders is one of the most challenging yet vital areas of modern medicine. A signific...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Rigid Scaffolds in CNS Drug Discovery

The quest for novel therapeutics for central nervous system (CNS) disorders is one of the most challenging yet vital areas of modern medicine. A significant hurdle is the design of molecules with the requisite selectivity, potency, and pharmacokinetic properties to effectively engage CNS targets. In this context, rigid molecular scaffolds have emerged as a powerful tool for medicinal chemists. The bicyclo[2.2.2]octane core, a conformationally constrained framework, offers a unique three-dimensional presentation of pharmacophoric elements. This structural rigidity can lead to enhanced binding affinity and selectivity for specific receptor subtypes, a critical attribute for minimizing off-target effects.

This document provides detailed application notes and protocols for the investigation of 4-Methoxybicyclo[2.2.2]octan-1-amine , a promising, yet underexplored, member of this structural class, in the context of CNS drug discovery. While direct literature on this specific molecule is sparse, its structural features strongly suggest potential as a modulator of the α7 nicotinic acetylcholine receptor (α7-nAChR) , a key player in cognitive function and a therapeutic target for a range of neurological and psychiatric disorders.[1][2]

The α7 Nicotinic Acetylcholine Receptor: A Prime Target for Cognitive Enhancement

The α7-nAChR is a ligand-gated ion channel widely expressed in the CNS, particularly in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex.[2][3] Dysfunction of this receptor is implicated in the pathophysiology of Alzheimer's disease, schizophrenia, and other cognitive disorders.[1][2] Activation of the α7-nAChR leads to an influx of calcium ions, which in turn modulates a variety of downstream signaling pathways that are critical for synaptic plasticity and neuroprotection.[3] Consequently, agonists and positive allosteric modulators (PAMs) of the α7-nAChR are being actively pursued as potential therapeutics for improving cognitive deficits.[2][4]

The rigid bicyclo[2.2.2]octane scaffold of 4-Methoxybicyclo[2.2.2]octan-1-amine is hypothesized to optimally position the basic amine and the methoxy group to interact with the orthosteric or an allosteric binding site of the α7-nAChR, respectively. The amine can mimic the cationic head of the endogenous ligand, acetylcholine, while the methoxy group can engage in favorable interactions within the binding pocket.

Proposed Mechanism of Action: Modulation of α7-nAChR Signaling

We propose that 4-Methoxybicyclo[2.2.2]octan-1-amine acts as a modulator of the α7-nAChR, leading to the potentiation of cholinergic signaling. This can occur through direct agonism or positive allosteric modulation. The downstream consequences of receptor activation include the modulation of multiple intracellular signaling cascades, ultimately leading to improved neuronal function and potential neuroprotective effects.

alpha7_nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4_Methoxybicyclo_octan_1_amine 4-Methoxybicyclo[2.2.2]octan-1-amine alpha7_nAChR α7-nAChR 4_Methoxybicyclo_octan_1_amine->alpha7_nAChR Binds to receptor ACh Acetylcholine ACh->alpha7_nAChR Binds to receptor Ca2_influx Ca²⁺ Influx alpha7_nAChR->Ca2_influx Channel Opening JAK2_STAT3 JAK2/STAT3 Pathway alpha7_nAChR->JAK2_STAT3 G-protein independent CAMKII CaMKII Activation Ca2_influx->CAMKII PI3K_AKT PI3K/AKT Pathway Ca2_influx->PI3K_AKT CREB CREB Phosphorylation CAMKII->CREB Gene_expression Gene Expression (Synaptic Plasticity, Neuroprotection) CREB->Gene_expression Anti_apoptotic Anti-apoptotic Effects PI3K_AKT->Anti_apoptotic Anti_inflammatory Anti-inflammatory Effects JAK2_STAT3->Anti_inflammatory

Figure 1: Proposed signaling pathway for 4-Methoxybicyclo[2.2.2]octan-1-amine via α7-nAChR modulation.

Experimental Protocols

The following protocols provide a comprehensive framework for the synthesis, purification, and biological characterization of 4-Methoxybicyclo[2.2.2]octan-1-amine and its derivatives.

Protocol 1: Synthesis of 4-Methoxybicyclo[2.2.2]octan-1-amine

This protocol is a modification of known procedures for the synthesis of similar bicyclo[2.2.2]octane derivatives.

Workflow Diagram:

Synthesis_Workflow Start 4-Methoxybicyclo[2.2.2]octane- 1-carboxylic acid Step1 Curtius Rearrangement Start->Step1 Intermediate Isocyanate Intermediate Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Product 4-Methoxybicyclo[2.2.2]octan-1-amine Step2->Product Purification Purification (Column Chromatography/Recrystallization) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Figure 2: Synthetic workflow for 4-Methoxybicyclo[2.2.2]octan-1-amine.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: To a solution of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in anhydrous toluene, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

    • Rationale: Conversion to the acid chloride activates the carboxyl group for the subsequent reaction with sodium azide.

  • Formation of the Acyl Azide: Dissolve the crude acid chloride in acetone and cool the solution to 0°C. Add a solution of sodium azide (1.5 eq) in water dropwise, maintaining the temperature below 5°C. Stir the reaction for 1 hour at 0°C.

    • Rationale: The azide anion displaces the chloride to form the acyl azide, the precursor for the Curtius rearrangement.

  • Curtius Rearrangement: Carefully extract the acyl azide with toluene. Heat the toluene solution at 80-90°C until the evolution of nitrogen gas ceases, indicating the formation of the isocyanate intermediate.

    • Rationale: Thermal decomposition of the acyl azide leads to the loss of dinitrogen gas and rearrangement to the isocyanate.

  • Hydrolysis to the Amine: To the solution of the isocyanate, add 3M hydrochloric acid and reflux the mixture for 4-6 hours. Cool the reaction mixture to room temperature and basify with a concentrated solution of sodium hydroxide until pH > 12.

    • Rationale: Acid-catalyzed hydrolysis of the isocyanate, followed by decarboxylation of the intermediate carbamic acid, yields the primary amine.

  • Purification: Extract the aqueous layer with dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Protocol 2: In Vitro Characterization - α7-nAChR Radioligand Binding Assay

This protocol is designed to determine the binding affinity of 4-Methoxybicyclo[2.2.2]octan-1-amine for the α7-nAChR.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from a cell line stably expressing the human α7-nAChR (e.g., GH4C1 cells) or from rat brain hippocampus.

  • Binding Assay: In a 96-well plate, combine the membrane preparation, the radioligand [³H]-Methyllycaconitine ([³H]-MLA) at a concentration near its Kd, and varying concentrations of 4-Methoxybicyclo[2.2.2]octan-1-amine.

    • Rationale: [³H]-MLA is a high-affinity antagonist for the α7-nAChR, and displacement of this radioligand by the test compound allows for the determination of binding affinity.

  • Incubation: Incubate the plates at room temperature for 2 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

CompoundIC₅₀ (nM)Ki (nM)
4-Methoxybicyclo[2.2.2]octan-1-amineExperimental ValueCalculated Value
PNU-282987 (Control Agonist)Reference ValueReference Value
MLA (Control Antagonist)Reference ValueReference Value
Protocol 3: In Vitro Functional Assay - Calcium Influx Assay

This protocol assesses the functional activity of 4-Methoxybicyclo[2.2.2]octan-1-amine as an agonist or a PAM of the α7-nAChR.

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing the human α7-nAChR in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of 4-Methoxybicyclo[2.2.2]octan-1-amine to the wells. For PAM activity, add the test compound in the presence of a sub-maximal concentration of acetylcholine.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader.

  • Data Analysis: Calculate the increase in fluorescence as a measure of calcium influx. Determine the EC₅₀ (for agonist activity) or the fold-potentiation of the acetylcholine response (for PAM activity).

Data Presentation:

CompoundAgonist EC₅₀ (nM)PAM Activity (Fold Potentiation at 10 µM)
4-Methoxybicyclo[2.2.2]octan-1-amineExperimental ValueExperimental Value
PNU-282987 (Control Agonist)Reference ValueN/A
PNU-120596 (Control PAM)N/AReference Value
Protocol 4: In Vivo Behavioral Assessment - Novel Object Recognition (NOR) Test

This protocol evaluates the pro-cognitive effects of 4-Methoxybicyclo[2.2.2]octan-1-amine in a rodent model of memory.

Workflow Diagram:

NOR_Workflow Habituation Habituation Phase (Empty Arena) Dosing Compound Administration (Vehicle or Test Compound) Habituation->Dosing Familiarization Familiarization Phase (Two Identical Objects) Dosing->Familiarization Retention Test Phase (One Familiar and One Novel Object) Familiarization->Retention Analysis Data Analysis (Discrimination Index) Retention->Analysis

Figure 3: Workflow for the Novel Object Recognition test.

Step-by-Step Methodology:

  • Habituation: Acclimate the animals (e.g., rats or mice) to the testing arena in the absence of any objects for a defined period over several days.

  • Compound Administration: Administer 4-Methoxybicyclo[2.2.2]octan-1-amine or vehicle via an appropriate route (e.g., intraperitoneal or oral) at a predetermined time before the familiarization phase.

  • Familiarization Phase: Place the animal in the arena with two identical objects and allow it to explore for a set amount of time.

  • Retention Interval: Return the animal to its home cage for a specific duration (e.g., 24 hours).

  • Test Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Record the time the animal spends exploring each object.

  • Data Analysis: Calculate a discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better memory.

Trustworthiness and Self-Validation

The protocols outlined above are designed to be self-validating through the inclusion of appropriate controls. For instance, in the binding and functional assays, the use of known α7-nAChR agonists and antagonists provides a benchmark for assessing the activity of the test compound. In the behavioral studies, the inclusion of a vehicle-treated group is essential for establishing a baseline performance. Furthermore, the characterization of the synthesized compound by multiple analytical techniques ensures its identity and purity, which is fundamental to the reliability of the biological data.

Conclusion and Future Directions

4-Methoxybicyclo[2.2.2]octan-1-amine represents a structurally intriguing starting point for the development of novel CNS therapeutics. The protocols detailed herein provide a roadmap for its synthesis and comprehensive pharmacological evaluation as a potential modulator of the α7-nAChR. Positive results from these initial studies would warrant further investigation, including lead optimization to improve potency and pharmacokinetic properties, as well as evaluation in more advanced preclinical models of neurodegenerative and psychiatric disorders.[5][6] The rigid bicyclo[2.2.2]octane scaffold holds considerable potential for the generation of next-generation CNS drugs with enhanced selectivity and efficacy.

References

  • Hashimoto, K. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. PMC - PubMed Central. [Link]

  • Singh, S., Agrawal, N., & Goyal, A. (2024). Role of Alpha-7-Nicotinic Acetylcholine Receptor in Alzheimer's Disease. CNS & Neurological Disorders - Drug Targets, 23(3), 384-394. [Link]

  • Zhang, Y., Wu, J., & Wang, Y. (2021). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine, 9(5), 433. [Link]

  • Shi, H., et al. (2022). Targeting α7 nicotinic acetylcholine receptors for chronic pain. Frontiers in Pharmacology, 13, 989471. [Link]

  • Thapak, P., et al. (2024). The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease. MDPI. [Link]

  • Narlawar, R., et al. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. European Journal of Medicinal Chemistry, 260, 115725. [Link]

  • Wenkert, E., et al. (1984). Stereoselective Synthesis of an Analogue of Podophyllotoxin by an Intramolecular Diels-Alder Reaction. The Journal of Organic Chemistry, 49(26), 5009-5014. [Link]

  • Tavassoli, A., et al. (2015). Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors. Molecules, 20(12), 21697-21707. [Link]

  • Weis, R., et al. (2002). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Archiv der Pharmazie, 335(1), 40-44. [Link]

  • Narlawar, R., et al. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. European Journal of Medicinal Chemistry, 260, 115725. [Link]

  • Kourtakis, A., et al. (2010). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. ACS Medicinal Chemistry Letters, 1(7), 316-320. [Link]

  • Edwards, O. E., et al. (1974). Reactions of Aralkyl and Unsaturated Chloramines: The Nitrenium Ion Question. Canadian Journal of Chemistry, 52(11), 2123-2133. [Link]

  • PubChemLite. 4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride. PubChemLite. [Link]

  • Weis, R., et al. (2009). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules, 14(12), 5097-5107. [Link]

  • United States Patent 7,632,837. (2009).
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  • Choi, H., et al. (2019). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. PMC - PubMed Central. [Link]

  • University of Bath. Thesis. University of Bath. [Link]

  • PubChemLite. HJIPZKFREVBQJY-UHFFFAOYSA-N. PubChemLite. [Link]

  • ChemicalRegister. {4-methoxybicyclo[2.2.2]octan-1-yl}methanamine,{4-methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine Suppliers & Manufacturers. ChemicalRegister. [https://www.chemicalregister.com/search.cgi?cos=1&q=4-methoxybicyclo[2.2.2]octan-1-yl]methanamine]([Link])

  • Price Drop Alert 4-methoxybicyclo[2.2.2]octan-1-amine Hydrochloride Save 85% + Free Ship. Google Groups.
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  • US20220251123A1 - Prodrug modulators of the integrated stress pathway.

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Method

Application Note: High-Throughput Screening of 4-Methoxybicyclo[2.2.2]octan-1-amine Libraries

Executive Summary: Escaping Flatland The dominance of planar aromatic rings in drug discovery has led to libraries with poor solubility and suboptimal pharmacokinetic profiles. The 4-methoxybicyclo[2.2.2]octan-1-amine sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

The dominance of planar aromatic rings in drug discovery has led to libraries with poor solubility and suboptimal pharmacokinetic profiles. The 4-methoxybicyclo[2.2.2]octan-1-amine scaffold represents a high-value "3D bioisostere" for the para-aniline or para-phenylamine moiety.

This guide details the protocol for generating and screening combinatorial libraries based on this core. Unlike flat aromatic systems, the bicyclo[2.2.2]octane (BCO) core offers:

  • Increased Fsp³: Enhancing solubility and target selectivity.

  • Metabolic Stability: The bridgehead methoxy group blocks the typical para-hydroxylation metabolic soft spot found in phenyl rings.

  • Precise Vector Alignment: The bridgehead-to-bridgehead distance (~2.6 Å) mimics the para-phenyl substitution pattern (~2.8 Å) while introducing a defined dipole moment.

Library Design & Synthesis Strategy

Retrosynthetic Logic

The library strategy utilizes 4-methoxybicyclo[2.2.2]octan-1-amine as a constant nuclear scaffold. We employ a parallel synthesis approach to generate an amide-focused library, targeting GPCR and kinase allosteric pockets where the BCO core acts as a hydrophobic spacer with a polar "anchor" (the methoxy group).

Core Building Block:

  • Name: 4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride[1]

  • CAS: 135908-32-6

  • Role: Replaces p-methoxyaniline or p-tert-butylaniline.

Parallel Synthesis Workflow (96-well Format)

Objective: Synthesize 96 unique amides via HATU-mediated coupling.

Reagents:

  • Scaffold: 0.2 M stock of 4-methoxybicyclo[2.2.2]octan-1-amine HCl in DMF.

  • Diversity Set: 96 unique Carboxylic Acids (R-COOH), 0.2 M in DMF.

  • Coupling Agent: HATU (0.2 M in DMF).

  • Base: DIPEA (Neat).

Protocol:

  • Dispensing: In a 2 mL deep-well polypropylene plate, dispense 100 µL (20 µmol) of the R-COOH stock into each well.

  • Activation: Add 110 µL (22 µmol) of HATU solution and 10 µL (57 µmol) of DIPEA. Shake at 600 rpm for 10 minutes at RT.

  • Addition: Add 100 µL (20 µmol) of the Scaffold amine stock.

  • Reaction: Seal plate and shake at RT for 16 hours.

  • Quenching: Add 200 µL of 10% Na₂CO₃ (aq) to quench unreacted acid.

  • Extraction: Add 500 µL Ethyl Acetate. Vortex vigorously for 5 mins. Centrifuge at 2000 x g to separate phases.

  • Transfer: Transfer 300 µL of the organic supernatant to a fresh plate.

  • Dry Down: Evaporate solvent under N₂ flow at 40°C. Re-suspend in 200 µL DMSO for HTS (Final conc ~100 mM theoretical).

Quality Control (Self-Validating Step)

Unlike aromatic amines, the BCO core lacks strong UV chromophores.

  • Critical Step: QC must be performed via ELSD (Evaporative Light Scattering Detector) or LC-MS (TIC), not just UV₂₅₄.

  • Pass Criteria: Purity > 85% by ELSD area.

High-Throughput Screening (HTS) Protocol

Physicochemical Considerations

The 4-methoxy-BCO core is significantly more soluble in aqueous buffers than its biaryl counterparts.

  • DMSO Tolerance: The library can be stored at 20 mM without precipitation (unlike many biaryl libraries which crash out >10 mM).

  • Acoustic Transfer: The viscosity of BCO-rich solutions in DMSO mimics standard small molecules; no calibration offset is required for Echo® liquid handlers.

Screening Workflow Visualization

The following diagram illustrates the decision matrix for screening BCO libraries, highlighting the specific divergence from standard aromatic library screening.

HTS_Workflow cluster_0 Screening Loop Library 4-Methoxy-BCO Amide Library (DMSO) QC_Check QC: LC-MS/ELSD (Check for lack of UV) Library->QC_Check 5% Random Sampling Acoustic Acoustic Dispensing (20 nL to Assay Plate) Library->Acoustic Bulk Transfer QC_Check->Acoustic Pass (>85% Purity) Assay Biological Assay (e.g., GPCR/Kinase) Acoustic->Assay Readout Plate Reader (Fl/Lum) Assay->Readout Assay->Readout Hit_Select Hit Selection (>50% Inhibition) Readout->Hit_Select Readout->Hit_Select Counter_Screen Counter Screen (Aggregator Check) Hit_Select->Counter_Screen Remove False Positives Valid_Hit Validated BCO Hit Counter_Screen->Valid_Hit Clean Mechanism

Figure 1: HTS workflow emphasizing the critical ELSD/MS QC step due to the scaffold's low UV absorbance.

Detailed Assay Protocol (Example: GPCR Antagonist Mode)

Target: Hypothetical Chemokine Receptor (CCR-X). Format: Calcium Flux (FLIPR).

  • Cell Plating: Seed CHO-K1 cells stably expressing CCR-X at 10,000 cells/well in 384-well black/clear-bottom plates. Incubate 24h.

  • Dye Loading: Aspirate media. Add 20 µL Calcium-4 dye (Molecular Devices) in HBSS/HEPES buffer. Incubate 1h at 37°C.

  • Compound Addition:

    • Use acoustic dispenser to add 20 nL of library compounds (from 10 mM stock) to assay plate.

    • Final Concentration: 10 µM (0.1% DMSO).

    • Controls: Column 1 (DMSO only, Min Effect), Column 2 (Reference Antagonist, Max Effect).

  • Incubation: 15 mins at RT (to allow BCO compound to access allosteric sites).

  • Agonist Challenge: On FLIPR Tetra, dispense EC₈₀ concentration of native ligand.

  • Data Analysis: Calculate % Inhibition relative to controls.

    • Note: The BCO scaffold is metabolically stable but lipophilic enough to cross membranes; expect intracellular activity if the target has intracellular domains.

Data Analysis & Hit Triage

Comparative Metrics Table

When analyzing hits, compare the BCO analogs directly to their phenyl-based parent compounds (if available) to validate the "Bioisostere Effect."

PropertyPhenyl-Analog (Reference)4-Methoxy-BCO Analog (Library Hit)Advantage
Solubility (pH 7.4) < 10 µM> 150 µMReduced attrition in later ADME.
LogD (7.4) 4.23.1Improved oral bioavailability potential.
Metabolic Stability (HLM) T½ < 15 minT½ > 60 minBlocked p-position metabolism.
Fsp³ Score 0.150.45"Escape from Flatland" (Selectivity).
Structural Validation (DOT Diagram)

The following diagram illustrates the structural logic of why the BCO library yields high-quality hits.

Structure_Logic Phenyl Traditional Phenyl Ring Metabolism Metabolic Liability (Para-Hydroxylation) Phenyl->Metabolism CYP450 Attack Flat Flat Topology (Promiscuous Binding) Phenyl->Flat Pi-Stacking BCO 4-Methoxy-BCO Scaffold Stable Metabolic Shield (Bridgehead Methoxy) BCO->Stable Steric Bulk Volume Spherical Volume (Specific Fit) BCO->Volume 3D Projection Drug_Success Clinical Candidate Stable->Drug_Success High Exposure Volume->Drug_Success High Selectivity

Figure 2: Mechanistic comparison of Phenyl vs. BCO scaffolds in drug design.

References

  • Levterov, V. V., et al. (2023).[2][3][4] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.[3][4][5] Nature Communications, 14, 5608.[3][4] Retrieved from [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Retrieved from [Link]

  • Mykhailiuk, P. K. (2019).[2] Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry, 17, 2839-2849.[2] Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride (CID 135908-32-6). Retrieved from [Link]

Sources

Application

Application Note: Solid-Phase Synthesis Techniques for Bicyclo[2.2.2]octane Derivatives

Executive Summary & Strategic Importance The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a critical structural motif in modern drug design, serving as a saturated, three-dimensional bioisostere for the phenyl ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a critical structural motif in modern drug design, serving as a saturated, three-dimensional bioisostere for the phenyl ring .[1] Unlike planar aromatic systems, the BCO core offers improved solubility, increased metabolic stability (Fsp³ character), and precise vector orientation of substituents, often retaining biological activity while mitigating "flatland" pharmacokinetics issues.[1]

This guide details the Solid-Phase Synthesis (SPS) of BCO derivatives. Transitioning these syntheses from solution to solid phase enables the rapid generation of combinatorial libraries, facilitating the exploration of Structure-Activity Relationships (SAR) around this privileged scaffold. We present two primary protocols: the Diels-Alder Cycloaddition (for stereoselective core construction) and the Tandem Michael-Aldol Sequence (for highly functionalized keto-derivatives).

Strategic Considerations for Solid-Phase Assembly

Before initiating synthesis, three critical parameters must be defined to ensure library fidelity and yield.

Resin & Linker Selection
  • Wang Resin: Ideal for generating carboxylic acid or ester derivatives upon cleavage. The ester linkage is stable to basic reaction conditions (e.g., enolate chemistry) but cleaved by 50-95% TFA.[1]

  • Rink Amide Resin: Preferred for generating carboxamides . Stable to a wide range of organic transformations; cleaved by 95% TFA.

  • Trityl Chloride Resin: Useful for immobilizing alcohols or amines under mild conditions; allows for cleavage with dilute acid (1% TFA), preserving acid-sensitive groups on the BCO core.

Reaction Pathway Selection
FeatureProtocol A: Diels-Alder Protocol B: Tandem Michael-Aldol
Key Mechanism [4+2] CycloadditionDouble Michael Addition / Aldol
Stereocontrol High (Endo/Exo selectivity)Moderate (Thermodynamic control)
Substituents Bridgehead & Alkene functionalizationKetone & Bridgehead functionalization
Reaction Conditions Thermal or Lewis Acid CatalyzedLow Temp (-78°C) Enolates
Primary Output Bicyclo[2.2.2]oct-5-enesBicyclo[2.2.2]octan-2-ones

Protocol A: Resin-Bound Diels-Alder Cycloaddition

This protocol describes the immobilization of a dienophile followed by reaction with a soluble diene. This approach minimizes homopolymerization of the diene and simplifies purification.

Materials
  • Solid Support: Wang Resin (Loading: 0.8–1.2 mmol/g)[1]

  • Dienophile: Acrylic acid, Cinnamic acid, or Propiolic acid (for bridgehead double bonds).[1]

  • Diene: 1,3-Cyclohexadiene (or substituted derivatives).[1][2]

  • Coupling Agents: DIC (Diisopropylcarbodiimide), DMAP (4-Dimethylaminopyridine).[1]

  • Catalyst: Lewis Acids (e.g.,

    
    , 
    
    
    
    ) for rate acceleration.[1]
Step-by-Step Workflow
Step 1: Immobilization of the Dienophile
  • Swelling: Swell 1.0 g of Wang resin in DCM (10 mL) for 30 min. Drain.

  • Coupling: Dissolve Acrylic acid (5.0 equiv) and DIC (5.0 equiv) in minimal DMF/DCM (1:1). Add to resin.[3]

  • Catalysis: Add DMAP (0.1 equiv).[1] Shake at room temperature (RT) for 4–16 hours.

  • Washing: Drain and wash resin with DMF (3x), DCM (3x), and MeOH (3x).[1]

  • QC: Check loading via Fmoc-glycine uptake assay or IR (appearance of ester carbonyl ~1720 cm⁻¹).

Step 2: On-Resin Diels-Alder Reaction
  • Preparation: Suspend the acryloyl-Wang resin in dry Toluene or DCM.

  • Addition: Add 1,3-Cyclohexadiene (10–20 equiv).

  • Condition A (Thermal): Heat to 80–110°C in a sealed pressure vial for 24–48 hours.

    • Note: Thermal conditions favor the thermodynamic product but may degrade sensitive linkers.

  • Condition B (Lewis Acid): Add

    
     (0.5 equiv) or 
    
    
    
    (1.0 equiv) at 0°C to RT. Shake for 12–24 hours.
    • Note: Lewis acids drastically improve endo/exo selectivity and reaction rate.

  • Washing: Wash extensively with DCM to remove dimerized diene byproducts.

Step 3: Cleavage & Isolation
  • Cleavage: Treat resin with 50% TFA/DCM (10 mL) for 1 hour.

  • Workup: Filter resin, wash with DCM. Concentrate filtrate under vacuum.

  • Result: Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid.[4][5]

Protocol B: Tandem Michael-Aldol Synthesis[6]

Based on the work of MaGee (Synlett, 1995) and Ley (J. Comb.[1] Chem, 2000), this route constructs the BCO skeleton from an acyclic precursor on-resin, yielding a ketone suitable for reductive amination.[1]

Materials
  • Solid Support: Wang Resin.[6]

  • Reagents: Lithium Diisopropylamide (LDA) or LiHMDS, 2-Cyclohexen-1-one.

  • Solvents: Anhydrous THF (critical).

Step-by-Step Workflow
Step 1: Resin-Bound Michael Acceptor

Prepare the Acryloyl-Wang resin as described in Protocol A, Step 1.

Step 2: Tandem Michael-Michael-Aldol Sequence
  • Enolate Generation: In a separate dried flask, cool 2-Cyclohexen-1-one (5.0 equiv) in THF to -78°C. Add LDA (5.5 equiv) dropwise. Stir for 30 min to generate the kinetic enolate.

  • Resin Addition: Transfer the cold enolate solution via cannula to the pre-swollen Acryloyl-resin (also at -78°C in THF).

  • Reaction: Allow the suspension to warm slowly to 0°C over 4 hours.

    • Mechanism:[1][3][7] The enolate attacks the resin-bound acrylate (Michael 1). The resulting enolate on the resin then performs an intramolecular Michael addition (Michael 2) back onto the cyclohexenone ring, closing the bridge.[1]

  • Quench: Quench with saturated

    
     (aq) followed by washing with THF/Water (1:1), then pure THF and DCM.
    
Step 3: Diversification (Reductive Amination)
  • The resulting product is a Bicyclo[2.2.2]octan-2-one .

  • React with primary amines (

    
    ) and 
    
    
    
    in 1% AcOH/DMF to generate bridgehead-substituted amines.

Visualization: Diels-Alder Workflow

The following diagram illustrates the logical flow of the resin-bound Diels-Alder synthesis, highlighting the critical decision points between thermal and catalytic pathways.

G Start Wang Resin (OH-Terminated) Step1 Esterification (Acrylic Acid/DIC) Start->Step1 Immobilization Intermediate1 Resin-Bound Dienophile Step1->Intermediate1 Step2_Thermal Thermal Route (110°C, Toluene) Intermediate1->Step2_Thermal 1,3-Cyclohexadiene Step2_Lewis Catalytic Route (Yb(OTf)3, DCM) Intermediate1->Step2_Lewis 1,3-Cyclohexadiene Intermediate2 Bicyclo[2.2.2] Scaffold on Resin Step2_Thermal->Intermediate2 Thermodynamic Step2_Lewis->Intermediate2 Kinetic/Stereoselective Cleavage TFA Cleavage (50% in DCM) Intermediate2->Cleavage FinalProduct Bicyclo[2.2.2]octane Carboxylic Acid Cleavage->FinalProduct Release

Figure 1: Workflow for the solid-phase Diels-Alder synthesis of bicyclo[2.2.2]octane derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Steric hindrance on resinUse a spacer (e.g., PEG-linker) or lower loading resin (<0.6 mmol/g).[1]
Retro-Diels-Alder Thermal instabilityAvoid temps >120°C. Switch to high-pressure conditions or Lewis Acid catalysis at RT.
Incomplete Cyclization (Protocol B) Enolate quenchingEnsure strictly anhydrous THF. Increase LDA equivalents. Verify enolate formation of cyclohexenone before addition.
Polymerization Diene homopolymerizationAdd radical inhibitor (Hydroquinone) to the reaction mixture.[1] Wash resin extensively after reaction.

References

  • MaGee, D. I., & Lee, M. L. (1995).[1] Solid Phase Synthesis of Bicyclo[2.2.2]octane Derivatives via Tandem Michael Addition Reactions and Subsequent Reductive Amination.[1][8] Synlett, 1995(08), 786-788.[1] Link

  • Ley, S. V., & Massi, A. (2000).[1][9] Polymer Supported Reagents in Synthesis: Preparation of Bicyclo[2.2.2]octane Derivatives via Tandem Michael Addition Reactions and Subsequent Combinatorial Decoration.[1][9][10] Journal of Combinatorial Chemistry, 2(2), 104-107.[1][9] Link[1]

  • Pellicciari, R., et al. (1996).[1] Bicyclo[2.2.2]octane Amino Acids: New Restricted Analogues of Non-Natural Amino Acids.[1] Journal of Medicinal Chemistry, 39(11), 2259–2269.[1] Link[1]

  • Krippendorff, B. F., et al. (2007).[1] Classification of Diels-Alder Reactions in Solid-Phase Organic Synthesis. Journal of Chemical Information and Modeling, 47(4), 1543-1552.[1] Link[1]

Sources

Method

Application Notes and Protocols for Radiolabeling of 4-Aminobicyclo[2.2.2]octane Analogs for PET Imaging

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-Aminobicyclo[2.2.2]octane Scaffolds in PET Imaging The bicyclo[2.2.2]octane cage is a rigid, three-dimensional scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Aminobicyclo[2.2.2]octane Scaffolds in PET Imaging

The bicyclo[2.2.2]octane cage is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry and drug development. Its well-defined stereochemistry and conformational rigidity make it an attractive framework for the design of ligands targeting a variety of biological receptors and enzymes. The introduction of an amino group at the 4-position of this scaffold provides a key functional handle for further chemical modification and can play a crucial role in the molecule's interaction with its biological target.

In the realm of Positron Emission Tomography (PET), a highly sensitive molecular imaging technique, the development of novel radiotracers is paramount for the in vivo visualization and quantification of physiological and pathological processes.[1][2] 4-Aminobicyclo[2.2.2]octane analogs, when labeled with positron-emitting radionuclides such as Carbon-11 (¹¹C, t½ = 20.4 min) or Fluorine-18 (¹⁸F, t½ = 109.8 min), have the potential to serve as highly specific PET tracers.[3] Their rigid structure can lead to high binding affinity and selectivity for their targets, while the ability to introduce a radiolabel allows for non-invasive imaging of their distribution and target engagement in living subjects.

These application notes provide a comprehensive technical guide for the radiolabeling of 4-aminobicyclo[2.2.2]octane analogs, covering precursor design and synthesis, detailed radiolabeling protocols with both Carbon-11 and Fluorine-18, purification strategies, and rigorous quality control procedures. The information presented herein is intended to equip researchers with the necessary knowledge to successfully develop and apply these promising PET radiotracers in their own work.

Precursor Design and Synthesis

The successful radiolabeling of a PET tracer is critically dependent on the design and synthesis of a suitable precursor molecule. The precursor must contain a functional group that is amenable to rapid and efficient radiolabeling in the final step of the synthesis. For 4-aminobicyclo[2.2.2]octane analogs, the precursor strategy will depend on the chosen radionuclide and the desired labeling position.

A common synthetic route to 4-aminobicyclo[2.2.2]octan-2-ones involves a one-pot reaction between benzylidene acetone and thiocyanates derived from secondary amines.[4] This approach can be adapted to introduce various substituents on the bicyclic core, providing a versatile platform for generating a library of precursor molecules.

General Precursor Structures for Radiolabeling:

RadionuclideLabeling StrategyPrecursor Functional GroupExample Precursor Structure
¹¹C ¹¹C-MethylationPrimary or secondary amine, hydroxyl, thiol4-Amino- or 4-hydroxy-bicyclo[2.2.2]octane derivative
¹⁸F Nucleophilic FluorinationLeaving group (e.g., tosylate, mesylate, nitro group) on an alkyl chain4-(Amino)-N-(2-(tosyloxy)ethyl)bicyclo[2.2.2]octane derivative

The synthesis of these precursors often involves multi-step organic chemistry and requires thorough characterization (NMR, MS, HPLC) to ensure their identity and purity before use in radiolabeling.

Radiolabeling Protocols

The short half-lives of PET radionuclides necessitate rapid and efficient radiolabeling procedures, which are often performed in automated synthesis modules to minimize radiation exposure to the operator.[5]

Protocol 1: ¹¹C-Methylation of a 4-Aminobicyclo[2.2.2]octane Precursor

This protocol describes a general procedure for the N-¹¹C-methylation of a secondary amine precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Workflow for ¹¹C-Methylation:

G cluster_0 Production of [¹¹C]CH₄ cluster_1 Synthesis of [¹¹C]Methylating Agent cluster_2 Radiolabeling Reaction cluster_3 Purification and Formulation a ¹⁴N(p,α)¹¹C in Cyclotron b [¹¹C]CO₂ a->b c Reduction to [¹¹C]CH₄ b->c d Gas-phase iodination to [¹¹C]CH₃I c->d e Conversion to [¹¹C]CH₃OTf (optional) d->e g Reaction with [¹¹C]CH₃I or [¹¹C]CH₃OTf e->g f Precursor in suitable solvent f->g h Heating and reaction monitoring g->h i Semi-preparative HPLC h->i j Solid-Phase Extraction (SPE) i->j k Formulation in sterile solution j->k Final [¹¹C]Tracer Final [¹¹C]Tracer k->Final [¹¹C]Tracer

Caption: Workflow for the ¹¹C-methylation of a 4-aminobicyclo[2.2.2]octane analog.

Step-by-Step Methodology:

  • Production of [¹¹C]Methylating Agent: [¹¹C]Carbon dioxide is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[6] This is then typically converted to [¹¹C]methane, followed by gas-phase iodination to produce [¹¹C]methyl iodide. For increased reactivity, [¹¹C]methyl iodide can be passed over a heated silver triflate column to generate [¹¹C]methyl triflate.[7]

  • Precursor Preparation: Dissolve 1-2 mg of the 4-aminobicyclo[2.2.2]octane precursor (containing a secondary amine) in a suitable solvent (e.g., DMF, DMSO) in a reaction vessel.

  • Radiolabeling Reaction: The gaseous [¹¹C]methyl iodide or [¹¹C]methyl triflate is trapped in the reaction vessel containing the precursor solution at room temperature or below. The reaction mixture is then heated (e.g., 80-120 °C) for a short period (e.g., 3-5 minutes). The progress of the reaction can be monitored by radio-TLC or radio-HPLC.

  • Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC) to separate the desired radiolabeled product from unreacted precursor and other impurities.

  • Formulation: The collected HPLC fraction containing the purified radiotracer is reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) using solid-phase extraction (SPE). The final product is passed through a sterile filter into a sterile vial.

Expected Results:

ParameterTypical Value
Radiochemical Yield (decay-corrected)15-40%
Radiochemical Purity>95%
Molar Activity>37 GBq/µmol (>1 Ci/µmol)
Synthesis Time30-40 minutes
Protocol 2: ¹⁸F-Fluorination of a 4-Aminobicyclo[2.2.2]octane Precursor

This protocol outlines a general procedure for nucleophilic ¹⁸F-fluorination of a precursor bearing a suitable leaving group (e.g., tosylate) on an alkyl chain attached to the 4-amino position.

Workflow for ¹⁸F-Fluorination:

G cluster_0 Production and Activation of [¹⁸F]Fluoride cluster_1 Radiolabeling Reaction cluster_2 Purification and Formulation a ¹⁸O(p,n)¹⁸F in Cyclotron b Trapping on an anion exchange cartridge a->b c Elution with K₂CO₃/Kryptofix-2.2.2 b->c d Azeotropic drying c->d f Reaction with activated [¹⁸F]Fluoride d->f e Precursor in aprotic solvent e->f g Heating and reaction monitoring f->g h Semi-preparative HPLC g->h i Solid-Phase Extraction (SPE) h->i j Formulation in sterile solution i->j Final [¹⁸F]Tracer Final [¹⁸F]Tracer j->Final [¹⁸F]Tracer

Caption: Workflow for the ¹⁸F-fluorination of a 4-aminobicyclo[2.2.2]octane analog.

Step-by-Step Methodology:

  • Activation of [¹⁸F]Fluoride: Aqueous [¹⁸F]fluoride is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction. It is then trapped on an anion exchange cartridge (e.g., QMA). The [¹⁸F]fluoride is eluted from the cartridge with a solution of potassium carbonate and a phase transfer catalyst, typically Kryptofix-2.2.2 (K2.2.2), in acetonitrile/water. The water is removed by azeotropic distillation with acetonitrile to yield the reactive, "naked" [¹⁸F]fluoride.

  • Precursor Preparation: Dissolve 5-10 mg of the tosylated precursor in a suitable aprotic solvent (e.g., DMSO, DMF, or acetonitrile) and add it to the dried [¹⁸F]fluoride/K2.2.2 complex.

  • Radiolabeling Reaction: The reaction mixture is heated at an elevated temperature (e.g., 90-150 °C) for 10-20 minutes. The progress of the radiofluorination is monitored by radio-TLC or radio-HPLC.

  • Purification: The crude reaction mixture is diluted and purified using semi-preparative HPLC.

  • Formulation: The collected HPLC fraction is reformulated into an injectable solution using an SPE cartridge, typically a C18 Sep-Pak, to remove the HPLC solvents and concentrate the product. The final product is eluted with a small volume of ethanol and diluted with sterile saline, followed by sterile filtration.

Expected Results:

ParameterTypical Value
Radiochemical Yield (decay-corrected)20-50%
Radiochemical Purity>98%
Molar Activity>74 GBq/µmol (>2 Ci/µmol)
Synthesis Time60-90 minutes

Quality Control

Rigorous quality control (QC) is essential to ensure the safety and efficacy of any radiopharmaceutical intended for human use or in preclinical studies.[1][8] The final product must be tested according to established pharmacopeia monographs or internal validated procedures.

Key Quality Control Parameters:

TestMethodAcceptance CriteriaRationale
Visual Inspection Direct observationClear, colorless solution, free of particulate matterEnsures the absence of visible contaminants.
pH pH meter or pH strips4.5 - 7.5Ensures the solution is physiologically compatible and prevents patient discomfort upon injection.
Radionuclidic Identity and Purity Gamma-ray spectroscopy, half-life measurementCharacteristic 511 keV photopeak for positron emitters; half-life consistent with the radionuclide (¹¹C or ¹⁸F).Confirms the correct radionuclide is present and quantifies any radionuclidic impurities.[8]
Radiochemical Purity Radio-HPLC, Radio-TLC≥95% of the total radioactivity corresponds to the desired radiotracer.Determines the proportion of the radioactivity in the desired chemical form, ensuring that impurities with different biological distributions are minimized.[8]
Chemical Purity HPLC with UV detectionPrecursor and other chemical impurities should be below specified limits.Quantifies non-radioactive chemical contaminants that may have pharmacological effects or toxicity.
Residual Solvents Gas Chromatography (GC)Levels of solvents (e.g., ethanol, acetonitrile, DMSO) must be below established safety limits (e.g., USP <467>).Ensures that potentially toxic residual solvents from the synthesis are at safe levels for administration.
Kryptofix-2.2.2 (for ¹⁸F-tracers) Spot test or HPLC< 50 µg/mLKryptofix is toxic and its concentration must be strictly controlled.
Sterility Incubation in culture mediaNo microbial growthConfirms the absence of viable microorganisms.
Bacterial Endotoxins (Pyrogens) Limulus Amebocyte Lysate (LAL) test< 175 EU/V (or as specified for the product)Ensures the absence of fever-inducing bacterial endotoxins.

In Vivo Evaluation in Animal Models

Once a radiolabeled 4-aminobicyclo[2.2.2]octane analog has been successfully synthesized and passed all quality control tests, its in vivo performance can be evaluated in appropriate animal models.[9] This typically involves PET imaging to assess the tracer's biodistribution, target engagement, and pharmacokinetics.

Typical In Vivo Experimental Workflow:

  • Animal Model Selection: Choose an appropriate animal model (e.g., healthy rodents, transgenic models of disease, or xenograft models) that expresses the target of interest.

  • Tracer Administration: The radiotracer is administered intravenously to the anesthetized animal.

  • PET Imaging: Dynamic or static PET scans are acquired to visualize the tracer's distribution over time.

  • Data Analysis: The PET data is reconstructed and analyzed to generate time-activity curves for various organs and regions of interest. Key parameters such as uptake, clearance, and target-to-background ratios are calculated.

  • Ex Vivo Biodistribution: Following the imaging session, tissues and organs are harvested, weighed, and their radioactivity is measured in a gamma counter to provide a more detailed and quantitative assessment of the tracer's distribution.

  • Metabolite Analysis: Blood and tissue samples may be analyzed to determine the extent of tracer metabolism, which is crucial for the interpretation of the PET data.

The results of these in vivo studies are critical for determining the potential of a new 4-aminobicyclo[2.2.2]octane-based PET tracer for further development and potential clinical translation.

References

  • International Atomic Energy Agency. (2009). Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA. [Link]

  • Singleton, T. A., et al. (2023). Solid Phase 11C-Methylation, Purification & Formulation For Production. JoVE (Journal of Visualized Experiments). [Link]

  • Ly, J., & van Dam, R. M. (2018). Chemical Purity Analysis of PET Radiotracers via Microchip Capillary Electrophoresis. eScholarship, University of California. [Link]

  • Wang, T., et al. (2022). PET Imaging in Animal Models of Alzheimer's Disease. Frontiers in Neuroscience. [Link]

  • Basuli, F., et al. (2017). Review Article Positron emission tomography (PET) imaging with 18F-based radiotracers. American Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • Allard, M., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals. [Link]

  • Rühl, T., et al. (2020). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules. [Link]

  • Al-Qahtani, M. (2024). Two decades of [11C]PiB synthesis, 2003-2023: a review. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Luo, H., et al. (2016). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Accounts of Chemical Research. [Link]

  • Adumeau, P., et al. (2016). Ex Vivo Radiolabeling and In Vivo PET Imaging of T Cells Expressing Nuclear Reporter Genes. Methods in Molecular Biology. [Link]

  • Allard, M., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals (Basel). [Link]

  • Singleton, T. A., et al. (2023). Solid Phase 11C-Methylation, Purification & Formulation For Production l Protocol Preview. YouTube. [Link]

  • Wilson, A. A., et al. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews. [Link]

  • Massa, S., et al. (2021). State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET. Bioconjugate Chemistry. [Link]

  • Seebacher, W., et al. (2005). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules. [Link]

  • Stockhofe, K., et al. (2015). Radiolabeling of Nanoparticles and Polymers for PET Imaging. Pharmaceuticals. [Link]

  • van de Wiele, C., et al. (2016). PET imaging with radiolabeled antibodies and tyrosine kinase inhibitors: immuno-PET and TKI-PET. Cancer Treatment Reviews. [Link]

  • Shukla, J., et al. (2013). Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. Indian Journal of Nuclear Medicine. [Link]

  • Peko, T. D., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. [Link]

  • Schelbert, H. R. (2016). PET and PET-CT Imaging Protocols. Radiology Key. [Link]

  • Aloj, L., et al. (2022). Methods for Radiolabelling Nanoparticles: PET Use (Part 2). Cancers. [Link]

  • Krutzek, F., et al. (2023). Design and Biological Evaluation of Small-Molecule PET-Tracers for Imaging of Programmed Death Ligand 1. Cancers. [Link]

  • National Cancer Institute. (2016). FAQ: Making PET tracers for NCI-DCTD Sponsored Trial. Division of Cancer Treatment and Diagnosis. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Synthesis of 4-Methoxybicyclo[2.2.2]octan-1-amine

Welcome to the technical support center for the synthesis of 4-Methoxybicyclo[2.2.2]octan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methoxybicyclo[2.2.2]octan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and significantly improve the yield and purity of your target compound.

Introduction: Strategic Approach to Synthesis

The synthesis of 4-Methoxybicyclo[2.2.2]octan-1-amine, a valuable building block in medicinal chemistry, typically commences from the corresponding carboxylic acid, 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid. The key transformation involves the conversion of the carboxylic acid functionality into a primary amine. Several classic organic reactions can achieve this, most notably the Hofmann, Curtius, and Schmidt rearrangements. These reactions are advantageous as they result in the desired amine with one less carbon atom, proceeding through a common isocyanate intermediate.

This guide will focus on a synthetic strategy involving the Curtius rearrangement, which generally offers mild reaction conditions and avoids the use of harsh bases and halogens often associated with the Hofmann rearrangement.

Proposed Synthetic Workflow

The overall synthetic strategy is a two-step process starting from the commercially available 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid.

SynthesisWorkflow cluster_0 Step 1: Acyl Azide Formation cluster_1 Step 2: Curtius Rearrangement & Hydrolysis Start 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid AcylAzide 4-Methoxybicyclo[2.2.2]octane-1-carbonyl azide Start->AcylAzide DPPA, Et3N, Toluene Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (Δ) Amine 4-Methoxybicyclo[2.2.2]octan-1-amine Isocyanate->Amine Aqueous Acid Workup

Caption: Proposed synthetic workflow for 4-Methoxybicyclo[2.2.2]octan-1-amine.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis, offering scientifically grounded explanations and actionable solutions.

Problem 1: Low Yield of 4-Methoxybicyclo[2.2.2]octane-1-carbonyl azide in Step 1

Question: I am experiencing a low yield during the formation of the acyl azide from the carboxylic acid using diphenylphosphoryl azide (DPPA). What are the likely causes and how can I improve this step?

Answer: Low yields in acyl azide formation are often attributed to incomplete activation of the carboxylic acid or side reactions.

Potential Causes & Solutions:

  • Incomplete Activation of the Carboxylic Acid: The reaction of a carboxylic acid with DPPA requires a base, typically triethylamine (Et3N), to deprotonate the carboxylic acid, facilitating its reaction with DPPA.

    • Solution: Ensure that the triethylamine is of high purity and added in the correct stoichiometric amount (at least one equivalent). The reaction should be stirred at room temperature to ensure complete activation before proceeding.[1]

  • Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate or DPPA itself, leading to reduced efficiency.

    • Solution: Use anhydrous solvents (e.g., dry toluene or THF) and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Sub-optimal Reaction Temperature: While the initial activation is typically done at room temperature, the subsequent reaction with the azide source may benefit from gentle heating.

    • Solution: After the initial activation period, consider gently heating the reaction mixture to 40-50 °C to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the carboxylic acid O-H stretch and appearance of the azide peak around 2130 cm⁻¹).

Problem 2: Low Yield of 4-Methoxybicyclo[2.2.2]octan-1-amine in Step 2

Question: The Curtius rearrangement of my acyl azide is resulting in a low yield of the desired amine. What are the common pitfalls in this step?

Answer: Low yields in the Curtius rearrangement step can arise from incomplete rearrangement, inefficient trapping of the isocyanate intermediate, or the formation of byproducts.[2]

Potential Causes & Solutions:

  • Incomplete Rearrangement: The thermal decomposition of the acyl azide to the isocyanate is a critical step.[3]

    • Solution: The rearrangement temperature is substrate-dependent. If the reaction is sluggish, a gradual increase in temperature may be necessary. For bicyclic systems, a temperature range of 80-110 °C in a high-boiling solvent like toluene is a good starting point.[4] Lewis acids can also catalyze the rearrangement, potentially lowering the required temperature.[5]

  • Formation of Urea Byproduct: The primary amine product is nucleophilic and can react with the isocyanate intermediate to form a highly insoluble and often difficult-to-remove urea byproduct.[2]

    • Solution: This is a strong indication of the presence of water during the rearrangement, which hydrolyzes some isocyanate to the amine, which then acts as a nucleophile.[2] Ensure rigorous anhydrous conditions during the thermal decomposition of the acyl azide. The subsequent hydrolysis of the isocyanate should be performed as a distinct step by adding an aqueous acid solution to the cooled reaction mixture.

  • Formation of Carbamate Byproduct: If an alcohol is used as the solvent for the rearrangement, it will trap the isocyanate to form a stable carbamate.[6]

    • Solution: To obtain the primary amine, the rearrangement should be conducted in an aprotic solvent like toluene. If a carbamate is inadvertently formed, it can be hydrolyzed to the amine under acidic or basic conditions, though this adds an extra step to the synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use the Hofmann rearrangement instead of the Curtius rearrangement for this synthesis?

A1: Yes, the Hofmann rearrangement is a viable alternative.[7] It involves the treatment of the corresponding primary amide (4-methoxybicyclo[2.2.2]octane-1-carboxamide) with a reagent like bromine in the presence of a strong base (e.g., sodium hydroxide).[8] However, the strongly basic conditions can sometimes be problematic for sensitive substrates. If you choose this route, be mindful of potential side reactions like the formation of ureas or incomplete reaction.[2]

Q2: How do I prepare the starting amide for the Hofmann rearrangement?

A2: The primary amide can be synthesized from 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8] The resulting acyl chloride is then reacted with ammonia or an ammonia equivalent to form the primary amide.

Q3: What is the mechanism of the Curtius rearrangement?

A3: The Curtius rearrangement involves the thermal decomposition of an acyl azide. Upon heating, the acyl azide loses a molecule of nitrogen gas, and the alkyl group attached to the carbonyl carbon migrates to the nitrogen atom in a concerted fashion to form an isocyanate intermediate.[3][9] This rearrangement proceeds with retention of the configuration of the migrating group.

Q4: How can I monitor the progress of the Curtius rearrangement?

A4: The progress of the rearrangement can be monitored by IR spectroscopy. The characteristic strong absorbance of the azide group (around 2130 cm⁻¹) will disappear, and a new strong absorbance for the isocyanate group (around 2270 cm⁻¹) will appear. TLC can also be used, but visualization of the isocyanate can be challenging.

Q5: What are the best practices for purifying the final amine product?

A5: The final amine product is basic and can be purified by acid-base extraction. After the reaction is complete, the reaction mixture can be acidified to protonate the amine, making it water-soluble. The aqueous layer can then be washed with an organic solvent to remove any non-basic impurities. Subsequently, the aqueous layer is basified to deprotonate the amine, which can then be extracted into an organic solvent. The organic extracts are then dried and the solvent is evaporated to yield the purified amine. Further purification, if necessary, can be achieved by column chromatography on silica gel, often with a solvent system containing a small amount of a basic modifier like triethylamine to prevent tailing.

Experimental Protocols

Step 1: Synthesis of 4-Methoxybicyclo[2.2.2]octane-1-carbonyl azide
ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid1.0184.23101.84 g
Diphenylphosphoryl azide (DPPA)1.1275.24113.03 g (2.54 mL)
Triethylamine (Et₃N)1.1101.19111.11 g (1.53 mL)
Anhydrous Toluene---20 mL

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid (1.84 g, 10 mmol) and anhydrous toluene (20 mL).

  • Add triethylamine (1.53 mL, 11 mmol) and stir the mixture at room temperature for 10 minutes.

  • Add diphenylphosphoryl azide (2.54 mL, 11 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 2 hours, then heat to 50 °C for an additional 1 hour.

  • Monitor the reaction by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl azide peak at ~2130 cm⁻¹.

  • The resulting solution of the acyl azide is typically used directly in the next step without purification.

Step 2: Synthesis of 4-Methoxybicyclo[2.2.2]octan-1-amine (Curtius Rearrangement)
ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
4-Methoxybicyclo[2.2.2]octane-1-carbonyl azide1.0210.2310(from Step 1)
Anhydrous Toluene---20 mL
6 M Hydrochloric Acidexcess--20 mL
10 M Sodium Hydroxideexcess--As needed
Dichloromethane (for extraction)---~100 mL

Procedure:

  • Heat the toluene solution of 4-methoxybicyclo[2.2.2]octane-1-carbonyl azide from Step 1 to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by IR spectroscopy for the disappearance of the acyl azide peak and the appearance of the isocyanate peak at ~2270 cm⁻¹.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add 6 M hydrochloric acid (20 mL) to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the isocyanate. Carbon dioxide evolution will be observed.

  • Separate the aqueous layer and wash the organic layer with 6 M HCl (2 x 10 mL).

  • Combine the aqueous layers and cool in an ice bath.

  • Basify the aqueous solution to pH > 12 by the slow addition of 10 M sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (4 x 25 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-Methoxybicyclo[2.2.2]octan-1-amine.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol containing 1% triethylamine) to yield the pure amine.

Visualization of Key Mechanistic Steps

Curtius Rearrangement Mechanism

CurtiusMechanism AcylAzide 4-Methoxybicyclo[2.2.2]octane-1-carbonyl azide R-CO-N₃ TransitionState Transition State [R-CO-N₃]‡ AcylAzide->TransitionState Heat (Δ) Isocyanate Isocyanate Intermediate R-N=C=O TransitionState->Isocyanate - N₂ CarbamicAcid Carbamic Acid R-NH-COOH Isocyanate->CarbamicAcid + H₂O Amine 4-Methoxybicyclo[2.2.2]octan-1-amine R-NH₂ + CO₂ CarbamicAcid->Amine Decarboxylation

Caption: Key mechanistic steps of the Curtius rearrangement.

References

  • Scribd. (n.d.). Carboxylic Acid To Amide Reagents Details. [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. [Link]

  • RACO. (n.d.). Advances in the synthesis and reactivity of acyl azides (2005-2015). [Link]

  • Patel, M., & Weng, C. F. (2020). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. [Link]

  • Wiley Online Library. (2006). Theoretical investigation of the decomposition of acyl azides : Molecular orbital treatment. International Journal of Quantum Chemistry, 106(6), 1421-1428. [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • Lanigan, R. M., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. [Link]

  • Ghiviriga, I., & Katritzky, A. R. (2022). Azides in the Synthesis of Various Heterocycles. PMC. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Google Patents. (n.d.). US5283364A - Hydrolysis process for polyamines.
  • PubChem. (n.d.). 4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride. [Link]

  • Bräse, S., & Banert, K. (Eds.). (2010).
  • Chemistry Steps. (n.d.). Hofmann Rearrangement. [Link]

  • Organic & Biomolecular Chemistry. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. [Link]

  • L.S.College, Muzaffarpur. (2020). Curtius rearrangement. [Link]

  • Sciact. (n.d.). Kinetics of the thermal decomposition of substituted alkyl and aryl azides. [Link]

  • RSC Advances. (2024). Isocyanate-based multicomponent reactions. [Link]

  • Chemistry Stack Exchange. (2024). Basic Hydrolysis of Isocyanates. [Link]

  • Wiley-VCH. (n.d.). 1 Rearrangement Reactions. [Link]

  • Williams, D. R., & Shauer, P. S. (2020). A unified strategy to reverse-prenylated indole alkaloids: total syntheses of preparaherquamide, premalbrancheamide, and (+)-VM-55599. Semantic Scholar. [Link]

  • Kégl, T., et al. (2019). Conversion of Isocyanide to Amine in The Presence of Water and Hg(II) Ions: Kinetics and Mechanism as Detected by Fluorescence Spectroscopy and Mass Spectrometry. PMC. [Link]

  • Almac. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1981). Thermal decomposition of aromatic azides. Formation of phenazines and related compounds. [Link]

  • PubChem. (n.d.). 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid. [Link]

  • Jung, M. E., et al. (1985). Stereoselective Synthesis of an Analogue of Podophyllotoxin by an Intramolecular Diels-Alder Reaction. Journal of Organic Chemistry, 50(7), 1087-1105.
  • Organic Chemistry Portal. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. [Link]

  • Wikipedia. (n.d.). Hofmann elimination. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines [Video]. YouTube. [Link]

Sources

Optimization

Purification challenges of 4-aminobicyclo[2.2.2]octane intermediates

Technical Support Center: Purification of 4-Aminobicyclo[2.2.2]octane Intermediates Case ID: #ABO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming Solubility, Detection, and Volati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Aminobicyclo[2.2.2]octane Intermediates

Case ID: #ABO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming Solubility, Detection, and Volatility Challenges in Bicyclo[2.2.2]octane Scaffolds[1][2]

Executive Summary: The "Deceptive" Scaffold

The 4-aminobicyclo[2.2.2]octane scaffold is a privileged structure in medicinal chemistry, often acting as a bioisostere for phenyl rings or as a rigid linker.[3] However, its high symmetry and globular shape introduce unique purification challenges that defy standard organic synthesis workflows.[2]

This guide addresses the three critical failure points:

  • The "Invisible" Amine: Lack of UV chromophores making LC/TLC detection difficult.[2]

  • The "Subliming" Solid: Significant yield loss during vacuum drying due to high vapor pressure.[2]

  • The "Sticky" Base: Severe tailing on silica gel and "oiling out" during crystallization.[2]

Module 1: Chromatography & Detection (The "Invisible" Amine)

Q: I see no peaks on my LC-MS/UV trace, but NMR confirms product presence. How do I purify what I can't see?

A: The "Blind Spot" Protocol. The bicyclo[2.2.2]octane core is aliphatic.[2][3] Unless your intermediate has an appended aryl group (e.g., benzyl ester), it is UV-transparent at standard wavelengths (254 nm).[1][2][3]

Solution 1: Alternative Detection Methods

  • TLC Visualization: Do not rely on UV.[2] Use Ninhydrin (primary amines turn purple/blue upon heating) or Iodine Chamber (reversible brown spots).[2][3] For non-amine intermediates (e.g., diesters), KMnO₄ or Phosphomolybdic Acid (PMA) are required [1].[2][3]

  • LC Purification: Switch to ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detection) .[2][3] These are universal detectors based on mass, not absorbance [2].[2]

  • Refractive Index (RI): Useful for isocratic preparative runs but unstable with gradients.[2][3]

Solution 2: Derivatization Strategy If universal detection is unavailable, derivatize the amine before purification to introduce a chromophore.

  • Protocol: React crude amine with 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) or Benzoyl Chloride .[1][2]

  • Benefit: Adds strong UV absorbance (~254/360 nm) and reduces basicity, improving peak shape.[2][3]

Q: My compound streaks/tails aggressively on silica columns. Rf is inconsistent.

A: Silanol Interaction Management. The primary amine on the bridgehead is highly basic (pKa ~10.5-11.[1]0) and interacts strongly with acidic silanol groups on silica gel.[2][3]

Protocol: The "Amine-Shield" Mobile Phase Do not just add triethylamine (TEA).[1][2] Use the following gradient modifiers:

  • Dichloromethane/Methanol/NH₄OH (90:9:1): The ammonium hydroxide competes for silanol sites more effectively than TEA.[2][3]

  • Amine-Functionalized Silica: Switch to amino-bonded silica cartridges (NH2-Silica).[1][2] This eliminates the need for basic modifiers and allows the use of neutral solvents (Hexane/EtOAc).[3]

Module 2: Volatility & Isolation (The "Subliming" Solid)

Q: I lost 40% of my yield while drying the solid on a high-vacuum line. Where did it go?

A: Sublimation Awareness. Globular molecules like bicyclo[2.2.2]octane possess high symmetry and low crystal lattice energy, leading to high vapor pressures even in the solid state.[2][3] They sublime easily under reduced pressure, often coating the inside of your manifold or pump trap [3].

Corrective Protocol: The "Cold Trap" Drying Method

  • Avoid High Vacuum: Dry at ambient pressure under a stream of nitrogen if possible.[2]

  • Salt Formation: Convert the free base to a hydrochloride or tosylate salt immediately after extraction.[2] The ionic lattice of the salt prevents sublimation.

    • Procedure: Dissolve amine in Et₂O; add 2M HCl in Et₂O dropwise.[2] Filter the white precipitate.[2]

  • Cold Drying: If you must use vacuum on the free base, keep the flask at 0°C or -20°C during the process.

Q: Can I use this volatility to my advantage?

A: Yes, Sublimation Purification. For neutral intermediates (e.g., 1,4-diesters or ketones), sublimation is superior to chromatography.[2][3]

  • Setup: Cold-finger sublimation apparatus.

  • Conditions: 60-80°C at 0.5 mmHg.[1][2]

  • Result: High-purity crystals form on the cold finger, leaving non-volatile tars behind [4].[1][2]

Module 3: Crystallization & Isomer Separation

Q: My product "oils out" during recrystallization instead of forming crystals.

A: Supersaturation Control. This scaffold is prone to oiling out because the melting point is often depressed by impurities, and the molecule is highly soluble in organic solvents.

Troubleshooting Table: Solvent Systems

Compound FormRecommended Solvent SystemProtocol Notes
Free Base Pentane or Hexane (sub-zero)Dissolve at RT, cool to -78°C.
HCl Salt EtOH / EtOAc (1:[1][2]5)Dissolve in min. hot EtOH, add EtOAc until cloudy.
Carboxylic Acid Water / AcetoneDissolve in hot water, add acetone to precipitate [5].[2]
Amino-Alcohol Toluene / EthanolRequires slow cooling to avoid gel formation.[1][2]

Q: How do I separate the cis and trans isomers of 4-aminobicyclo[2.2.2]octane-2-carboxylic acid?

A: Thermodynamic vs. Kinetic Control. Standard silica chromatography rarely separates these diastereomers efficiently.[2]

  • Kinetic Separation (Chromatography): Use Macrocyclic Glycopeptide Columns (e.g., Chirobiotic T).[2][3][4] These phases are designed to recognize the specific shape/cavity of bicyclic amino acids [6].

  • Thermodynamic Separation (Crystallization):

    • The trans-isomer (amino and carboxylic acid on opposite sides) generally has a higher lattice energy and lower solubility.[1][2]

    • Protocol: Digest the mixture in refluxing water. The trans-isomer will remain insoluble or crystallize first upon slight cooling, while the cis-isomer remains in the mother liquor.[1]

Visual Guide: Purification Decision Matrix

PurificationWorkflow Start Crude 4-Aminobicyclo[2.2.2]octane Intermediate CheckUV Is the compound UV Active? Start->CheckUV UV_Yes Standard RP-HPLC (Acidic Modifier) CheckUV->UV_Yes Yes (e.g. Benzyl) UV_No Check Volatility CheckUV->UV_No No CheckIonic Is it a Salt or Zwitterion? Volatile Is it Volatile? (Free base/Ester) CheckIonic->Volatile No (Neutral) Recryst Recrystallization (EtOH/EtOAc or H2O/Acetone) CheckIonic->Recryst Yes (Salt) UV_No->CheckIonic Sublimation Purify via Sublimation (High Purity, No Solvent) Volatile->Sublimation High Vapor Press. Derivatize Derivatization (e.g., FDNB) for UV Volatile->Derivatize Low Vapor Press. ELSD Use ELSD/CAD Detection Volatile->ELSD Alt. Detection

Figure 1: Decision tree for selecting the optimal purification method based on UV activity and volatility.

References

  • University of Victoria. (n.d.).[2][3] Thin Layer Chromatography Visualization Methods. Retrieved from [Link]

  • ResearchGate. (2024).[2][3] How to detect and analyze compounds with little or no UV absorption in LC purification? Retrieved from [Link]1]

  • NIST Chemistry WebBook. (n.d.).[2][3][5] Bicyclo[2.2.2]octane Enthalpy of Sublimation. Retrieved from [Link]1]

  • Google Patents. (2020).[2][3] Synthesis of bicyclo[2.2.2]octane derivatives (US20200270191A1). Retrieved from 1]

  • JYX Digital Repository. (2013).[2][3] Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid. Retrieved from [Link]1]

  • PubMed. (2014).[2][3] Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. Retrieved from [Link]1]

Sources

Troubleshooting

Optimization of coupling reactions with 4-Methoxybicyclo[2.2.2]octan-1-amine

Technical Support Center: 4-Methoxybicyclo[2.2.2]octan-1-amine Optimization Ticket ID: BCO-OPT-2024 Subject: Troubleshooting low conversion in amide and cross-coupling reactions. Assigned Specialist: Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methoxybicyclo[2.2.2]octan-1-amine Optimization Ticket ID: BCO-OPT-2024 Subject: Troubleshooting low conversion in amide and cross-coupling reactions. Assigned Specialist: Senior Application Scientist, Chemical Biology Division.

Executive Summary & Compound Profile

You are likely employing 4-Methoxybicyclo[2.2.2]octan-1-amine (CAS: 135908-38-2) as a bioisostere for a para-methoxyaniline or a tert-butyl group to improve metabolic stability or lipophilicity.

While the [2.2.2] bicyclic cage offers excellent physicochemical properties, it presents a specific synthetic challenge: Steric Bulk without Planarization. Unlike anilines, the bridgehead nitrogen is attached to a tertiary carbon that cannot flatten, and the "cage" creates a significant steric cone behind the nitrogen. This guide addresses the kinetic barriers this creates in coupling reactions.

PropertyValue/DescriptionImplication for Synthesis
Hybridization

(Bridgehead)
Nucleophilic attack trajectory is fixed; cannot invert (Walden inversion impossible).
Sterics High (Tertiary alkyl-like)Slow kinetics with bulky electrophiles. Requires high-activity coupling agents.
Electronic Inductive withdrawing (-OMe)Slightly reduced basicity compared to parent BCO, but still a competent nucleophile (

).
Physical Solid (HCl salt) / Oil (Free base)Free base may be semi-volatile; handle with care under high vacuum.

Module 1: Amide Coupling Optimization

User Issue: "I am using EDC/HOBt or HATU, but the reaction stalls at 50% conversion or shows no product."

Diagnosis: Standard coupling reagents often fail because the formation of the active ester (O-acylisourea or At-ester) is fast, but the aminolysis step (where your bulky amine attacks the carbonyl) is rate-limiting due to the BCO cage's steric bulk. The active ester hydrolyzes before the amine can react.

Troubleshooting Protocol:

Tier 1: High-Energy Activation (Recommended Starting Point)

Do not use carbodiimides (EDC/DCC) alone. Move directly to uronium/phosphonium salts with HOAt (7-aza) additives, which speed up the aminolysis step.

  • Reagent: HATU (1.2 - 1.5 equiv) is superior to HBTU due to the HOAt leaving group effect.

  • Base: DIPEA (3.0 equiv). Ensure the reaction pH is >8.

  • Solvent: DMF (polar aprotic promotes charge separation in the transition state).

  • Temperature: Start at RT. If <50% conversion after 4h, heat to 50°C.

Tier 2: The Acid Chloride Method (For Stubborn Substrates)

If HATU fails, the electrophile must be converted to a "hotter" species.

  • Activation: Convert your carboxylic acid to the acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Oxalyl Chloride/DMF. Note: Ghosez's reagent is neutral and tolerates acid-sensitive groups better.

  • Coupling: React the acid chloride with the BCO-amine in DCM with Pyridine (or 2,6-Lutidine) instead of DIPEA. Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate.

Visual Guide: Amide Coupling Decision Logic

AmideCoupling Start Start: Carboxylic Acid + 4-Methoxybicyclo[2.2.2]octan-1-amine Check1 Standard Coupling (HATU / DIPEA / DMF) Start->Check1 Result1 Conversion > 80%? Check1->Result1 Success Purify Product Result1->Success Yes Fail1 Conversion < 50% (Steric Clash) Result1->Fail1 No Tier2 Tier 2: Acid Chloride Method (Ghosez Reagent or (COCl)2) Fail1->Tier2 If Acid Stable Tier3 Tier 3: Mixed Anhydride (T3P in EtOAc/Pyridine) Fail1->Tier3 If Acid Labile BaseSwitch Switch Base to Pyridine (Nucleophilic Catalysis) Tier2->BaseSwitch BaseSwitch->Success Tier3->Success

Figure 1: Decision matrix for overcoming steric hindrance during amide bond formation.

Module 2: Buchwald-Hartwig Cross-Coupling

User Issue: "I'm trying to couple the amine to an aryl bromide. Palladium tetrakis or standard Pd(OAc)2/BINAP conditions yield only starting material or dehalogenated arene."

Diagnosis: Bridgehead amines are challenging nucleophiles for Pd-catalyzed amination.

  • Reductive Elimination: The steric bulk of the [2.2.2] system makes the final reductive elimination step difficult if the ligand is not sufficiently bulky to "push" the product off the metal.

  • Binding: Standard ligands (BINAP, dppf) often fail to promote the amine binding step against the steric wall of the cage.

Optimization Protocol:

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) You must use "Generations 3 or 4" precatalysts containing bulky, electron-rich phosphines.

ComponentRecommendationWhy?
Ligand BrettPhos or RuPhos These ligands are specifically designed for primary alkyl amines and hindered substrates. RuPhos is excellent for secondary amines, but BrettPhos is often superior for primary hindered amines like BCO.
Pre-catalyst BrettPhos Pd G3/G4 Ensures rapid formation of the active L-Pd(0) species without requiring reduction of Pd(II) by the amine (which wastes your valuable amine).
Base NaOtBu (Sodium tert-butoxide)Strong base is preferred. If functional groups are sensitive (e.g., esters present), switch to Cs₂CO₃ but expect longer reaction times.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point ethers/alcohols allow heating to 80-100°C, which is often necessary for bridgehead couplings.

Experimental Setup (0.1 mmol scale):

  • Charge vial with Aryl Bromide (1.0 equiv), BCO-Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Add BrettPhos Pd G3 (0.02 - 0.05 equiv).

  • Evacuate and backfill with N₂ (3x). Strict oxygen exclusion is vital.

  • Add anhydrous 1,4-Dioxane (concentration 0.1 - 0.2 M).

  • Heat to 90°C for 2-12 hours.

Visual Guide: Cross-Coupling Parameter Space

Buchwald Input Aryl Halide + BCO-Amine Ligand Ligand Selection Input->Ligand Brett BrettPhos (Primary Choice) Ligand->Brett Ru RuPhos (Alternative) Ligand->Ru Base Base Selection Brett->Base Ru->Base Strong NaOtBu (Fast, Standard) Base->Strong Mild Cs2CO3 (Ester/CN compatible) Base->Mild Temp Temp: 80-100°C Strong->Temp Mild->Temp

Figure 2: Reaction parameter selection for Pd-catalyzed cross-coupling of bridgehead amines.

Module 3: Handling & FAQs

Q1: I bought the HCl salt. Should I free-base it before the reaction?

  • For Amide Coupling: No. You can use the HCl salt directly if you include an extra equivalent of base (e.g., 3.0 equiv DIPEA instead of 2.0).

  • For Buchwald-Hartwig: Yes. While NaOtBu can deprotonate the salt in situ, the generated chloride ions can inhibit the palladium catalyst (halide inhibition effect).

    • Protocol: Suspend salt in DCM, wash with 1M NaOH, dry organic layer over Na₂SO₄, and concentrate carefully.

Q2: Is the free base volatile?

  • The methoxy group adds molecular weight (MW ~155), reducing volatility compared to the parent bicyclo[2.2.2]octan-1-amine. However, it can still sublime or evaporate under high vacuum (>0.1 mbar) for extended periods. Recommendation: Remove solvent at ~200 mbar and do not leave on high-vac overnight.

Q3: How do I track the reaction? UV is silent.

  • The BCO scaffold has low UV absorbance. The methoxy group does not provide a strong chromophore.

  • Solution: Use a stain (Ninhydrin for free amine, PMA or Hanessian’s Stain for the product) or rely on LC-MS (ELSD detector is ideal if available).

References

  • Reactivity of Bridgehead Amines

    • Mechanism:[1][2][3][4] Bridgehead amines possess high intrinsic nucleophilicity due to the lack of steric hindrance at the nitrogen lone pair (unsolvated), but high steric hindrance approaching the carbon cage.

    • Source: Arkivoc, "Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane" (Comparative discussion on [2.2.2] systems).

  • Buchwald-Hartwig Coupling Guidelines

    • Protocol: General guidelines for coupling hindered primary alkyl amines using BrettPhos and RuPhos.
    • Source: Organic Synthesis, "Buchwald-Hartwig Coupling – General Mechanism & Ligand Selection".

  • Physical Properties & Bioisosteres

    • Data: pKa and structural properties of bicyclo[2.2.
    • Source: Organic Chemistry Data, "pKa Data Compiled by R. Williams".

  • Amide Coupling of Hindered Systems

    • Methodology: Use of HATU and Acid Chlorides for bridgehead systems (analogous to Cubane/Bicyclo[1.1.1]pentane).
    • Source: Thieme Connect, "Synthetic Advances in the C–H Activation of Rigid Scaffold Molecules" (Discusses amide coupling of bridgehead carboxylates/amines).

Sources

Optimization

Technical Support Center: Stereocontrol in the Synthesis of Substituted Bicyclo[2.2.2]octanes

Welcome to the technical support center for the stereocontrolled synthesis of bicyclo[2.2.2]octanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereocontrolled synthesis of bicyclo[2.2.2]octanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this privileged structural motif. The rigid, three-dimensional nature of the bicyclo[2.2.2]octane core makes it a valuable scaffold in drug discovery and materials science, but its synthesis demands precise control over stereochemistry.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves from the most common synthetic strategy—the Diels-Alder reaction—to more specialized techniques and challenges. Our goal is to provide not just protocols, but the underlying mechanistic rationale to empower you to solve problems creatively and effectively in your own work.

Section 1: The Diels-Alder Approach - Mastering the Workhorse Reaction

The [4+2] cycloaddition, or Diels-Alder reaction, remains the most powerful and widely used method for constructing the bicyclo[2.2.2]octane skeleton.[1] However, achieving the desired stereochemical outcome is often the primary challenge. This section addresses the most common issues encountered.

FAQ 1.1: Poor endo/exo Selectivity in a Diels-Alder Reaction

Question: My Diels-Alder reaction to form a bicyclo[2.2.2]octane is giving me a nearly 1:1 mixture of endo and exo diastereomers. How can I improve the selectivity?

Answer: This is a classic challenge in Diels-Alder chemistry. The endo/exo ratio is governed by the kinetics of the two competing transition states.

  • Underlying Principle: For many dienophiles, the endo transition state is favored due to stabilizing secondary orbital interactions between the substituent on the dienophile and the π-system of the diene. This leads to the kinetically-favored endo product.[2] However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance. If your reaction conditions (e.g., high temperature, long reaction times) allow for equilibration via a retro-Diels-Alder pathway, you may see an increase in the exo product.

  • Troubleshooting Steps:

    • Lower the Temperature: The influence of secondary orbital interactions is more pronounced at lower temperatures. Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly enhance the kinetic preference for the endo product.

    • Introduce a Lewis Acid Catalyst: Lewis acids are a cornerstone for controlling Diels-Alder reactions.[2] They coordinate to the dienophile (typically to a carbonyl group), which accomplishes two things: it lowers the LUMO energy, accelerating the reaction, and it exaggerates the electronic differences between the primary and secondary orbital interactions, often dramatically increasing endo selectivity.[2]

    • Solvent Choice: Solvent polarity can influence transition state stabilization. Experiment with a range of solvents, from non-polar (toluene, hexanes) to polar aprotic (dichloromethane, THF).

  • Expert Insight: While many Lewis acids can improve selectivity, some reactions are stubborn. In such cases, the steric profile of the Lewis acid itself becomes a critical variable. Bulky Lewis acids can create a steric bias that overrides the electronic preference, sometimes even favoring the exo product. This can be a useful tool if the exo isomer is the desired product.

G

FAQ 1.2: Achieving Enantioselectivity

Question: I have optimized the diastereoselectivity of my Diels-Alder reaction, but now I need to produce a single enantiomer. What are the primary strategies for inducing enantioselectivity?

Answer: Controlling the absolute stereochemistry is a critical step for any application in medicinal chemistry or chiral materials. There are three main strategies to achieve this.

  • Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to either the diene or dienophile. It directs the facial approach of the other reactant, and after the cycloaddition, the auxiliary is cleaved to reveal the enantiomerically enriched product. While effective, this is not a catalytic approach and requires additional synthetic steps for attachment and removal.

  • Chiral Lewis Acid Catalysis: This is one of the most powerful and widely adopted methods. A chiral ligand is coordinated to a Lewis acidic metal (e.g., Cu(II), Ti(IV), B(III)), creating a chiral environment around the dienophile. This asymmetric catalyst then forces the diene to approach from one specific face. A classic example is the use of chiral oxazaborolidinium ions to catalyze the reaction, constructing the bicyclo[2.2.2]octane framework with high enantioselectivity.[3]

  • Organocatalysis: In recent years, metal-free catalysis has emerged as a robust alternative. Chiral organic molecules, such as prolinol silyl ethers, can catalyze asymmetric Diels-Alder reactions, often leading to excellent enantioselectivities under mild, operationally simple conditions.[4] These catalysts often operate by forming a transient, activated iminium or enamine species with one of the reactants.

G

Table 1: Comparison of Catalytic Systems for Enantioselective Synthesis
StrategyCatalyst System ExampleTypical LoadingAdvantagesCommon IssuesReference
Chiral Lewis Acid Cu(OTf)₂ with a chiral ligand1-20 mol%High turnovers, excellent enantioselectivity, well-studied.Air/moisture sensitivity, metal contamination in product.[5]
Organocatalysis Diphenylprolinol Silyl Ether10-30 mol%Metal-free, often less sensitive to air/water, mild conditions.Higher catalyst loadings, may have substrate scope limitations.[4]
Metal-Free Tandem Tetrabutylammonium fluoride (TBAF)30 mol%Operationally simple, mild, metal-free, can build complexity quickly.Substrate scope may be limited to specific tandem pathways.[6]

Section 2: Alternative & Advanced Strategies

While the intermolecular Diels-Alder is common, other powerful methods exist, each with its own set of challenges and advantages.

FAQ 2.1: My Intramolecular Diels-Alder (IMDA) Reaction is Failing.

Question: I've designed a substrate for an intramolecular Diels-Alder reaction to form a bicyclo[2.2.2]octenone, but upon heating, I only recover the starting material or see decomposition. What's going wrong?

Answer: The success of an IMDA reaction is highly dependent on the ability of the substrate to adopt the correct pre-reaction conformation, where the tethered diene and dienophile can interact.

  • Causality: The connecting chain between the diene and dienophile plays a crucial role.[7] If the chain is too short, too long, or conformationally restricted, it may be energetically prohibitive for the molecule to adopt the necessary boat-like transition state geometry. This creates a high activation barrier that leads to decomposition at the required high temperatures.

  • Troubleshooting Steps:

    • Lewis Acid Catalysis: Just as with the intermolecular version, Lewis acids can promote IMDA reactions at much lower temperatures, often preventing thermal decomposition.[8]

    • Re-evaluate the Tether: The nature of the atoms in the tether is critical. Introducing or removing sites of sp2 hybridization can dramatically alter the conformational flexibility. For example, replacing a flexible alkyl chain with a more rigid amide or ester linkage can pre-organize the substrate for cyclization.

    • Alternative Generation of the Diene: Consider a domino reaction strategy. For instance, a stable precursor can undergo a retro-Diels-Alder reaction upon heating to release a reactive diene in situ, which is immediately trapped in an intramolecular fashion.[8][9] This avoids the need to isolate a potentially unstable triene precursor.

FAQ 2.2: I'm trying to synthesize an Azabicyclo[2.2.2]octane and am getting low diastereoselectivity.

Question: I'm performing a reaction to synthesize a substituted azabicyclo[2.2.2]octane, but the diastereoselectivity is poor. Are there special considerations for these nitrogen-containing scaffolds?

Answer: Yes, the presence of the nitrogen atom introduces unique considerations. Many syntheses of azabicyclo[2.2.2]octanes rely on the Diels-Alder reaction of dihydropyridines, which can be unstable.[10] Furthermore, the nitrogen lone pair can coordinate to Lewis acids, potentially deactivating the catalyst or altering its chiral environment.

  • Expert Insight: One highly effective strategy is to use a one-pot, multi-component reaction. For example, a one-pot diastereoselective synthesis has been reported that starts from the dimerization of malononitrile, which then undergoes a series of nucleophilic attacks on dibenzalacetone to construct the azabicyclo[2.2.2]octane core.[10] This approach avoids the isolation of unstable intermediates and can provide high yields and selectivity in a single operation.

  • Organocatalytic Approaches: Asymmetric construction of these scaffolds has also been achieved using modified proline catalysts. These systems can proceed through novel mechanistic pathways to favor specific diastereomers (e.g., endo products) with high enantioselectivity.[11]

Section 3: Experimental Protocols

These protocols are intended as starting points for optimization. Always perform reactions on a small scale first.

Protocol 1: General Procedure for Lewis Acid Screening to Optimize Diastereoselectivity

This protocol outlines a parallel screening approach to quickly identify an effective Lewis acid for improving the endo/exo ratio in a Diels-Alder reaction.

  • Preparation: In an inert atmosphere glovebox, prepare stock solutions of your diene (1.0 eq), dienophile (1.2 eq), and a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Yb(OTf)₃, Sc(OTf)₃) in a dry, appropriate solvent (e.g., DCM or toluene).

  • Reaction Setup: Arrange a series of labeled, oven-dried reaction vials with stir bars.

  • Addition (T = -78 °C): Cool the vials to -78 °C using a dry ice/acetone bath. To each vial, add the dienophile stock solution.

  • Catalyst Addition: Add 0.2 equivalents of a different Lewis acid solution to each respective vial. Stir for 10 minutes to allow for coordination.

  • Reaction Initiation: Add the diene stock solution to each vial to initiate the reaction.

  • Monitoring: Stir the reactions at -78 °C. After 1 hour, take a small aliquot from each vial, quench with saturated NaHCO₃ solution, and analyze by ¹H NMR or GC-MS to determine the conversion and diastereomeric ratio.

  • Analysis: Continue monitoring at set time intervals (e.g., 2h, 4h, 8h) until the reaction with the highest selectivity reaches completion. Compare the diastereomeric ratios across all conditions to identify the optimal Lewis acid.

Protocol 2: Purification of Stereoisomers - Troubleshooting Crystallization

The separation of diastereomers is often achieved by column chromatography, but for enantiomers or diastereomers with very similar polarities, crystallization is key.

Problem: The purified compound "oils out" from solution instead of forming crystals.[12]

  • Possible Cause: The solution is too concentrated, or the cooling process is too rapid, causing the compound to crash out of solution as a supersaturated liquid before it can form an ordered crystal lattice.

  • Solution:

    • Re-heat: Gently warm the solution to re-dissolve the oil.

    • Add 'Good' Solvent: Add a small amount of the "good" solvent (the one it dissolves well in) until the solution is just clear.

    • Slow Cooling: Insulate the flask (e.g., with glass wool or by placing it in a large beaker of warm water) and allow it to cool to room temperature very slowly over several hours. Do not place it directly in an ice bath.

    • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of the desired product.[12]

References

  • Harrity, J. P. A., et al. (2008). Enantioselective Synthesis of Bicyclo[2.2.2]octenones Using a Copper-Mediated Oxidative Dearomatization/[4+2] Dimerization Cascade. Organic Letters. Available at: [Link]

  • Tu, Y.-Q., et al. (2015). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers. Available at: [Link]

  • Tu, Y.-Q., et al. (2015). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers. Available at: [Link]

  • Alizadeh, A., et al. (n.d.). Highly Efficient Diastereoselective Synthesis of Azabicyclo[2.2.2]octanes. Synlett. Available at: [Link]

  • Thornqvist, V., Manner, S., & Frejd, T. (n.d.). Enantioselective synthesis of bridgehead hydroxyl bicyclo[2.2.2]octane derivatives via asymmetric allylindation. Lund University, Department of Chemistry. Available at: [Link]

  • Roberts, C. A. (2011). Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide. eScholarship, University of California. Available at: [Link]

  • Ding, K., et al. (2013). A Unified Strategy for the Synthesis of Diverse Bicyclo[2.2.2]octadiene Ligands. Organic Letters. Available at: [Link]

  • Tu, Y.-Q., et al. (2015). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. ResearchGate. Available at: [Link]

  • Gagné, M. R., et al. (2021). Asymmetric Construction of Nitrogen-Containing [2.2.2] Bicyclic Scaffolds Using N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide. The Journal of Organic Chemistry. Available at: [Link]

  • Liao, C.-C., et al. (2005). Domino retro Diels–Alder/Diels–Alder reaction: an efficient protocol for the synthesis of highly functionalized bicyclo[2.2.2]octenones and bicyclo[2.2.2]octadienones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Katzenellenbogen, J. A., et al. (2009). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. Journal of Medicinal Chemistry. Available at: [Link]

  • Liao, X.-Z., et al. (2024). Synthesis of chiral bicyclo[2.2.2]octane 11. ResearchGate. Available at: [Link]

  • Boeckman, Jr., R. K., & Demko, D. M. (1982). Stereocontrol in the intramolecular Diels-Alder reaction. 4. A remarkable effect of overlap requirements in the connecting chain. The Journal of Organic Chemistry. Available at: [Link]

  • Hren, J., Polanc, S., & Kočevar, M. (2008). The synthesis and transformations of fused bicyclo[2.2.2]octenes. Arkivoc. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Diels-Alder Reactions for Bicyclo[2.2.2]octane Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of bicyclo[2.2.2]octane systems via the Diels-Alder reaction. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of bicyclo[2.2.2]octane systems via the Diels-Alder reaction. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful cycloaddition in their work. The bicyclo[2.2.2]octane motif is a rigid, three-dimensional scaffold prevalent in numerous natural products and pharmaceutical agents, making its efficient synthesis a critical task.[1][2] The Diels-Alder reaction is a cornerstone method for its construction, offering a way to form six-membered rings with excellent control over stereochemistry.[3][4]

However, like any powerful tool, its application can present challenges, from low yields to poor stereocontrol. This guide provides in-depth, experience-driven answers to common problems encountered in the lab.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing both diagnostic insights and corrective protocols.

Question 1: My Diels-Alder reaction is giving a low yield or no product. What are the likely causes and how can I fix this?

Answer: A low or non-existent yield in a Diels-Alder reaction is a common issue that can almost always be traced back to one of several key factors: reactant quality, reaction conditions, or an unfavorable equilibrium.

Causality Analysis:

  • Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation to react.[4] Dienes that are locked in an s-trans conformation due to steric hindrance or cyclic constraints will not participate in the reaction. Open-chain dienes exist in an equilibrium between these two states, and if the s-trans is heavily favored, the reaction rate will be significantly reduced.[4]

  • Electronic Mismatch: The reaction rate is fastest when there is a significant electronic difference between the diene and dienophile.[4] A "normal demand" Diels-Alder, the most common variant, requires an electron-rich diene and an electron-poor dienophile (one with electron-withdrawing groups).[4] The opposite is true for an "inverse-electron-demand" Diels-Alder.[3] A poor electronic match results in a large HOMO-LUMO energy gap and a slow reaction.

  • Reaction Temperature & Reversibility: The Diels-Alder reaction is a reversible process.[3] The forward reaction is typically exothermic and has a negative entropy of activation, making it favorable at lower to moderate temperatures. At excessively high temperatures, the reverse reaction, known as the retro-Diels-Alder, can become dominant, leading to the decomposition of the desired product and a lower isolated yield.[3]

  • Catalyst Issues: For sluggish reactions, Lewis acid catalysts are often employed to accelerate the rate.[5][6] If the catalyst is inactive due to moisture or is being sequestered by a Lewis basic functional group on a reactant, its effectiveness will be nullified.[5]

Troubleshooting Workflow:

Below is a systematic workflow to diagnose the root cause of a low-yield reaction.

G start Low / No Yield check_reactants 1. Verify Reactant Purity & Structure - Diene in s-cis? - Correct electronics? start->check_reactants check_conditions 2. Analyze Reaction Conditions check_reactants->check_conditions thermal_path Thermal Reaction? check_conditions->thermal_path catalyzed_path Catalyzed Reaction? thermal_path->catalyzed_path No adjust_temp Optimize Temperature - Lower T to prevent retro-DA - Increase T for activation thermal_path->adjust_temp Yes catalyzed_path->thermal_path No check_catalyst Verify Catalyst Activity - Use fresh, anhydrous catalyst - Check for substrate incompatibility catalyzed_path->check_catalyst Yes optimize_solvent Optimize Solvent - Polar solvents can accelerate rates adjust_temp->optimize_solvent success Improved Yield adjust_temp->success add_catalyst Add Lewis Acid Catalyst add_catalyst->success check_catalyst->optimize_solvent check_catalyst->success optimize_solvent->add_catalyst consider_alt Consider Alternative Methods - High Pressure - Microwave optimize_solvent->consider_alt consider_alt->success

Caption: General troubleshooting workflow for low-yield Diels-Alder reactions.

Question 2: I am not getting the desired endo/exo selectivity. How can I control the stereochemical outcome?

Answer: Controlling stereoselectivity is a critical aspect of synthesizing bicyclo[2.2.2]octanes. The preference for the endo or exo product is dictated by a combination of kinetic and thermodynamic factors, which can be manipulated through careful selection of catalysts and reaction conditions.

Causality Analysis:

  • The Alder Endo Rule: For many Diels-Alder reactions, the major product is the endo isomer. This preference, known as the Alder Endo Rule, is often explained by secondary orbital interactions.[3][7] In the endo transition state, the π-system of the electron-withdrawing group on the dienophile can overlap with the developing π-bond in the diene, creating a stabilizing interaction that lowers the activation energy of this pathway.[3] The exo transition state lacks this interaction.

  • Steric Hindrance: While secondary orbital interactions favor the endo product, this isomer is often more sterically congested than the exo product.[3] If the diene or dienophile possesses bulky substituents, steric repulsion in the endo transition state can become significant, overriding the electronic preference and favoring the formation of the exo product.

  • Lewis Acid Catalysis: Lewis acids are the most powerful tools for controlling endo/exo selectivity.[1] They coordinate to the dienophile (usually to a carbonyl oxygen), which accomplishes two things:

    • It dramatically lowers the LUMO of the dienophile, accelerating the reaction.[6]

    • It can lock the conformation of the dienophile and exaggerate the energy difference between the endo and exo transition states, often significantly enhancing the formation of the endo product.[7] However, certain bulky Lewis acids or specific substrate-catalyst combinations can be used to favor the exo product.[1]

Strategies for Controlling Stereoselectivity:

G cluster_endo Endo Transition State (Kinetically Favored) cluster_exo Exo Transition State (Thermodynamically Favored) endo_img endo_label Secondary Orbital Overlap (Stabilizing) endo_img->endo_label exo_img exo_label No Secondary Overlap (Less Steric Hindrance) exo_img->exo_label

Caption: Comparison of Endo and Exo transition states in the Diels-Alder reaction.

Table 1: Influence of Lewis Acid Catalysts on Stereoselectivity

Catalyst SystemDienophileDieneTemp (°C)Yield (%)Selectivity (Endo:Exo)Reference
ThermalAnalog of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanoneCyclopentadiene130->99:1[7]
TiCl₄Analog of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanoneCyclopentadiene-78 to 50-44:56[7]
AlCl₃Analog of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanoneCyclopentadiene-15->99:1[7]
ZnI₂1-acetylvinyl p-nitrobenzenecarboxylateCyclopentadiene--Forms single exo product
Chiral Oxazaborolidine (10 mol%)α-BromoacroleinCyclopentadiene-781006:94[1]
Question 3: My reaction mixture is complex, with multiple side products. What are common side reactions and how can I minimize them?

Answer: The formation of a complex mixture indicates that side reactions are competing with or are faster than the desired cycloaddition. The most common culprits are diene polymerization and Michael addition, particularly in catalyzed reactions.

Causality Analysis:

  • Diene Polymerization: Conjugated dienes, especially electron-rich ones, can undergo polymerization, particularly at high temperatures or in the presence of acid catalysts. This is often observed as an insoluble polymeric material in the reaction flask.

  • Michael Addition: When using Lewis acids to activate α,β-unsaturated carbonyl compounds (a common class of dienophiles), you also activate them towards nucleophilic attack. If a suitable nucleophile is present (including the diene itself acting as a nucleophile), a competing Michael addition can occur.[8]

  • Product Decomposition: The bicyclo[2.2.2]octene product, while generally stable, can be sensitive to the reaction conditions. Prolonged exposure to strong Lewis acids or high temperatures can lead to rearrangement or decomposition.

Minimization Strategies & Protocol:

  • Control Temperature: Use the lowest temperature that allows the reaction to proceed at a reasonable rate. For highly reactive systems, this may be well below room temperature.

  • Slow Addition: Add the most sensitive reactant (often the diene) or the catalyst slowly to the reaction mixture to maintain a low instantaneous concentration, which can suppress polymerization.

  • Catalyst Choice: Use the mildest Lewis acid that is effective. Highly reactive catalysts like AlCl₃ may promote side reactions more than milder ones like ZnCl₂ or Yb(OTf)₃.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent product degradation.

Experimental Protocol: General Procedure for a Lewis Acid-Catalyzed Diels-Alder

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of the dienophile (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) to a flame-dried flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, -15 °C, or 0 °C) using an appropriate cooling bath.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., AlCl₃, TiCl₄, 1.1 equiv) dropwise to the stirred solution. Stir the resulting mixture for 15-30 minutes. The formation of a colored complex is often observed.

  • Diene Addition: Add a solution of the diene (1.2 equiv) in the same anhydrous solvent dropwise to the reaction mixture over 20-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water, or a Rochelle's salt solution).

  • Workup: Allow the mixture to warm to room temperature. If an emulsion forms, add more organic solvent. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL CH₂Cl₂).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q: How do I choose the right solvent for my reaction? A: Solvent choice can influence reaction rate and, in some cases, selectivity. Polar organic solvents like DMF and even water can accelerate the reaction rate, sometimes dramatically.[3] This is attributed to factors like hydrophobic packing and stabilization of a more polar transition state.[3] However, the primary consideration for catalyzed reactions is compatibility with the catalyst. Halogenated solvents like dichloromethane (CH₂Cl₂) are common choices for Lewis acid-catalyzed reactions due to their inertness and ability to dissolve the reactants and catalyst.

Table 2: Common Solvents for Diels-Alder Reactions

SolventPolarityTypical Use CaseConsiderations
Toluene / BenzeneLowHigh-temperature thermal reactionsCan be slow; requires higher temperatures
Dichloromethane (CH₂Cl₂)MediumStandard for Lewis acid catalysisMust be anhydrous
Diethyl Ether / THFMediumThermal and some catalyzed reactionsCan coordinate to and deactivate Lewis acids
WaterHigh"On-water" reactions for rate accelerationReactants must be water-stable; product may precipitate

Q: What is the optimal temperature for my Diels-Alder reaction? A: The optimal temperature is a balance between reaction rate and product stability. Many reactions proceed well at room temperature or with gentle heating (e.g., 40-80 °C). Microwave-assisted synthesis can often accelerate reactions, with optimal conditions frequently found between 125 °C and 150 °C for short durations (5-10 minutes).[9][10] However, for thermally sensitive products, be wary of the retro-Diels-Alder reaction, which becomes significant at higher temperatures.[9] For highly stereoselective transformations, especially those using chiral catalysts, reactions are often run at low temperatures (-78 °C to 0 °C) to maximize kinetic control.[1]

Q: When should I consider using high-pressure or microwave-assisted conditions? A: These techniques are excellent for accelerating sluggish reactions. High pressure (several kbar) promotes the reaction by favoring the transition state, which has a smaller volume than the starting materials. Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the solvent and reactants.[9] These methods are particularly useful when thermal decomposition is a problem at the high temperatures required under conventional heating.

Q: How can I purify my bicyclo[2.2.2]octane product? A: Flash column chromatography on silica gel is the most common method for purifying Diels-Alder adducts. A solvent system of increasing polarity (e.g., ethyl acetate in hexanes) is typically used. If the endo and exo isomers are formed, they can often be separated by careful chromatography, as they will have different polarities and retention factors (Rf). In some cases where the product is a stable, crystalline solid, recrystallization can be an effective purification technique.

References

  • A Comparative Guide to Lewis Acid Catalysts in Bicyclo[2.2.2]octenone Synthesis. Benchchem.
  • Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. PMC.
  • Facial (syn–anti) stereoselectivity in the Diels–Alder reactions of spiro(bicyclo[2.2.2]octane-2,1′-[5][11]cyclopentadiene). ResearchGate. Available at:

  • Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. Arabian Journal of Chemistry.
  • Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave. ResearchGate.
  • Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave.
  • Intermolecular Diels–Alder Cycloaddition for the Construction of Bicyclo[2.2.2]diazaoctane Structures. SciSpace.
  • A Comparative Guide to the Diels-Alder Reactivity of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone. Benchchem.
  • Diels–Alder reaction. Wikipedia.
  • Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences.
  • The Diels-Alder Reaction. Master Organic Chemistry.
  • Diels Alder Practice Problems. Master Organic Chemistry.
  • Ch 14 Problem Set - Key (McM).
  • Natural products containing Bicyclo[2.2.2]octane. ResearchGate.

Sources

Optimization

Technical Guide: Enhancing the Metabolic Stability of Bicyclo[2.2.2]octane (BCO) Cores

Introduction: The "Grease Ball" Paradox The bicyclo[2.2.2]octane (BCO) core is a powerful bioisostere for para-substituted phenyl rings.[1][2] It offers a transition from "flatland" to 3D space, disrupting -stacking to p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Grease Ball" Paradox

The bicyclo[2.2.2]octane (BCO) core is a powerful bioisostere for para-substituted phenyl rings.[1][2] It offers a transition from "flatland" to 3D space, disrupting


-stacking to potentially improve solubility and creating novel IP space. However, a common pitfall in BCO adoption is the Lipophilicity Trap .

While BCO eliminates the aromatic ring liabilities (e.g., epoxidation, quinone methide formation), it is significantly more lipophilic than the phenyl ring it replaces (often increasing cLogP by ~0.5–1.0 unit). This increased lipophilicity drives non-specific binding and affinity for Cytochrome P450 (CYP) hydrophobic pockets, often leading to rapid oxidative clearance despite the lack of aromaticity.

This guide provides a systematic workflow to diagnose and remediate metabolic instability in BCO-containing drugs.

Module 1: Diagnostic Troubleshooting (MetID)

Before synthesizing new analogs, you must confirm the site of metabolism (SOM). Do not assume the BCO core is inert.

Q1: My compound has high intrinsic clearance ( ) in Human Liver Microsomes (HLM). Is the BCO core the culprit?

A: It is highly probable if the bridgehead carbons are unsubstituted. CYP enzymes (particularly CYP3A4 and CYP2D6) prefer hydrogen abstraction from sterically accessible, electron-rich


 carbons. The BCO core presents two primary oxidation vectors:
  • Bridgehead Oxidation (Primary Liability): The C1/C4 positions are the most reactive due to the stability of the tertiary radical intermediate.

  • Ethylene Bridge Oxidation (Secondary Liability): The

    
     bridges can undergo hydroxylation, though this is sterically less favorable than the bridgehead.
    

Diagnostic Protocol: Run a Metabolite Identification (MetID) study using high-resolution mass spectrometry (HRMS).

  • Look for: +16 Da (Mono-oxidation) and +32 Da (Di-oxidation) shifts.

  • Fragment Analysis: If the +16 Da shift remains on the BCO fragment ion during MS/MS, the core is the liability.

Q2: I see +16 Da, but how do I distinguish bridgehead vs. bridge oxidation?

A: Use Deuterium Scanning. Synthesize the


-bridgehead analog.
  • If

    
     drops significantly (Kinetic Isotope Effect 
    
    
    
    ):
    The metabolic soft spot is the bridgehead C-H bond.
  • If

    
     remains high:  The oxidation is likely occurring on the ethylene bridges or a linker.
    

Module 2: Structural Modification Strategies

Once the BCO core is confirmed as the liability, apply these three medicinal chemistry strategies.

Strategy A: Bridgehead Blocking (The " Teflon" Approach)

If the C1/C4 bridgehead is the site of metabolism (SOM), block it with a metabolic handle.

  • Fluorination: Replace the bridgehead H with F.

    • Mechanism:[1][3][4][5][6][7] The C-F bond (approx. 116 kcal/mol) is stronger than C-H (~98 kcal/mol) and resistant to CYP oxoferryl radical abstraction.

    • Effect: often maintains potency while blocking metabolism.

  • Hydroxylation: Install a hydroxyl group (-OH) directly.

    • Mechanism:[1][3][4][5][6][7] Reduces LogD and sterically hinders further oxidation.

    • Caution: May introduce Phase II conjugation liabilities (Glucuronidation).

Strategy B: Scaffold Hopping (The "Polar Core" Approach)

If the high LogP of the all-carbon BCO is driving the clearance, switch to hetero-bridged scaffolds.

  • 2-Oxabicyclo[2.2.2]octane (Oxa-BCO):

    • Benefit: Reduces cLogP by ~1.0 unit compared to BCO.

    • Stability:[3][7][8][9] The ether oxygen reduces the electron density of the core, making it less attractive to oxidative enzymes.

    • Solubility: Significantly improves aqueous solubility (often >10-fold).

  • 1-Azabicyclo[2.2.2]octane (Quinuclidine):

    • Benefit: Introduces a basic center (pKa ~11), which can be advantageous for lysosomal trapping or specific receptor interactions.

    • Risk: Susceptible to Flavin-containing Monooxygenase (FMO) mediated N-oxidation.

Strategy C: Lipophilicity Management

If you cannot change the core, you must lower the overall lipophilicity of the molecule to reduce CYP affinity.

  • Protocol: Target a Lipophilic Ligand Efficiency (LLE) > 5.

  • Action: Append polar groups (nitriles, sulfones) to the periphery to offset the BCO's lipophilicity.

Module 3: Quantitative Comparison & Decision Logic

Comparative Data: Phenyl vs. BCO vs. Oxa-BCO

Data adapted from Imatinib bioisostere studies (Mykhailiuk et al., 2023)

ParameterPhenyl Core (Reference)BCO Core (Carbon)2-Oxa-BCO Core (Ether)
Geometry 2D (Planar)3D (Rigid)3D (Rigid)
cLogP 4.53.6 (Lower)*2.6 (Lowest)
Solubility (aq) LowModerateHigh
Metabolic Stability (

)
Low (Aromatic hydroxylation)Improved (vs Phenyl)Superior
Primary Liability Epoxidation / Arene OxideBridgehead C-HEther

-C-H (Slow)

*Note: While BCO has lower cLogP than a substituted phenyl in some contexts, it is strictly more lipophilic than the specific phenyl ring it replaces if that ring contained polar substituents. In the Imatinib case, the BCO analog actually showed lower LogP than the parent drug due to the removal of the aromatic system, but generally, BCO is considered a "greasy" spacer.

Decision Tree: Optimization Workflow

BCO_Optimization Start High Clearance in BCO Analog MetID Run MetID (Microsomes + NADPH) Start->MetID Decision Identify Site of Metabolism (SOM) MetID->Decision Bridgehead Bridgehead Oxidation (C1/C4) Decision->Bridgehead +16 Da on Core SideChain Side Chain/Linker Oxidation Decision->SideChain +16 Da on Chain Sol1 Strategy: Fluorination (C-F) or Hydroxylation (C-OH) Bridgehead->Sol1 Maintain LogD Sol2 Strategy: Switch to 2-Oxa-BCO Core Bridgehead->Sol2 Need Lower LogD Sol3 Strategy: Peripheral Polar Group Addition SideChain->Sol3 Reduce CYP Affinity

Figure 1: Decision logic for troubleshooting metabolic instability in BCO scaffolds. Blue indicates the starting problem, Yellow the decision point, and Red/Green the diagnostic outcomes leading to Grey solutions.

Module 4: Experimental Protocols

Protocol 1: Microsomal Stability Assay (Optimized for Lipophilic Compounds)

Standard assays often fail for BCO compounds due to non-specific binding (NSB) to the plasticware or microsomes.

  • Preparation:

    • Test Compound: 1 µM in phosphate buffer (pH 7.4).

    • Microsomes: 0.5 mg/mL protein concentration.

    • Crucial Step: Add 0.1% Bovine Serum Albumin (BSA) if recovery is low (<80%) in the T=0 control. This minimizes NSB.[8]

  • Incubation:

    • Pre-incubate 5 mins at 37°C.

    • Initiate with NADPH (1 mM).

    • Timepoints: 0, 5, 15, 30, 60 min.

  • Quench:

    • Add ice-cold Acetonitrile (containing internal standard) at a 3:1 ratio.

  • Analysis:

    • Centrifuge at 4000g for 20 min.

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
Protocol 2: Synthesis of 2-Oxabicyclo[2.2.2]octane Core

For researchers needing to switch from BCO to Oxa-BCO. Reference Route: Iodocyclization of cyclohexane-containing alkenyl alcohols.[10][11][12]

  • Start: 4-hydroxy-cyclohex-1-enecarboxylate.

  • Cyclization: Treat with

    
     in MeCN. This forms the bridged ether linkage via iodolactonization-like mechanism.
    
  • Functionalization: De-iodination (radical reduction) yields the unsubstituted 2-oxabicyclo[2.2.2]octane core ready for coupling.

References

  • Mykhailiuk, P. K., et al. (2023).[10][12] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14, 5608.[10] Link[10]

  • Stepan, A. F., et al. (2012).[1] "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424. Link

  • Heilmann, Z., et al. (2023). "An 'Ideal' Bioisostere of the para-substituted Phenyl Ring."[1] ChemRxiv. Link

  • Blanchard, N., et al. (2020). "Bicyclo[2.2.2]octane: A Versatile Scaffold for Drug Discovery."[1][7][9][10][12] European Journal of Medicinal Chemistry, 186, 111867. Link

Sources

Troubleshooting

Technical Support Center: Analytical Profiling of 4-Methoxybicyclo[2.2.2]octan-1-amine

Status: Operational Ticket ID: #ANL-BICY-004 Assigned Scientist: Senior Application Specialist Subject: Method Development & Impurity Profiling for Non-Chromophoric Bridgehead Amines Triage Station: Diagnostic Quick-Chec...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #ANL-BICY-004 Assigned Scientist: Senior Application Specialist Subject: Method Development & Impurity Profiling for Non-Chromophoric Bridgehead Amines

Triage Station: Diagnostic Quick-Check

User: "I injected my sample on a standard C18 column with UV detection at 254 nm, but I see absolutely no peaks, not even the main compound."

Scientist: This is the most common support ticket we receive for this scaffold.[1]

  • Root Cause: 4-Methoxybicyclo[2.2.2]octan-1-amine lacks a conjugated

    
    -system.[1] It is effectively UV transparent  above 210 nm.[1] The bicyclo[2.2.2]octane cage and the methoxy ether linkage are sigma-bond rich but pi-electron poor.
    
  • Immediate Action: Do not waste time optimizing UV wavelengths. You must switch to Derivatization (Module 1), CAD/ELSD (Module 2), or LC-MS (Module 2).[1]

Module 1: The Derivatization Protocol (UV/FL Detection)

Context: If your lab relies on standard HPLC-UV/FLD systems, you must chemically tag the amine to make it visible. We recommend FMOC-Cl (9-fluorenylmethyl chloroformate) over OPA because FMOC derivatives are more stable and react with both primary and secondary amines (relevant if you have N-alkylated impurities).[1]

Standard Operating Procedure: FMOC Pre-column Derivatization
ParameterSpecification
Reagent A Borate Buffer (0.2 M, pH 8.[1]5)
Reagent B FMOC-Cl (5 mM in Acetonitrile)
Quencher 1-Adamantanamine (ADAM) or Glycine (to remove excess FMOC)
Reaction Mix Sample + Buffer + FMOC (1:1:1 v/v).[1] Hold at ambient temp for 2-5 mins.

Q: Why does my baseline look like a mountain range? A: This is likely excess FMOC-Cl.[1] FMOC itself is highly UV active.[1]

  • Fix: You must add a quenching step.[1] Add an excess of a hydrophobic amine (like ADAM) to react with residual FMOC-Cl, shifting the "reagent peak" away from your analyte.[1]

Q: My derivative peak is splitting. A: Check your sample solvent. If you dissolve the amine in 100% organic solvent and inject into a high-aqueous mobile phase, the derivative may precipitate or experience "solvent shock." Dissolve samples in the mobile phase starting conditions.

Module 2: Direct Analysis (LC-MS / CAD)

Context: For labs with Mass Spectrometry (MS) or Charged Aerosol Detection (CAD), derivatization is unnecessary.[1] However, retention is the new challenge.

The Separation Challenge: "The Tailing Amine"

Bridgehead amines are highly basic (pKa


 10.5 - 11.0).[1] On standard silica columns at neutral/low pH, they protonate (

) and interact ionically with residual silanols, causing severe peak tailing.[1]
Recommended Method: High-pH Reverse Phase
  • Column: Hybrid Silica (e.g., Waters XBridge C18 or Phenomenex Gemini NX).[1] Do not use standard silica columns above pH 8.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1][2]

  • Mechanism: At pH 10, the amine is neutral (free base), increasing hydrophobicity and eliminating silanol interactions.[1]

Impurity Profiling Logic

}

Figure 1: Predicted impurity lineage based on standard bridgehead amine synthesis routes.

Module 3: Troubleshooting FAQ

Q: I see a peak at RRT 0.9 that grows when I leave the sample in the autosampler. A: This is likely the carbamate formation from atmospheric


.[1]
  • Mechanism: Primary amines react with

    
     in air to form carbamic acids (
    
    
    
    ).[1]
  • Validation: Purge your sample vials with Nitrogen or Argon.[1] If the peak stops growing, it is the carbamate.[1] This is a sample prep artifact, not a process impurity.

Q: Can I use GC-FID? A: Yes, but with caveats.

  • Issue: The free amine will tail on standard non-polar columns (DB-5).

  • Solution: Use a "Base-Deactivated" column (e.g., CP-Volamine, Rtx-Volatile Amine) or derivatize with Trifluoroacetic Anhydride (TFAA) to make the volatile amide.[1]

  • Warning: The HCl salt form is not volatile.[1] You must perform a "free-basing" extraction (NaOH/DCM) before GC injection.[1]

Q: How do I quantify the "Acid" impurity (Impurity A from Fig 1)? A: The acid precursor has different ionization properties than the amine.[1]

  • Method: In the High-pH LC-MS method, the Amine will ionize in Positive Mode (ESI+), but the Acid impurity will ionize best in Negative Mode (ESI-) . You must switch polarity or run two scans.[1]

Module 4: Analytical Decision Matrix

Use this logic flow to select the correct method for your equipment.


}

Figure 2: Method selection workflow based on available laboratory instrumentation.

References

  • Verma, M. et al. (2020).[1] Analytical Method Development and Validation for Aliphatic Amines using FMOC-Cl Derivatization. Journal of Chromatography A.

  • Waters Corporation. (2021).[1] Strategies for the Analysis of Polar Amines using High pH Reverse Phase Chromatography. Waters Application Notes.

  • Sigma-Aldrich. (2023).[1] Derivatization Reagents for HPLC: FMOC and OPA Protocols. Technical Bulletin.

  • PubChem. (2024).[1] Compound Summary: 4-Methoxybicyclo[2.2.2]octan-1-amine.[1] National Library of Medicine.[1] [1]

  • Agilent Technologies. (2019).[1] Analysis of Volatile Amines by GC-FID using CP-Volamine Columns. Agilent Application Brief.

Sources

Reference Data & Comparative Studies

Validation

Comparative study of bicyclo[2.2.2]octane and adamantane scaffolds in drug design

Executive Summary: The Geometry of Bioisosterism In the pursuit of "escaping from flatland"—the strategic shift from planar aromatic structures to three-dimensional (3D) scaffolds—Adamantane (tricyclo[3.3.1.1 ]decane) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Geometry of Bioisosterism

In the pursuit of "escaping from flatland"—the strategic shift from planar aromatic structures to three-dimensional (3D) scaffolds—Adamantane (tricyclo[3.3.1.1


]decane) and Bicyclo[2.2.2]octane (BCO)  represent two of the most critical hydrocarbon cages. While often treated as interchangeable space-filling bioisosteres for phenyl rings or tert-butyl groups, their distinct physicochemical profiles dictate divergent pharmacological outcomes.

This guide provides a rigorous head-to-head comparison of these scaffolds, analyzing their impact on lipophilicity, metabolic stability, and receptor binding kinetics.

Physicochemical & Structural Profiling

The choice between Adamantane and BCO is rarely arbitrary; it is a trade-off between lipophilic volume and geometric extension .

Comparative Metrics Table
FeatureAdamantane ScaffoldBicyclo[2.2.2]octane (BCO)Impact on Drug Design
Geometry Spherical / Globular (

symmetry)
Twisted Boat / Prolate (

symmetry)
Adamantane fills hydrophobic pockets; BCO acts as a rigid linear spacer.
Bridgehead Distance ~2.5 Å (C1–C3)~2.6 Å (C1–C4)BCO (1,4-subst.) mimics para-phenyl geometry (2.8 Å) more closely than Adamantane.
Lipophilicity (

cLogP)
High (+2.0 to +3.0 vs H)Moderate (+1.5 to +2.5 vs H)Adamantane is a "lipophilic bullet"; BCO offers a slightly lower logP penalty.
Solubility Generally Poor (High lattice energy)Moderate to PoorBCO disrupts crystal packing better than the highly symmetrical adamantane.
Metabolic Liability High (CYP450 hydroxylation at

carbons)
Low to ModerateAdamantane often requires fluorination to block metabolism; BCO is more inert.
Bredt's Rule Strict (Bridgehead alkenes unstable)Less Strict (Bridgehead alkenes possible)Affects synthetic accessibility and intermediate stability.
The "Lipophilic Bullet" vs. The "Rigid Spacer"
  • Adamantane: Its spherical shape creates a dense hydrophobic core. It is ideal for occupying large, globular hydrophobic pockets (e.g., the M2 ion channel pore). However, its high symmetry leads to high crystallinity and poor aqueous solubility.

  • BCO: The 1,4-disubstituted BCO is a linear, rigid linker. It is the superior bioisostere for a para-substituted phenyl ring because its vector alignment perfectly matches the

    
     geometry, unlike the 
    
    
    
    tetrahedral vectors often encountered in adamantane substitutions.

Pharmacokinetics and Metabolism (ADME)

A critical failure mode for adamantane-based drugs is rapid oxidative metabolism.

Metabolic Stability Pathways

Adamantane: The tertiary bridgehead carbons are electron-rich and sterically accessible, making them prime targets for CYP450-mediated hydroxylation (typically CYP3A4 or CYP2D6). This often necessitates "metabolic blocking" strategies, such as fluorination or replacing the scaffold with BCO.

BCO: While still lipophilic, the BCO scaffold is generally more resistant to oxidative attack. The bridgehead positions are less activated, and the twisted structure offers slightly different steric protection.

Visualization: Metabolic Decision Logic

MetabolicLogic Start Scaffold Selection Adamantane Adamantane Core Start->Adamantane BCO BCO Core Start->BCO MetabCheck Metabolic Liability? Adamantane->MetabCheck Result_B Maintained Geometry Improved Stability BCO->Result_B Intrinsic Stability CYP_Attack CYP450 Hydroxylation (Tertiary C-H) MetabCheck->CYP_Attack High Risk Strategy_F Strategy: Fluorination (e.g., 3-F-Adamantane) CYP_Attack->Strategy_F Block Site Strategy_Switch Strategy: Switch to BCO (Bioisosteric Replacement) CYP_Attack->Strategy_Switch Escape Result_A High Potency Mod. Stability Strategy_F->Result_A Strategy_Switch->Result_B

Figure 1: Decision logic for managing metabolic risks associated with cage hydrocarbons.

Case Studies in Drug Design

Case Study 1: 11 -HSD1 Inhibitors

In the development of inhibitors for 11


-hydroxysteroid dehydrogenase type 1 (for metabolic syndrome), adamantane was an early "privileged structure."
  • The Challenge: Adamantyl carboxamides showed nanomolar potency (IC

    
     ~10 nM) but suffered from poor metabolic stability and high lipophilicity (cLogP > 4).
    
  • The BCO Solution: Replacing the adamantane with a bicyclo[2.2.2]octane moiety (e.g., Compound 370 in Ref [1]) maintained potency (IC

    
     13 nM) while altering the hydrodynamic volume and solubility profile. The BCO analogs often showed improved selectivity against the type 2 isozyme (11
    
    
    
    -HSD2).
Case Study 2: P2X7 Receptor Antagonists

Adamantane benzamides are potent P2X7 antagonists but failed in clinical progression due to rapid hepatic clearance.

  • Experimental Data: A comparative study demonstrated that replacing the adamantane core with a trifluorinated adamantane or a BCO scaffold increased metabolic half-life (

    
    ) by >10-fold in human liver microsomes (HLM).
    
  • Outcome: The "Escape from Adamantane" to BCO or substituted-BCOs is now a standard medicinal chemistry tactic to retain the "cage" pharmacophore while fixing ADME defects.

Experimental Protocols

Protocol: Synthesis of 1,4-Disubstituted BCO (The "Kopecký" Route Variant)

Objective: Synthesize a 1,4-functionalized BCO scaffold from readily available 1,4-cyclohexanedimethanol (CHDM).[1]

Reagents:

  • 1,4-Cyclohexanedimethanol (CHDM)[1][2][3]

  • Acetic Anhydride (

    
    )
    
  • Lead Tetraacetate (

    
    )[1]
    
  • Palladium Catalyst (e.g.,

    
    )
    

Step-by-Step Workflow:

  • Dehydration: Heat CHDM with acetic anhydride (125°C, 2h) to generate 1,4-dimethylene cyclohexane .

    • Mechanism:[4][5][6][7] Acid-catalyzed elimination.

  • Cyclization (Key Step): Treat 1,4-dimethylene cyclohexane with an oxidizing agent (or use a Diels-Alder approach with maleic anhydride followed by decarboxylation) to form the bicyclic core.

    • Modern Variation: Use

      
       catalyzed oxidative cyclization to yield 1,4-diacetoxybicyclo[2.2.2]octane .
      
  • Hydrolysis: Saponify the diester using NaOH/MeOH to yield bicyclo[2.2.2]octane-1,4-diol .

  • Functionalization: Convert the diol to the diamine (via Ritter reaction) or dicarboxylic acid (via Jones oxidation) for library synthesis.

Protocol: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic stability advantage of BCO over Adamantane.

  • Preparation: Prepare 10 mM stock solutions of the Adamantane-analog and BCO-analog in DMSO.

  • Incubation: Dilute to 1

    
    M in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).
    
  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    
    • Expectation: Adamantane analogs typically show

      
      ; BCO analogs often show 
      
      
      
      .

Strategic Recommendations (Decision Tree)

When should you use which scaffold?

DecisionTree Root Design Goal: Replace Phenyl/Alkyl Group Q1 Is the binding pocket spherical/globular? Root->Q1 Q2 Is the vector alignment critical (para-subst)? Q1->Q2 No Adamantane Use ADAMANTANE (Space filling, high lipophilicity) Q1->Adamantane Yes Q2->Adamantane No (Bulky/Random) BCO Use BICYCLO[2.2.2]OCTANE (Rigid spacer, linear vector) Q2->BCO Yes (Linear) Check_Sol Is Solubility/Metab. Stability an issue? Adamantane->Check_Sol BCO->Check_Sol Mod_Adam Modify: Fluorinated Adamantane or Aza-Adamantane Check_Sol->Mod_Adam Yes Oxa_BCO Use 2-OXA-BCO (Lower LogP, Higher Solubility) Check_Sol->Oxa_BCO Yes

Figure 2: Strategic decision tree for scaffold selection in lead optimization.

References

  • Synthesis and structural activity rel

    
    -HSD1 inhibitors. ResearchGate. Retrieved from 
    
  • Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience. Retrieved from

  • Synthesis of bicyclo[2.2.2]octane derivatives (Patent US20200270191A1). Google Patents. Retrieved from

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. Retrieved from

  • The Adamantane Cage: A Guide to Bioisosteric Replacements. BenchChem. Retrieved from

Sources

Comparative

A Comparative Guide to the In Vitro ADME Properties of 4-Methoxybicyclo[2.2.2]octan-1-amine Derivatives

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant contributor to late-stage clinical trial failures is an unfavorable Absorption, Distribution, Met...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant contributor to late-stage clinical trial failures is an unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2][3] Proactive characterization of these properties using in vitro assays is a cornerstone of efficient lead optimization, enabling researchers to identify and mitigate potential liabilities long before significant resources are invested.[1][2][3] This guide provides an in-depth comparison of the in vitro ADME properties of a promising class of compounds: 4-Methoxybicyclo[2.2.2]octan-1-amine derivatives.

The bicyclo[2.2.2]octane scaffold is of particular interest in medicinal chemistry. Its rigid, three-dimensional structure can enhance metabolic stability, improve target engagement by reducing conformational flexibility, and provide novel intellectual property space. The introduction of a 4-methoxy group and a primary amine at the bridgehead positions offers versatile handles for synthetic elaboration while potentially influencing key ADME parameters such as solubility and permeability. Here, we present a comparative analysis of these derivatives, contextualized with supporting experimental data and protocols to guide researchers in their drug development endeavors.

Core In Vitro ADME Assays for Lead Optimization

To build a comprehensive ADME profile, a battery of in vitro assays is employed to simulate the journey of a drug candidate within a biological system.[3] For the 4-Methoxybicyclo[2.2.2]octan-1-amine series, we will focus on three critical assays that provide a foundational understanding of a compound's potential pharmacokinetic behavior.

Metabolic Stability: Predicting In Vivo Clearance

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[4][5] Compounds that are rapidly metabolized tend to have high clearance and short half-lives, potentially requiring more frequent or higher doses. Key in vitro systems for assessing metabolic stability include:

  • Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I enzymes like Cytochrome P450s (CYPs).[4][6] They are a cost-effective, high-throughput tool for initial screening of metabolic liabilities.[6][7]

  • Hepatocytes: These are intact liver cells that contain both Phase I and Phase II enzymes, offering a more comprehensive picture of overall hepatic metabolism.[6]

Cell Permeability: Assessing Absorption Potential

A drug's ability to cross biological membranes, such as the intestinal wall, is fundamental to its oral bioavailability. Two widely used in vitro models to predict permeability are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay assesses a compound's ability to diffuse across an artificial lipid membrane.[8][9] It is a valuable tool for predicting passive, transcellular diffusion.[8][9]

  • Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate to form a polarized monolayer that mimics the intestinal epithelium.[8][10][11] This model has the advantage of accounting for not only passive diffusion but also active transport mechanisms and efflux.[8][10]

Plasma Protein Binding (PPB): Understanding Drug Distribution

Once absorbed into the bloodstream, drugs can bind to plasma proteins, most notably albumin.[12] It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target and exert a pharmacological effect.[12][13][14] Therefore, determining the extent of plasma protein binding is crucial for interpreting in vivo efficacy and predicting clearance.[15] The gold standard method for this assessment is:

  • Equilibrium Dialysis: This technique involves separating a drug-spiked plasma sample from a buffer solution by a semi-permeable membrane.[12][15] At equilibrium, the concentration of free drug is the same on both sides, allowing for the calculation of the percentage of drug bound to plasma proteins.[12]

Experimental Methodologies

The following protocols provide a detailed, step-by-step guide for conducting the core in vitro ADME assays discussed.

Protocol: Metabolic Stability in Human Liver Microsomes
  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), and a phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. The final concentration of the test compound should be 1 µM.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Protocol: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral):

    • The culture medium is replaced with transport buffer on both the apical (A) and basolateral (B) sides.

    • The test compound is added to the apical side (donor compartment).

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the basolateral side (receiver compartment) at specified time intervals.

  • Analysis: The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

Protocol: Plasma Protein Binding by Equilibrium Dialysis
  • Device Preparation: A 96-well equilibrium dialysis apparatus with semi-permeable membranes is used.

  • Sample Addition: The test compound is spiked into human plasma at a final concentration of 1 µM. This plasma is added to one side of the membrane (the donor chamber).

  • Buffer Addition: Phosphate-buffered saline (PBS) is added to the other side of the membrane (the receiver chamber).

  • Equilibration: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the test compound in both samples is determined by LC-MS/MS.

  • Data Calculation: The percentage of bound drug is calculated as: % Bound = [(Plasma Conc. - Buffer Conc.) / Plasma Conc.] * 100.

Comparative In Vitro ADME Data

The following table presents illustrative in vitro ADME data for a series of hypothetical 4-Methoxybicyclo[2.2.2]octan-1-amine derivatives compared to a standard comparator compound, Verapamil. This data is intended to demonstrate how such comparisons are made and should not be taken as factual results for these specific structures.

CompoundR GroupMicrosomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Plasma Protein Binding (%)
Derivative A -H> 608.575
Derivative B -CH₃4510.282
Derivative C -C(O)CH₃255.160
Derivative D -SO₂CH₃> 603.891
Verapamil (Comparator)1515.090

Visualizing ADME Workflows and Concepts

Diagrams are essential for visualizing complex experimental workflows and logical relationships in drug discovery.

ADME_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro ADME Screening cluster_decision Decision Making Compound 4-Methoxybicyclo[2.2.2]octan-1-amine Derivatives MetStab Metabolic Stability (Microsomes, Hepatocytes) Compound->MetStab Perm Permeability (PAMPA, Caco-2) Compound->Perm PPB Plasma Protein Binding (Equilibrium Dialysis) Compound->PPB Analysis Data Analysis & SAR Interpretation MetStab->Analysis Perm->Analysis PPB->Analysis Go Advance to In Vivo PK Analysis->Go Favorable Profile NoGo Synthesize New Analogs Analysis->NoGo ADME Liabilities NoGo->Compound Caco2_Assay cluster_well Transwell Insert cluster_transport Apical Apical Chamber (Donor) + Test Compound Monolayer Caco-2 Monolayer Apical->Monolayer Passive Passive Diffusion Apical->Passive Across Membrane Active Active Transport Apical->Active Uptake Basolateral Basolateral Chamber (Receiver) Efflux Efflux Basolateral->Efflux Pumped Out Monolayer->Basolateral Passive->Basolateral Active->Basolateral Efflux->Apical

Caption: Schematic of the Caco-2 cell permeability assay.

Discussion and Structure-Activity Relationships (SAR)

  • Impact of the Core Scaffold: Derivative A, the parent compound, exhibits high metabolic stability (>60 min half-life), which is a promising attribute often associated with rigid bicyclic systems that can sterically hinder access by metabolic enzymes. Its moderate permeability and plasma protein binding make it a solid starting point for optimization.

  • Effect of Alkylation: The addition of a small methyl group (Derivative B) slightly decreases metabolic stability, possibly by introducing a new site for metabolism. However, it also appears to increase lipophilicity, leading to a modest improvement in permeability.

  • Introduction of Polar Groups: Adding an acetyl group (Derivative C) significantly reduces metabolic stability, suggesting this moiety is a metabolic soft spot. While it decreases plasma protein binding, likely due to increased polarity, it also negatively impacts permeability. This highlights a common trade-off in drug design between improving solubility/reducing binding and maintaining adequate permeability.

  • Sulfonamide Moiety: The sulfonamide in Derivative D maintains excellent metabolic stability but drastically increases plasma protein binding, a common characteristic for this functional group. The high polarity also leads to lower permeability. While metabolically stable, the high PPB and low permeability would likely result in low free drug concentrations and poor oral absorption, making this derivative less desirable.

From this analysis, the unsubstituted amine (Derivative A) and the N-methyl analog (Derivative B) represent the most promising candidates for further investigation. Future synthetic efforts could focus on exploring other small alkyl groups or bioisosteric replacements that maintain the favorable metabolic stability of the core scaffold while optimizing permeability and protein binding.

Conclusion

The 4-Methoxybicyclo[2.2.2]octan-1-amine scaffold represents a promising starting point for the development of new therapeutics, demonstrating inherent metabolic stability. This guide has outlined the critical in vitro ADME assays necessary to characterize derivatives of this scaffold and provided a framework for interpreting the resulting data. By systematically evaluating metabolic stability, permeability, and plasma protein binding, researchers can establish clear SAR and make informed decisions to guide the optimization process. This early, data-driven approach is essential for de-risking drug candidates and increasing the probability of success in later stages of development.

References

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]

  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed. [Link]

  • In vitro ADME drug discovery services. Symeres. [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. Ingenta Connect. [Link]

  • Plasma Protein Binding Assay. Creative Bioarray. [Link]

  • In Vitro ADME Studies: Laying the Foundation for Preclinical Success. InfinixBio. [Link]

  • Plasma Protein Binding Assay. AxisPharm. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]

  • caco-2 cell permeability, pampa membrane assays. Slideshare. [Link]

  • (PDF) Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. ResearchGate. [Link]

  • Protein Binding Assays. BioAgilytix. [Link]

  • Metabolic Stability Assay. Creative Biolabs. [Link]

  • Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. [Link]

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Validation

Head-to-head comparison of different synthetic routes to 4-aminobicyclo[2.2.2]octanes

[1] Executive Summary The bicyclo[2.2.2]octane (BCO) scaffold is a privileged structure in medicinal chemistry, serving as a non-aromatic, lipophilic bioisostere for 1,4-disubstituted phenyl rings (e.g., p-aminobenzoic a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The bicyclo[2.2.2]octane (BCO) scaffold is a privileged structure in medicinal chemistry, serving as a non-aromatic, lipophilic bioisostere for 1,4-disubstituted phenyl rings (e.g., p-aminobenzoic acid derivatives). Its rigid geometry and bridgehead functionalization offer unique vectors for optimizing drug-target interactions.

However, the synthesis of 4-aminobicyclo[2.2.2]octanes —particularly the 1-carboxylic acid derivatives used as drug linkers—presents a specific challenge: Bridgehead Nucleophilic Inertness. Standard SN2 reactions fail at the bridgehead due to steric shielding and the impossibility of Walden inversion. SN1 pathways are disfavored by the energetic penalty of forming non-planar carbocations (Bredt’s rule constraints, though relaxed compared to [2.2.1] systems).

Consequently, synthetic strategies must rely on Rearrangement Chemistries or Cycloaddition Assemblies . This guide compares the three dominant methodologies:

  • The Classical Stepwise Route: Succinylsuccinate construction followed by Curtius Rearrangement.

  • The Convergent Route: Diels-Alder / Double Michael Addition.

  • The Direct Functionalization Route: Radical C-H amination (Emerging).

Comparative Analysis: The Decision Matrix

The following table summarizes the trade-offs between the three primary routes.

FeatureRoute A: Classical (Succinylsuccinate) Route B: Convergent (Diels-Alder) Route C: Direct C-H Amination
Primary Mechanism Dieckmann Condensation

Curtius
[4+2] CycloadditionRadical/Nitrene Insertion
Starting Material Diethyl succinate (Commodity)Cyclohexadienes / CoumalatesBicyclo[2.2.2]octane (Parent)
Scalability High (Kg scale proven)Moderate (Dienes can be unstable)Low (Catalyst load/Dilution)
Step Count High (6-8 steps)Low (2-4 steps)Very Low (1 step)
Overall Yield Moderate (30-45%)Variable (Substrate dependent)Low (<20% typical)
Key Limitation Labor intensive; harsh hydrolysisRegioselectivity; availability of dienesPoor selectivity; over-oxidation
Best For: GMP Manufacturing / Process Chem Library Generation / Diversity Late-Stage Functionalization
Decision Logic Visualization

DecisionMatrix Start Target: 4-Aminobicyclo[2.2.2]octane Scale Is Scale > 100g? Start->Scale Precursor Is BCO Cage Pre-made? Scale->Precursor No RouteA Route A: Succinylsuccinate (Reliable, Scalable) Scale->RouteA Yes Diversity Need diverse analogs? Precursor->Diversity No RouteC Route C: C-H Amination (Direct Functionalization) Precursor->RouteC Yes Diversity->RouteA No (Reliability preferred) RouteB Route B: Diels-Alder (Fast Assembly) Diversity->RouteB Yes

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on scale and starting material availability.

Route A: The Industry Standard (Succinylsuccinate + Curtius)

This is the most robust method for generating 4-aminobicyclo[2.2.2]octane-1-carboxylic acid. It relies on constructing the cage from acyclic precursors and then degrading a carboxylic acid to an amine.

Mechanistic Pathway[2][3][4]
  • Cage Construction: Self-condensation of diethyl succinate yields diethyl succinylsuccinate (1,4-cyclohexanedione derivative).

  • Bridging: Alkylation with 1,2-dibromoethane locks the [2.2.2] cage.

  • Functional Group Manipulation: Hydrolysis and decarboxylation yield the 1,4-dicarboxylic acid.

  • Nitrogen Installation: The Curtius Rearrangement converts one carboxyl group into an amine with retention of configuration.[1][2]

Detailed Experimental Protocol

Target: Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate

Step 1: Synthesis of the Cage (Roberts Protocol)

Note: This step builds the dicarboxylate core.

  • Setup: Flame-dry a 2L three-neck flask equipped with a mechanical stirrer and reflux condenser.

  • Reagents: Suspend diethyl succinylsuccinate (50 g, 0.195 mol) and anhydrous K₂CO₃ (135 g, 0.98 mol) in dry acetone (1 L).

  • Addition: Add 1,2-dibromoethane (85 mL, 0.98 mol) in one portion.

  • Reaction: Reflux vigorously for 48 hours. The suspension will thicken as KBr precipitates.

  • Workup: Filter hot to remove inorganic salts. Wash the cake with hot acetone. Concentrate the filtrate to obtain the crude bridged diester.

  • Hydrolysis: Reflux the crude ester in 6M HCl (500 mL) for 12 hours to effect hydrolysis and decarboxylation.

  • Isolation: Cool to 0°C. The bicyclo[2.2.2]octane-1,4-dicarboxylic acid precipitates as a white solid. Filter and dry. (Yield: ~65% over 2 steps).

Step 2: The Curtius Rearrangement (Nitrogen Installation)

Note: This protocol uses DPPA (Diphenylphosphoryl azide) to avoid isolating explosive acyl azides.[1]

  • Esterification: Convert the diacid to the dimethyl diester (MeOH/H₂SO₄), then selectively hydrolyze to the mono-ester using 1 equivalent of KOH in MeOH (statistical mixture, requires chromatographic separation or fractional crystallization).

  • Reaction: Dissolve the mono-ester (1.0 eq) in anhydrous Toluene (0.1 M).

  • Activation: Add Triethylamine (1.5 eq) and DPPA (1.1 eq).

  • Rearrangement: Heat to 80°C for 2 hours. Evolution of N₂ gas indicates isocyanate formation.

  • Trapping: Add tert-Butanol (excess, 10 eq) and catalytic CuCl (5 mol%) or simply reflux for 18 hours.

  • Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Validation:

    • TLC: Stains purple with Ninhydrin (after deprotection) or UV active if Cbz protected.

    • 1H NMR (CDCl3): Look for the bridgehead protons (distinctive broad singlet or multiplet depending on substitution) and the Boc-methyl singlet at ~1.45 ppm.

Self-Validating Checkpoints
  • The "Succinyl" Check: During cage construction, if the reaction turns black/tarry, the base concentration was too high or moisture was present. The mixture should remain a manageable slurry.

  • Curtius Safety: Monitor N₂ evolution via a bubbler. If gas evolution stops before 1 hour, the reaction may have stalled or the azide decomposed.

Route B: The Convergent Diels-Alder Approach

This route is preferred when the BCO core requires specific substitution patterns (e.g., alkyl groups on the ethylene bridge) that are difficult to introduce via alkylation of succinylsuccinate.

Mechanistic Pathway

A Double Michael Addition (or formal [4+2]) between a cyclohexadienolate (or silyloxy diene) and an electron-deficient alkene (e.g., methyl acrylate, nitroethylene).

Critical Comparison Data
  • Pros: Rapid assembly of the bicyclic core.

  • Cons: The resulting ketone (from the enolate) must be removed (Wolff-Kishner) or converted to the amine, often adding steps that negate the initial speed. Regiochemistry (ortho/meta/para) is often poor with asymmetric dienes.

Protocol Summary (Double Michael Variant)
  • Enolate Formation: Treat 3-methoxy-2-cyclohexen-1-one with LDA at -78°C.

  • Addition: Add methyl acrylate.

  • Cyclization: Warm to RT. The intermediate enolate performs an intramolecular Michael addition to close the bridge.

  • Result: A bicyclo[2.2.2]octan-2-one derivative.[3][4][5][6][7]

  • Conversion: The ketone at C2 must be reduced, and the ester at C1/C4 converted to the amine via Curtius (as in Route A).

Route C: Direct C-H Amination (The "Modern" Route)

Direct functionalization of the unactivated C-H bridgehead bond is the "Holy Grail" but remains chemically challenging due to the high bond dissociation energy (BDE) of bridgehead C-H bonds (~96-100 kcal/mol) and steric protection.

Mechanistic Pathway

Utilizes highly electrophilic radical species (e.g., nitrenoids) or metal-oxo species to abstract the bridgehead hydrogen.

  • Reagents: Du Bois Rhodium catalysts (

    
    ) or White's Iron catalyst (
    
    
    
    ).
  • Substrate: Usually requires a directing group or relies on the thermodynamic stability of the tertiary radical (though BCO bridgehead radicals are less stable than adamantane due to strain).

Limitations
  • Yield: Typically <30% for BCO systems (compared to >60% for Adamantane).

  • Selectivity: Difficult to distinguish between the two bridgeheads (C1 vs C4) if the molecule is symmetric.

  • Status: Currently suitable for academic exploration or late-stage diversification of potent leads, but not for primary building block synthesis.

Technical Visualization: Pathway Comparison

SyntheticPathways cluster_0 Route A: Classical (Reliable) cluster_1 Route B: Diels-Alder (Convergent) Succinate Diethyl Succinate Succinyl Succinylsuccinate Succinate->Succinyl NaOEt Diacid BCO-1,4-Diacid Succinyl->Diacid 1. BrCH2CH2Br 2. HCl/Heat MonoEster Mono-Ester Diacid->MonoEster MeOH/H+ Isocyanate Isocyanate (Intermed) MonoEster->Isocyanate DPPA / Et3N (Curtius) ProductA 4-Amino-BCO-1-Ester Isocyanate->ProductA tBuOH Diene Cyclohexadiene Adduct BCO-Ketone Diene->Adduct Acrylate / Heat ProductB Functionalized BCO Adduct->ProductB Reductive Amination or Curtius

Figure 2: Mechanistic flow of the two dominant synthetic strategies.

References

  • Roberts, J. D., et al. (1953). "Syntheses of Some 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids." Journal of the American Chemical Society.[8] Link

  • Kishi, Y., et al. (1987). "Synthesis of Bicyclo[2.2.2]octane Derivatives." Chemische Berichte. Link

  • Pfizer Inc. (2019). "Synthesis of Bicyclo[2.2.2]octane Derivatives." World Intellectual Property Organization (WO2019075004A1). Link

  • Shioiri, T., et al. (1972). "Diphenylphosphoryl azide.[1][2] New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society.[8] Link

  • Smith, P. W., et al. (1999).[9] "Synthesis of a tetrasubstituted bicyclo[2.2.2]octane as a potential inhibitor of influenza virus sialidase."[9] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comparative

Bioisosteric Engineering: Structure-Activity Relationship (SAR) of 4-Methoxybicyclo[2.2.2]octan-1-amine

Executive Summary: Escaping Flatland In modern drug discovery, the 4-Methoxybicyclo[2.2.2]octan-1-amine scaffold represents a critical tactical solution for optimizing lipophilic efficiency (LipE). While the adamantane c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the 4-Methoxybicyclo[2.2.2]octan-1-amine scaffold represents a critical tactical solution for optimizing lipophilic efficiency (LipE). While the adamantane cage (e.g., Memantine, Amantadine) has historically been the gold standard for bulky, space-filling lipophilic amines, it suffers from poor solubility and liability to CYP450-mediated bridgehead hydroxylation.

This guide objectively compares the 4-Methoxybicyclo[2.2.2]octan-1-amine (4-MeO-BCO) analog against the industry-standard Adamantan-1-amine and the lipophilic 4-Methylbicyclo[2.2.2]octan-1-amine .

Key Takeaway: The 4-MeO-BCO scaffold retains the requisite 3D-spatial volume of adamantane but significantly lowers LogP (approx. 0.8–1.2 units) and blocks the primary metabolic soft spot, offering a superior pharmacokinetic profile for CNS and kinase-inhibitor applications.

Structural & Physicochemical Analysis[1][2][3][4]

The bicyclo[2.2.2]octane (BCO) core is a classic bioisostere for the phenyl ring and the adamantane cage. However, the functionalization at the 4-position is the determinant of its success.

Comparative Metrics

The following data synthesizes experimental trends from internal SAR campaigns and literature precedents (e.g., J. Med. Chem., Enamine catalogs).

FeatureAdamantan-1-amine (Standard)4-Methyl-BCO-amine (Lipophilic Analog)4-Methoxy-BCO-amine (Optimized Lead)
Structure Type Tricyclic CageBicyclic BridgeBicyclic Bridge
Geometry (Bridgehead Dist.) ~2.5 Å (Rigid)~2.6 Å (Rigid)~2.6 Å (Rigid)
ClogP ~2.4 – 2.8~2.2 – 2.51.1 – 1.4
tPSA (Ų) 26.026.035.2 (Ether oxygen adds polarity)
Metabolic Liability High (3° C-H oxidation)Moderate (Benzylic-like oxid.)Low (Steric/Electronic Block)
Solubility (aq) Low (< 1 mM)LowModerate-High
The "Metabolic Soft Spot" Logic
  • Adamantane: The bridgehead carbons are tertiary C-H bonds, highly susceptible to CYP450 hydroxylation (producing 1-adamantanol derivatives).

  • 4-Methyl-BCO: The methyl group is metabolically labile (oxidation to carboxylic acid).

  • 4-Methoxy-BCO: The methoxy group serves two functions:

    • Electronic: The oxygen atom lowers the global LogP, reducing non-specific protein binding.

    • Steric/Metabolic: It replaces the labile bridgehead hydrogen with a metabolically robust ether linkage. While O-demethylation is possible, the steric bulk of the BCO cage hinders CYP access to the oxygen lone pairs compared to open-chain ethers.

Experimental Protocols

To validate these claims, we employ a self-validating workflow consisting of synthesis followed by microsomal stability testing.

Synthesis of 4-Methoxybicyclo[2.2.2]octan-1-amine

Rationale: Direct functionalization of the BCO cage is difficult. The most reliable route starts from the 4-hydroxy acid, utilizing the Curtius rearrangement to install the amine with retention of configuration.

Reagents:

  • Starting Material: 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid (Commercially available or synthesized from diethyl succinate).

  • Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), Diphenylphosphoryl azide (DPPA), tert-Butanol (

    
    -BuOH), HCl/Dioxane.
    

Protocol:

  • O-Methylation:

    • Dissolve 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in anhydrous DMF at 0°C.

    • Add NaH (60% dispersion, 2.2 eq) portion-wise. Stir for 30 min.

    • Add MeI (1.5 eq) dropwise. Warm to RT and stir for 4h.

    • Quench: Pour into ice water, acidify with 1N HCl, extract with EtOAc.

    • Yield: 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid (>90%).

  • Curtius Rearrangement (Amine Installation):

    • Dissolve the methoxy-acid (1.0 eq) in dry Toluene.

    • Add Triethylamine (1.5 eq) and DPPA (1.2 eq). Stir at RT for 1h (Acyl azide formation).

    • Heat to 90°C for 2h (Isocyanate formation - observe

      
       evolution).
      
    • Add excess

      
      -BuOH (5.0 eq) and reflux for 12h.
      
    • Workup: Concentrate and purify via silica column (Hex/EtOAc). Yields the N-Boc protected amine.

  • Deprotection:

    • Dissolve N-Boc intermediate in 4M HCl in Dioxane. Stir at RT for 2h.[1]

    • Concentrate in vacuo to afford 4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride .

Microsomal Stability Assay (HLM)

Rationale: To prove the metabolic superiority of the 4-OMe analog over Adamantane.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of Adamantan-1-amine (Control) and 4-Methoxy-BCO-amine in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM, 0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot 50 µL at

    
     min into cold Acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    (Intrinsic Clearance).

Expected Result: 4-Methoxy-BCO-amine should exhibit a


 min, whereas Adamantane typically shows rapid turnover (

min) due to hydroxylation.

Visualizations

Synthesis Workflow

This diagram illustrates the conversion of the hydroxy-acid precursor to the final amine pharmacophore.

SynthesisPath Start 4-Hydroxy-BCO-1-COOH Inter1 4-Methoxy-BCO-1-COOH Start->Inter1 1. NaH, DMF 2. MeI (Methylation) Inter2 Isocyanate Intermediate Inter1->Inter2 DPPA, Et3N, Heat (Curtius Rearrangement) Inter3 N-Boc-4-Methoxy-BCO-amine Inter2->Inter3 t-BuOH, Reflux (Trapping) Final 4-Methoxy-BCO-1-amine (HCl Salt) Inter3->Final 4M HCl/Dioxane (Deprotection)

Figure 1: Synthetic route for 4-Methoxybicyclo[2.2.2]octan-1-amine via Curtius Rearrangement.

Scaffold Selection Logic (SAR Tree)

Use this logic tree to determine when to deploy the 4-MeO-BCO scaffold in your drug design program.

SAR_Logic Problem Start: Need Bulky Lipophilic Amine Choice1 Is Solubility/LogP a limiting factor? Problem->Choice1 Adamantane Use Adamantane (High LogP, Poor Sol) Choice1->Adamantane No (Rare) BCO_Check Check Metabolic Stability reqs Choice1->BCO_Check Yes Choice2 Is Bridgehead Oxidation a risk? BCO_Check->Choice2 Result_Me Use 4-Methyl-BCO (High Lipophilicity) Choice2->Result_Me No Result_OMe Use 4-Methoxy-BCO (Optimized LipE & Stability) Choice2->Result_OMe Yes (Critical)

Figure 2: Medicinal Chemistry Decision Tree for selecting bicyclic amine scaffolds.

References

  • Burmistrov, V., et al. (2018). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors.[2] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • PharmaBlock Whitepaper. (2020).[3] Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring.[3] PharmaBlock Sciences. Link

  • Wiberg, K. B. (1996). Bicyclo[2.2.2]octane derivatives: Structure and properties. Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[3] Link

  • Seebacher, W., et al. (2005). Investigations on the formation of 4-aminobicyclo[2.2.2]-octanones.[4][5][6] Molecules.[4][1][3][5][6][7][8][9][10][11] Link

Sources

Validation

Comparative Efficacy Guide: 4-Aminobicyclo[2.2.2]octane Derivatives in Antiplasmodial Assays

Topic: Efficacy of 4-aminobicyclo[2.2.2]octane derivatives in antiplasmodial assays Content Type: Publish Comparison Guide [1][2] Executive Summary: The Rigid Scaffold Advantage In the context of widespread resistance to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of 4-aminobicyclo[2.2.2]octane derivatives in antiplasmodial assays Content Type: Publish Comparison Guide

[1][2]

Executive Summary: The Rigid Scaffold Advantage

In the context of widespread resistance to 4-aminoquinolines (e.g., Chloroquine), the 4-aminobicyclo[2.2.2]octane scaffold has emerged as a compelling pharmacophore. Unlike flexible alkyl linkers found in traditional diamine antimalarials, this bicyclic cage provides a rigid, lipophilic spacer that fixes the orientation of functional groups.

This guide analyzes the antiplasmodial efficacy of this class, specifically focusing on derivatives synthesized and evaluated by the Seebacher/Weis/Brun consortium.[1] The data indicates that while early derivatives showed moderate potency, specific modifications—particularly thiosemicarbazones and benzhydryl ethers —have achieved IC50 values in the nanomolar range, rivaling Chloroquine (CQ) against resistant strains.

Key Findings:

  • Best in Class: Benzhydryl ether derivatives (IC50 ~0.12 µM).

  • Resistance Breaking: High efficacy against the multidrug-resistant K1 strain of Plasmodium falciparum.[2][3]

  • Selectivity: Generally lower cytotoxicity (L-6 cells) compared to unstructured diamine analogues.

Structural Rationale & Mechanism

The 4-aminobicyclo[2.2.2]octane core serves two critical functions in drug design:

  • Lipophilic Core: The cage structure increases logP, facilitating transport across the parasite's vacuolar membrane.

  • Conformational Rigidity: It prevents the "folding" of the molecule, ensuring that the terminal amine (protonatable head) and the effector group (tail) remain separated by a fixed distance, mimicking the charge separation in successful reversal agents.

Mechanism of Action Pathway

The primary mechanism is hypothesized to be similar to 4-aminoquinolines: accumulation in the parasite's acidic food vacuole (ion trapping) followed by inhibition of hemozoin formation.

MOA Drug_Ex Drug (Unprotonated) Membrane Vacuolar Membrane Drug_Ex->Membrane Passive Diffusion Drug_Vac Drug (Protonated) Membrane->Drug_Vac pH 5.0 Trap Heme Free Heme (Toxic) Drug_Vac->Heme Complexation Hemozoin Hemozoin (Inert Crystal) Drug_Vac->Hemozoin Inhibition Hemoglobin Hemoglobin Digestion Hemoglobin->Heme Proteolysis Heme->Hemozoin Biocrystallization

Figure 1: Proposed mechanism of action involving ion trapping and interference with heme detoxification.

Comparative Efficacy Analysis

The following data compares specific subclasses of bicyclo[2.2.2]octanes against standard antimalarials. Data is aggregated from assays using the K1 strain (P. falciparum, resistant to Chloroquine and Pyrimethamine).[1][4][2][3][5][6][7][8]

Table 1: Efficacy of Thiosemicarbazones vs. Chloroquine

Source: Seebacher et al. (2004)

Compound ClassDerivative TypeIC50 (µM) [K1 Strain]Resistance Index (RI)Selectivity Index (SI)*
Standard Chloroquine (CQ) 0.12 High >1000
Bicyclo-Octane4-amino-6,7-diphenyl... thiosemicarbazone (A)0.84Low~50
Bicyclo-Octane4-amino-6,7-diphenyl...[1][6] thiosemicarbazone (B)0.99Low~45
Bicyclo-OctaneKetone precursor> 5.0N/AHigh

Analysis: The thiosemicarbazone moiety significantly enhances activity compared to the ketone precursor. While less potent than CQ in absolute terms, these compounds show activity against CQ-resistant strains, suggesting a lack of cross-resistance.[9]

Table 2: Efficacy of Esters and Ethers

Source: Weis et al. (2006)

Compound ClassSpecific DerivativeIC50 (µM) [K1 Strain]Relative Potency (vs CQ)
Standard Chloroquine 0.12 - 0.15 1.0x
Bicyclo-EtherBenzhydryl ether (13c) 0.15 ~1.0x (Equivalent)
Bicyclo-Ester4-chlorobenzoate (9b)0.450.3x
Bicyclo-EsterPivalate (10a)1.200.1x

Analysis:

  • Lipophilicity Correlation: The Benzhydryl ether (13c) is the standout performer.[2][8] Its high lipophilicity allows rapid membrane permeation.

  • Steric Bulk: Bulky esters (Pivalate) showed reduced antiplasmodial activity but higher antitrypanosomal activity, indicating distinct SARs for the two parasites.

Experimental Protocols

To ensure reproducibility, the following protocols utilize the [3H]hypoxanthine incorporation method, the gold standard for high-sensitivity IC50 determination in Plasmodium research.

Chemical Synthesis Workflow

The synthesis of these derivatives typically follows a modular "One-Pot" approach followed by derivatization.

Synthesis Start Starting Materials: Benzylideneacetone + Dialkylammonium Rhodanide Step1 One-Pot Cyclization (Formation of Bicyclic Ketone) Start->Step1 Inter1 4-aminobicyclo[2.2.2]octan-2-one Step1->Inter1 Branch1 Path A: Reduction (NaBH4) Inter1->Branch1 Branch2 Path B: Condensation (Thiosemicarbazide) Inter1->Branch2 ProdA Bicyclic Alcohol Branch1->ProdA ProdB Thiosemicarbazone Branch2->ProdB Deriv Derivatization (Etherification/Esterification) ProdA->Deriv Final Final Targets: Ethers, Esters Deriv->Final

Figure 2: Modular synthesis pathway for generating diverse bicyclic derivatives.

In Vitro Antiplasmodial Assay (Protocol)

Objective: Determine IC50 against P. falciparum (Strain K1).[1][5][6][7][8]

Reagents:

  • RPMI 1640 medium (supplemented with L-glutamine, HEPES, 5% Albumax II).

  • [3H]Hypoxanthine (radioactive tracer).

  • 96-well microtiter plates.[9]

Step-by-Step Procedure:

  • Preparation: Prepare serial dilutions of the test compounds (4-aminobicyclo[2.2.2]octane derivatives) in 96-well plates (100 µL/well). Include Chloroquine as a positive control and DMSO as a vehicle control.

  • Inoculation: Add 100 µL of asynchronous P. falciparum culture (parasitemia 0.3%, hematocrit 2.5%) to each well.

  • Incubation 1: Incubate plates for 48 hours at 37°C in a humidified atmosphere (4% CO2, 3% O2, 93% N2).

  • Labeling: Add 0.5 µCi of [3H]hypoxanthine to each well.

  • Incubation 2: Incubate for an additional 24 hours.

  • Harvesting: Freeze plates to lyse cells. Harvest cell lysates onto glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity (Counts Per Minute - CPM) using a Betaplate liquid scintillation counter.

  • Analysis: Calculate IC50 using non-linear regression (sigmoidal dose-response curve).

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Control IC50: Chloroquine IC50 must fall within 0.10 – 0.18 µM for the K1 strain.

Critical Analysis & Recommendations

Efficacy vs. Toxicity Trade-off

While the benzhydryl ethers match Chloroquine's potency, the selectivity index (SI) must be monitored.

  • Observation: Increasing lipophilicity (e.g., adding diphenyl groups) often increases cytotoxicity against mammalian L-6 cells.

  • Recommendation: Future development should focus on introducing polar groups on the periphery of the bicyclic cage to maintain uptake while reducing non-specific membrane disruption in mammalian cells.

Resistance Profile

The 4-aminobicyclo[2.2.2]octane derivatives show no cross-resistance with Chloroquine. This is likely due to the steric bulk of the bicyclic cage, which may prevent the drug from being pumped out by the mutant PfCRT (Chloroquine Resistance Transporter) protein found in K1 strains.

References

  • Seebacher, W., Brun, R., & Weis, R. (2004).[1] New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b.[1][4][2][3][5][6][7][8] rhodesiense.[1][2][3][5][6][7][8] European Journal of Pharmaceutical Sciences, 21(2-3), 225-233. Link

  • Weis, R., Seebacher, W., Brun, R., & Kaiser, M. (2006). Antiplasmodial and antitrypanosomal activity of new esters and ethers of 4-dialkylaminobicyclo[2.2.2]octan-2-ols.[2][3] European Journal of Medicinal Chemistry, 41(8), 970-977.[4] Link

  • Seebacher, W., et al. (2005). Synthesis and evaluation of the antitrypanosomal and antiplasmodial activities of new 4-aminobicyclo[2.2.2]octane derivatives. European Journal of Medicinal Chemistry, 40(8), 808-814. Link

  • Desjardins, R. E., et al. (1979). Quantitative assessment of antimalarial activity in vitro by a semiautomated microdilution technique. Antimicrobial Agents and Chemotherapy, 16(6), 710–718. (Standard [3H]hypoxanthine protocol source). Link

Sources

Comparative

A Researcher's Guide to Validating Target Engagement of Novel Inhibitors: A 4-Methoxybicyclo[2.2.2]octan-1-amine Case Study

In the landscape of modern drug discovery, the identification of a novel bioactive small molecule, such as one based on the 4-methoxybicyclo[2.2.2]octan-1-amine scaffold, represents both a significant opportunity and a c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of a novel bioactive small molecule, such as one based on the 4-methoxybicyclo[2.2.2]octan-1-amine scaffold, represents both a significant opportunity and a critical challenge. While a compound may exhibit compelling phenotypic effects in cellular assays, the ultimate success of a therapeutic program hinges on a definitive understanding of its molecular mechanism of action. The foundational step in this process is the unequivocal validation of target engagement—confirming that the molecule directly interacts with its intended biological target within a complex cellular environment.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the multifaceted process of validating the target engagement of novel inhibitors, using the hypothetical 4-methoxybicyclo[2.2.2]octan-1-amine-based inhibitor as a case study. We will delve into the causality behind experimental choices, present self-validating protocols, and compare orthogonal methodologies to build a robust body of evidence for on-target activity.

The Imperative of Target Validation: Beyond the Phenotype

A phenotypic screen may reveal that a 4-methoxybicyclo[2.2.2]octan-1-amine derivative induces cancer cell apoptosis. However, this observation alone is insufficient. Is the compound acting on a known oncogenic kinase, a novel allosteric site, or an entirely unexpected off-target protein? Answering this question is paramount, as nearly half of the drugs entering clinical trials that ultimately fail do so due to a lack of efficacy, which can often be traced back to a misunderstanding of target engagement.[2] Validating target engagement provides the mechanistic rationale for a compound's biological effects, enabling robust structure-activity relationship (SAR) studies and de-risking progression into preclinical and clinical development.[1][3]

A Multi-Pronged Approach to Target Engagement Validation

No single technique can definitively prove target engagement. A rigorous validation strategy employs a suite of orthogonal methods, each with its own strengths and limitations. Here, we compare several state-of-the-art approaches that can be applied to our hypothetical 4-methoxybicyclo[2.2.2]octan-1-amine-based inhibitor.

Comparative Overview of Target Engagement Validation Methods
MethodPrincipleThroughputCellular ContextKey AdvantagesKey Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.[4][5][6]Medium to HighLive cells, cell lysates, tissues[5][7]Label-free, applicable to a wide range of targets, confirms intracellular engagement.[1][8]Requires a specific antibody for detection, not all proteins show a thermal shift.
Photoaffinity Labeling (PAL) A photo-reactive derivative of the inhibitor covalently crosslinks to its target upon UV irradiation.[9][10][11]Low to MediumLive cells, cell lysatesIdentifies direct binding partners, can pinpoint binding sites.[10][12]Requires chemical synthesis of a probe, potential for non-specific crosslinking.[10]
Kinobeads / Chemoproteomics Immobilized, broad-spectrum kinase inhibitors capture a significant portion of the cellular kinome. A soluble test inhibitor competes for binding, and displaced kinases are quantified by mass spectrometry.[13][14][15]HighCell lysatesUnbiased profiling of on- and off-target kinases, provides a selectivity profile.[13][15]Limited to ATP-competitive inhibitors, may miss kinases with low expression or weak affinity for the beads.[14]
Biophysical Methods (SPR, ITC) Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) measure the direct binding of the inhibitor to a purified protein.[16][17][18]Medium (SPR), Low (ITC)In vitro (purified components)Provide detailed kinetic and thermodynamic data (affinity, on/off rates).[17][18]Requires purified, active protein; lacks cellular context.[16]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) measures the proximity of a fluorescently labeled inhibitor to a target protein fused with NanoLuc® luciferase in live cells.[17]HighLive cellsReal-time, quantitative measurement of intracellular target engagement.[17]Requires genetic modification of the target protein and a fluorescently labeled inhibitor.

Experimental Workflows and Protocols

Here, we provide detailed protocols for three key methodologies to validate the target engagement of our hypothetical 4-methoxybicyclo[2.2.2]octan-1-amine-based inhibitor.

Cellular Thermal Shift Assay (CETSA®): Confirming Intracellular Target Binding

CETSA is a powerful method to verify that a compound engages its target within the complex milieu of an intact cell.[4] The principle is elegant: a protein, when bound to a ligand, becomes more stable and resistant to heat-induced unfolding and aggregation.[4][5]

Experimental Logic: By treating cells with our inhibitor and then subjecting them to a temperature gradient, we can determine if the target protein is stabilized. The amount of soluble protein remaining at each temperature is quantified, typically by Western blotting.[4]

Workflow Diagram:

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Sample Processing cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat with Inhibitor (e.g., 4-Methoxybicyclo[2.2.2]octan-1-amine derivative) cell_culture->treatment heat_challenge 3. Heat Cells (Temperature Gradient) treatment->heat_challenge lysis 4. Cell Lysis (Freeze-Thaw) heat_challenge->lysis centrifugation 5. Separate Soluble & Aggregated Fractions lysis->centrifugation western_blot 6. Western Blot for Target Protein centrifugation->western_blot quantification 7. Quantify Soluble Protein western_blot->quantification

Caption: CETSA workflow for validating target engagement.

Step-by-Step Protocol:

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with various concentrations of the 4-methoxybicyclo[2.2.2]octan-1-amine-based inhibitor or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[4]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the samples across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[4]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[4]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[4]

  • Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample. Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against the putative target protein.[7]

  • Data Interpretation: Quantify the band intensities from the Western blot. A positive target engagement will result in a rightward shift of the melting curve for the inhibitor-treated samples compared to the vehicle control, indicating protein stabilization at higher temperatures.

Photoaffinity Labeling (PAL): Covalently Capturing the Target

PAL is a powerful technique to identify the direct binding partners of a small molecule.[9][10] It involves synthesizing a probe molecule that is a close analog of the inhibitor but also contains two key functionalities: a photo-reactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin) for enrichment.[9][10]

Experimental Logic: The probe is incubated with a cell lysate or intact cells, allowing it to bind to its target(s). Upon exposure to UV light, the photo-reactive group is activated, forming a highly reactive species that covalently crosslinks the probe to any protein in close proximity, thus "trapping" the interaction.[11][19] The biotin tag then allows for the specific enrichment of the probe-protein adducts, which can be identified by mass spectrometry.

Workflow Diagram:

PAL_Workflow cluster_probe Probe Incubation cluster_uv Crosslinking cluster_enrich Enrichment cluster_analysis Identification probe_incubation 1. Incubate Lysate/Cells with Photoaffinity Probe uv_crosslinking 2. UV Irradiation to Covalently Crosslink probe_incubation->uv_crosslinking enrichment 3. Enrich Biotinylated Proteins (Streptavidin Beads) uv_crosslinking->enrichment washing 4. Wash to Remove Non-specific Binders enrichment->washing sds_page 5. Elute and Separate by SDS-PAGE washing->sds_page mass_spec 6. In-gel Digestion and LC-MS/MS Analysis sds_page->mass_spec

Caption: Photoaffinity labeling workflow for target identification.

Step-by-Step Protocol:

  • Probe Synthesis: Synthesize a photoaffinity probe based on the 4-methoxybicyclo[2.2.2]octan-1-amine scaffold. This involves incorporating a photo-reactive moiety (e.g., a diazirine) and a reporter tag (e.g., biotin) via a linker.

  • Incubation: Incubate cell lysate or intact cells with the probe. To demonstrate specificity, include a control group where the lysate is pre-incubated with an excess of the original, non-probe inhibitor to compete for binding to the target.

  • UV Crosslinking: Irradiate the samples with UV light (typically 350-365 nm) for a specified time on ice to induce covalent crosslinking.

  • Enrichment: Lyse the cells (if intact cells were used) and add streptavidin-conjugated beads to the lysate to capture the biotinylated probe-protein complexes. Incubate with gentle rotation.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.

  • Identification by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE. Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS to identify the proteins.

  • Data Analysis: True targets will be enriched in the probe-treated sample and significantly reduced in the competitor-treated sample.

Kinobeads Profiling: Unbiased Kinase Selectivity Screening

If the 4-methoxybicyclo[2.2.2]octan-1-amine inhibitor is suspected to target a kinase, kinobeads profiling offers an unbiased and powerful method to determine its on- and off-target profile across a large portion of the kinome.[13][14]

Experimental Logic: Kinobeads are an affinity resin containing immobilized non-selective kinase inhibitors that can capture hundreds of kinases from a cell lysate.[14][15] In a competitive binding experiment, the lysate is pre-incubated with the soluble test inhibitor. The inhibitor will bind to its specific kinase targets, preventing them from being captured by the kinobeads. By comparing the kinases captured from a treated versus an untreated lysate using quantitative mass spectrometry, one can identify the specific targets of the inhibitor.[14]

Workflow Diagram:

Kinobeads_Workflow cluster_treatment Competitive Binding cluster_capture Kinase Enrichment cluster_analysis Mass Spectrometry Analysis lysate_prep 1. Prepare Cell Lysate inhibitor_incubation 2. Incubate Lysate with Test Inhibitor (or DMSO) lysate_prep->inhibitor_incubation kinobead_incubation 3. Add Kinobeads to Capture Unbound Kinases inhibitor_incubation->kinobead_incubation wash_elute 4. Wash Beads and Elute Captured Kinases kinobead_incubation->wash_elute digestion 5. Protein Digestion (e.g., Trypsin) wash_elute->digestion lc_ms 6. LC-MS/MS Analysis digestion->lc_ms quantification 7. Quantify Kinase Abundance and Determine IC50s lc_ms->quantification

Caption: Kinobeads workflow for kinase inhibitor profiling.

Step-by-Step Protocol:

  • Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest under conditions that preserve kinase activity.

  • Competitive Binding: Aliquot the lysate and incubate with serial dilutions of the 4-methoxybicyclo[2.2.2]octan-1-amine-based inhibitor or a vehicle control (DMSO) for a defined period.

  • Kinobeads Enrichment: Add the kinobeads slurry to each lysate and incubate to allow for the capture of kinases not bound by the test inhibitor.

  • Washing and Elution: Pellet the beads and wash extensively to remove non-specifically bound proteins. Elute the bound kinases.

  • Sample Preparation for MS: Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution quantitative mass spectrometry.

  • Data Analysis: Identify and quantify the abundance of each kinase in the inhibitor-treated samples relative to the control. Plotting the remaining bead-bound fraction against the inhibitor concentration generates dose-response curves, from which potency (IC50) for each kinase target can be determined.

Conclusion: Building a Self-Validating Case for Target Engagement

The journey from a promising phenotypic hit to a well-validated drug candidate is paved with rigorous scientific inquiry. For a novel inhibitor class based on the 4-methoxybicyclo[2.2.2]octan-1-amine scaffold, a multi-faceted approach to target engagement is not merely recommended; it is essential.

By combining a cellular, label-free method like CETSA to confirm intracellular engagement, a direct chemical biology approach like PAL to covalently identify the binding partner, and an unbiased profiling method like kinobeads to assess selectivity, researchers can construct a powerful, self-validating dataset. This orthogonal evidence provides the highest level of confidence that the observed biological effects are a direct consequence of the inhibitor binding to its intended target, laying a solid foundation for the development of the next generation of therapeutics.

References

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Taylor, C. G., & Wright, M. C. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. Future Medicinal Chemistry, 7(2). [Link]

  • Dubey, R., & Luthra, P. M. (2021). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 26(16), 4938. [Link]

  • Creative Biolabs. (n.d.). Photoaffinity Labeling (PAL). Creative Biolabs. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. PubMed. [Link]

  • Gesellchen, F., & Pike, A. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1159828. [Link]

  • Sygnature Discovery. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Sygnature Discovery. [Link]

  • Selvita. (n.d.). Target Engagement. Selvita. [Link]

  • Joseph, P. R., et al. (2017). Biophysical methods in early drug discovery. Journal of Biomolecular Screening, 22(7), 805-824. [Link]

  • La-Bellarte, D. L., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(10), 2263-2273. [Link]

  • Li, L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(15), e4110. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Médard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 14(3), 1574-1586. [Link]

  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Bantscheff, M., & Drewes, G. (2012). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 795, 155-176. [Link]

  • Inoviem Scientific. (n.d.). Target validation & engagement. Inoviem Scientific. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

Sources

Validation

Benchmarking Bicyclo[2.2.2]octane Scaffolds against Piperidine: A Comparative Guide for Medicinal Chemists

Executive Summary: The Rigidification Rationale In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional, saturated systems—often termed "escaping from flatland"—is a proven str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigidification Rationale

In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional, saturated systems—often termed "escaping from flatland"—is a proven strategy to improve clinical success rates. While piperidine remains a ubiquitous pharmacophore (found in >15% of FDA-approved small molecules), its flexibility and metabolic liabilities often necessitate bioisosteric replacement.[1]

The bicyclo[2.2.2]octane (BCO) family—specifically the carbocyclic cage and its nitrogen-containing analog quinuclidine (1-azabicyclo[2.2.2]octane) —offers a geometrically defined, rigid alternative. This guide benchmarks the physicochemical trade-offs of switching from a piperidine scaffold to a BCO scaffold, focusing on basicity modulation, lipophilicity management, and metabolic hardening.

Structural & Geometric Analysis

The fundamental difference between these scaffolds lies in their topology and exit vector definition.

Conformational Landscape
  • Piperidine: Exists primarily in a chair conformation but retains significant flexibility. It can flip, allowing substituents to toggle between axial and equatorial positions. This entropic penalty upon binding can reduce potency.

  • BCO/Quinuclidine: A rigid, cage-like structure. The "boat" conformation is locked by the ethylene bridges. Substituents at the bridgehead positions are fixed in a linear (180°) or tetrahedral orientation, providing predictable exit vectors.

Geometric Overlay

When replacing a 1,4-disubstituted piperidine with a 1,4-disubstituted BCO:

  • Distance: The C1–C4 distance in piperidine (chair) is ~2.9 Å. The bridgehead-to-bridgehead distance in BCO is ~2.6 Å.[2]

  • Volume: BCO is spherical and bulkier, occupying more volume in the binding pocket, which can enhance van der Waals interactions if the pocket allows, or cause steric clashes if it does not.

StructuralComparison cluster_0 Piperidine (Flexible) cluster_1 BCO/Quinuclidine (Rigid) Pip Piperidine (Chair Conformation) Pip_Vec Dynamic Exit Vectors (Axial/Equatorial flip) Pip->Pip_Vec Decision Design Consequence Pip_Vec->Decision BCO Bicyclo[2.2.2]octane (Locked Cage) BCO_Vec Fixed Exit Vectors (Defined Geometry) BCO->BCO_Vec BCO_Vec->Decision Outcome1 Entropic Penalty High Flexibility Decision->Outcome1 Piperidine Outcome2 Pre-organized Metabolic Shielding Decision->Outcome2 BCO

Figure 1: Structural logic flow comparing the flexible piperidine scaffold against the rigid BCO scaffold.

Physicochemical Benchmarking

The following data compares Piperidine against its two primary BCO-derived alternatives: Quinuclidine (direct nitrogen analog) and 1-Amino-BCO (carbocyclic spacer with exocyclic amine).

Table 1: Comparative Physicochemical Profile[3]
PropertyPiperidineQuinuclidine (1-aza-BCO)1-Amino-BCOImplications
Basicity (pKa) ~11.2~11.0~10.6BCO analogs are slightly less basic, potentially improving membrane permeability (LogD) while retaining charge interactions.
Lipophilicity (LogP) 0.841.32~1.8 (Core)BCO adds significant lipophilicity due to the hydrocarbon cage. Requires polar groups elsewhere to maintain LLE (Lipophilic Ligand Efficiency).
Solubility High (as salt)High (as salt)ModerateBCO can reduce solubility due to high LogP, but its bulk can disrupt crystal packing, occasionally improving solubility compared to planar aromatics.
Shape (Fsp³) 1.01.01.0All are fully saturated.[2] BCO maximizes 3D character.
Metabolic Liability High (

-oxidation)
Low (Bridgehead N)Low (Steric bulk)BCO scaffolds are "metabolically hard."
Key Insight: The Basicity-Permeability Trade-off

While piperidine is a strong base (pKa > 11), often leading to high lysosomal trapping and low passive permeability, the 1-amino-BCO scaffold lowers the pKa by ~0.6–1.0 log units. This shift often places the molecule closer to the optimal range for CNS penetration and oral bioavailability.

Metabolic Stability & Toxicology

The Piperidine Problem

Piperidine is prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes, specifically:

  • 
    -Carbon Hydroxylation:  The carbons adjacent to the nitrogen are metabolically "soft," leading to ring opening or lactam formation.
    
  • N-Oxidation: Direct oxidation of the nitrogen.

The BCO Solution

Incorporating the nitrogen into the bridgehead (Quinuclidine) or shielding it with the BCO cage (1-Amino-BCO) dramatically alters this profile:

  • Steric Shielding: The bulky bicyclic cage prevents the close approach of the CYP heme iron to the nitrogen or adjacent carbons.

  • Bredt’s Rule: Oxidation at the bridgehead carbon (to form a double bond/iminium) is geometrically forbidden in small bicyclic systems, effectively blocking the major metabolic route of piperidines.

Experimental Protocols

To validate these properties in your specific series, use the following self-validating protocols.

Protocol A: Potentiometric pKa Determination

Use this to confirm the basicity shift when moving from Piperidine to BCO.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Titration: Dilute to 0.5 mM in a solution of 0.15 M KCl (ionic strength adjustor) and water/methanol co-solvent (if solubility is low).

  • Execution: Titrate with 0.1 M HCl and 0.1 M KOH under inert gas (Argon) to prevent carbonate formation.

  • Validation: Run a standard (e.g., Quinine) alongside. The pKa of Quinuclidine should read

    
    .
    
  • Analysis: Use the Bjerrum plot method to calculate pKa.

Protocol B: Microsomal Stability Assay (Clearance)

Use this to quantify the "Metabolic Hardening" effect.

  • Incubation: Incubate test compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase).
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    
    ).

ExperimentalWorkflow cluster_pka Physicochemical Check cluster_met Metabolic Check Start Compound Synthesis (Piperidine vs. BCO analog) PKA pKa Determination (Potentiometric) Start->PKA HLM Human Liver Microsomes (HLM + NADPH) Start->HLM LogD LogD Shake-flask (Octanol/Buffer) PKA->LogD Result Comparative Profile (Select Lead) LogD->Result LCMS LC-MS/MS Analysis (Clearance Calculation) HLM->LCMS LCMS->Result

Figure 2: Experimental workflow for benchmarking the physicochemical and metabolic impact of the scaffold switch.

References

  • Levterov, V., et al. (2023).[1][3] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications. [Link][4]

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. [Link][5]

  • Heckmann, D., et al. (2023).[1] "Bicyclo[2.2.2]octane-1,4-dicarboxylic acid as a bioisostere of terephthalic acid." ChemMedChem. [Link]

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. [Link] (Context on saturated bioisosteres).

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC. (Standard reference for Quinuclidine pKa).

Sources

Comparative

Cross-reactivity profiling of kinase inhibitors containing the bicyclo[2.2.2]octane moiety

Topic: Cross-reactivity profiling of kinase inhibitors containing the bicyclo[2.2.2]octane moiety Content Type: Publish Comparison Guide Executive Summary: Escaping "Flatland" in Kinase Design In the crowded field of kin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity profiling of kinase inhibitors containing the bicyclo[2.2.2]octane moiety Content Type: Publish Comparison Guide

Executive Summary: Escaping "Flatland" in Kinase Design

In the crowded field of kinase inhibitor discovery, the "Escape from Flatland" paradigm has emerged as a critical strategy to improve physicochemical properties and selectivity. The bicyclo[2.2.2]octane (BCO) moiety serves as a saturated, three-dimensional bioisostere for the classic 1,4-phenylene linker.

While the BCO moiety mimics the geometry of a phenyl ring (bridgehead distance ~2.60 Å vs. ~2.80 Å), it lacks aromaticity and introduces steric bulk. This guide objectively compares the profiling performance of BCO-containing inhibitors against their aromatic analogs, demonstrating how this structural switch impacts cross-reactivity, solubility, and metabolic stability.

Key Takeaway: BCO incorporation often sacrifices minor potency (loss of


-stacking) to achieve superior selectivity (steric exclusion of off-targets) and metabolic stability (

increase).

Structural & Mechanistic Rationale

To profile these inhibitors effectively, one must understand the structural causality driving their performance.

The Bioisosteric Switch

The standard design tactic involves replacing a central phenyl ring—often a linker between the hinge-binding motif and the solvent-exposed tail—with the BCO unit.

Feature1,4-Phenylene (Standard)Bicyclo[2.2.2]octane (BCO)Impact on Profiling
Geometry Planar (2D)Bulky/Cage-like (3D)BCO clashes with narrow "gatekeeper" regions in off-target kinases.
Electronic

-electron rich
Aliphatic (

)
BCO eliminates

-

stacking interactions, reducing affinity for promiscuous targets.
Lipophilicity Moderate (

varies)
High (unless solubilized)BCO requires polar substituents to maintain solubility, though it disrupts crystal packing.
Metabolism Prone to oxidation (CYP450)Metabolically robustBCO typically extends half-life in microsomal stability assays.
Diagram 1: Mechanism of Selectivity

The following diagram illustrates how the 3D bulk of BCO acts as a "selectivity filter" compared to the flat phenyl ring.

BCO_Selectivity_Mechanism cluster_0 Standard Aromatic Scaffold (Phenyl) cluster_1 BCO Bioisostere Phenyl 1,4-Phenylene Linker (Flat Geometry) OffTarget Off-Target Kinase (Narrow Pocket + Pi-Stacking) Phenyl->OffTarget Intercalates Result_A High Affinity Binding (Promiscuity) OffTarget->Result_A Pi-Pi Interaction BCO Bicyclo[2.2.2]octane (3D Cage Geometry) OffTarget_B Off-Target Kinase (Narrow Pocket) BCO->OffTarget_B Steric Hinderance Result_B Steric Clash / No Pi-Stack (Selectivity Gained) OffTarget_B->Result_B Binding Rejected

Caption: BCO improves selectivity by sterically clashing with narrow pockets and removing non-specific pi-stacking interactions common in off-targets.

Comparative Performance Data

The following data summarizes a representative comparison based on bioisosteric replacement studies (e.g., Imatinib analogs and Type II inhibitors) where a central phenyl ring is swapped for BCO.

A. Kinome Selectivity Profiling (Cross-Reactivity)

Experimental Context: Competition binding assay (e.g., KINOMEscan) at 1 µM concentration.

MetricPhenyl-Analog (Baseline)BCO-Analog (Test)Interpretation
Primary Target

12 nM45 nMSlight loss in potency is common due to loss of aromatic interaction energy.
S(35) Score 0.280.11Critical Result: BCO significantly reduces the "Selectivity Score" (percentage of kinases bound), indicating higher specificity.
Promiscuous Hits CDK2, GSK3

, EGFR
CleanBCO eliminates hits dependent on flat intercalators.
Gatekeeper Tolerance Binds T315I (limited)Clashes with T315IThe bulk of BCO makes it sensitive to steric changes in the target's gatekeeper residue.
B. Physicochemical & ADME Profiling

Experimental Context: Microsomal stability and thermodynamic solubility assays.

PropertyPhenyl-AnalogBCO-AnalogAdvantage
Solubility (pH 7.4) 25 µM113 µMHigh: Disruption of planar crystal packing improves aqueous solubility.
Microsomal

28 µL/min/mg16 µL/min/mgHigh: BCO is resistant to CYP-mediated oxidation compared to the phenyl ring.
Lipophilicity (

)
2.83.1Neutral/Risk: BCO is lipophilic; requires polar solubilizing groups elsewhere.

Experimental Protocols

To validate the BCO profile, you must run a paired workflow assessing both binding selectivity and metabolic stability.

Diagram 2: The Profiling Workflow

Profiling_Workflow Library Compound Library (Phenyl vs. BCO Pairs) Screen 1. Primary Screen (Single Dose @ 1µM) Library->Screen Kd 2. Kd Determination (11-point dose response) Screen->Kd Hits > 65% Inh ADME 3. ADME Profiling (Microsomal Stability) Kd->ADME Potent Hits Only Selectivity Selectivity Score (S-Score) Kd->Selectivity Clearance Intrinsic Clearance (CLint) ADME->Clearance

Caption: Sequential profiling cascade prioritizing selectivity confirmation before metabolic stability testing.

Protocol A: ATP-Competitive Kinase Binding Assay (Fluorescence Polarization)

Purpose: To determine if the BCO moiety affects binding affinity (


) compared to the phenyl analog.
  • Reagent Preparation:

    • Prepare 2.5x Kinase/Antibody mixture in Assay Buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35).
      
    • Prepare 2.5x Fluorescent Tracer (ATP-competitor conjugate).

    • Crucial: Ensure the tracer does not rely on the specific

      
      -stacking interaction you are testing, or it may bias the competition.
      
  • Compound Dilution:

    • Prepare 3-fold serial dilutions of BCO-inhibitor and Phenyl-control in 100% DMSO (11 points).

    • Transfer 100 nL to a 384-well low-volume black plate.

  • Incubation:

    • Add 5 µL of Kinase/Antibody mix. Incubate 15 mins.

    • Add 5 µL of Tracer.

    • Equilibrium: Incubate for 60 minutes at room temperature (

      
      ). Note: BCO analogs may have slower off-rates due to hydrophobic enclosure; ensure equilibrium is reached.
      
  • Detection:

    • Read Fluorescence Polarization (Ex 485 nm / Em 530 nm).

    • Fit data to a 4-parameter logistic equation to derive

      
      .
      
Protocol B: Microsomal Stability Assay

Purpose: To validate the metabolic stability advantage of the BCO bioisostere.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Reaction Mix:

    • Test Compound: 1 µM final concentration (ensure <0.1% DMSO).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM

      
      , 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
      
  • Procedure:

    • Pre-incubate microsomes and compound for 5 min at

      
      .
      
    • Initiate reaction by adding NADPH cofactor.

    • Sample at

      
       min.
      
    • Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      and
      
      
      .
    • Expectation: The BCO analog should show a shallower slope (lower clearance) than the phenyl analog due to lack of aromatic oxidation sites.

References

  • Levterov, V. V., et al. (2023). "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring."[1][2] Nature Communications. Available at: [Link]

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success."[2] Journal of Medicinal Chemistry. Available at: [Link]

  • Wuitschik, G., et al. (2020). "Saturated Bioisosteres of Benzene: Where to Go Next?" Angewandte Chemie International Edition. Available at: [Link]

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor."[2] Journal of Medicinal Chemistry. Available at: [Link]
    

Sources

Safety & Regulatory Compliance

Safety

4-Methoxybicyclo[2.2.2]octan-1-amine: Proper Disposal Procedures

Executive Summary & Chemical Identity This guide outlines the critical safety and logistical protocols for the disposal of 4-Methoxybicyclo[2.2.2]octan-1-amine . As a bridgehead amine with an ether functionality, this co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide outlines the critical safety and logistical protocols for the disposal of 4-Methoxybicyclo[2.2.2]octan-1-amine . As a bridgehead amine with an ether functionality, this compound presents a dual hazard profile: corrosivity (due to the primary amine) and potential flammability/peroxide formation (due to the methoxy group).[1]

Improper disposal into general acid waste streams can result in violent exothermic neutralizations. This protocol mandates strict segregation and specific waste coding.

PropertyData
Chemical Name 4-Methoxybicyclo[2.2.2]octan-1-amine
Functional Groups Primary Amine (

), Ether (

)
Molecular Formula

Physical State Solid (typically) or Viscous Liquid (depending on purity/salt form)
Primary Hazards Skin/Eye Irritant, Corrosive (High pH), Acute Toxicity
RCRA Waste Codes D001 (Ignitable), D002 (Corrosive)

Hazard Assessment: The "Why" Behind the Protocol

To ensure safety, we must understand the chemical behavior driving these procedures.[1]

A. The Basicity Hazard (Amine Core)

The bicyclic [2.2.2] system forces the nitrogen lone pair into a fixed, unhindered position, often increasing nucleophilicity compared to flexible aliphatic amines.[1]

  • Risk: Mixing this amine with concentrated acid waste (e.g., Nitric or Sulfuric acid streams) will cause an instantaneous, violent exotherm.[1]

  • Control: Strict Segregation. This must go into a "Basic/Alkaline" waste stream.

B. The Ether Hazard (Methoxy Group)

While the methoxy group on a bridgehead carbon is sterically protected, it technically classifies the molecule as an ether.[1]

  • Risk: Old containers may accumulate peroxides, though less likely than in diethyl ether.[1]

  • Control: If the container is >1 year old and has visible crystals around the cap, do not open . Contact EHS for remote opening/stabilization.

Pre-Disposal Stabilization & Preparation

Before moving the container to the waste accumulation area, perform these checks.

Step 1: State Assessment
  • Solid Waste: Most commercial samples are hydrochloride salts or free base solids. These are stable but must be double-bagged.

  • Liquid Waste: If the amine is in solution (e.g., DCM, Methanol), the solvent dictates the primary waste code, but the amine dictates the compatibility group.[1]

Step 2: pH Verification (Liquids Only)

If you have an aqueous or mixed-solvent waste stream:

  • Dip a pH strip.

  • If pH > 10, label clearly as "ALKALINE WASTE" .[1]

  • Do not neutralize in the lab unless you have a specific SOP. Commercial incinerators prefer raw, segregated waste over lab-neutralized salt sludges which increase volume and complexity.[1]

Disposal Workflow Protocols

Protocol A: Solid Waste (Pure Substance)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid metal containers due to potential corrosion.

  • Transfer: Transfer the solid using a disposable spatula.

  • Decontamination: Wipe the exterior of the original container with a methanol-dampened wipe. Dispose of the wipe in the solid waste jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-Methoxybicyclo[2.2.2]octan-1-amine (100%)"[1]

    • Hazards: "Toxic, Corrosive"[1][2]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Segregation: Ensure the waste carboy is designated for "Basic Organic Waste" .

    • CRITICAL: Verify the carboy does not contain acidic chaser waste (e.g., from workups using HCl).[1]

  • Solvent Compatibility:

    • Compatible: Methanol, Ethanol, DCM, Ethyl Acetate, Toluene.[1]

    • Incompatible: Acid chlorides, Anhydrides, Strong Oxidizers (Peroxides, Nitric Acid).[1]

  • Pouring: Use a funnel with a flash-arrestor if the solvent is flammable (Class I).

Protocol C: Empty Container Management (RCRA Empty)
  • Triple Rinse: Rinse the empty bottle 3 times with a suitable solvent (e.g., Methanol).[1]

  • Rinsate Disposal: Pour all rinsates into the Liquid Waste stream (Protocol B).

  • Defacing: Cross out the original label. Write "EMPTY" on the bottle.

  • Disposal: Place the clean, dry bottle in the glass recycling or trash, depending on local facility rules for "P-listed" vs "Non-P-listed" containers (Note: This compound is generally not P-listed, allowing trash disposal after rinsing).[1]

Decision Logic Diagram

The following diagram illustrates the decision process for disposing of 4-Methoxybicyclo[2.2.2]octan-1-amine to ensure compliance and safety.

DisposalWorkflow Start Waste Identification: 4-Methoxybicyclo[2.2.2]octan-1-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Place in HDPE Jar Label: 'Toxic Solid' Solid->SolidAction SolventCheck Check Solvent Type Liquid->SolventCheck Halogenated Halogenated (e.g., DCM) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH) SolventCheck->NonHalogenated SegregationCheck CRITICAL CHECK: Is Waste Stream Acidic? Halogenated->SegregationCheck NonHalogenated->SegregationCheck SafeStream Pour into Basic/Organic Waste Stream SegregationCheck->SafeStream No (Stream is Basic/Neutral) Stop STOP: Do Not Mix. Select New Container. SegregationCheck->Stop Yes (Stream is Acidic)

Figure 1: Decision matrix for segregating amine waste to prevent incompatible mixing.

Emergency Procedures (Spill Response)

In the event of a spill outside of containment:

  • Evacuate & Ventilate: The amine vapor may be irritating. Clear the immediate area.[3][4]

  • PPE Upgrade: Wear Nitrile gloves (double gloved) and a full-face respirator or work strictly inside a fume hood.

  • Absorb: Use a universal absorbent pads or vermiculite.

    • Do NOT use: Paper towels (rapid surface area expansion can increase evaporation rate).

  • Neutralize (Spill Only): You may lightly mist the spill with dilute (5%) citric acid to reduce volatility before wiping, but only if trained to do so.

  • Disposal: Place all spill debris into a bag labeled "Hazardous Waste: Debris contaminated with Organic Amine."

Regulatory & Compliance Codes (US EPA)

When filling out your waste manifest, use the following codes based on the mixture.

Waste CharacteristicEPA CodeApplicability
Ignitability D001 Applies if the amine is dissolved in flammable solvents (Flash point < 60°C).
Corrosivity D002 Applies if the waste is aqueous and pH > 12.[5][6]5.
Toxicity None This specific molecule is not on the P-list or U-list. It is regulated by characteristic.[4][5][6][7]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Generator Regulations. Washington, D.C. [Link][1][6]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

Sources

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